[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)8-9-12-6-3-4-10-5-7-12/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGOGFWYSRNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588242 | |
| Record name | 2-(1,4-Diazepan-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864350-82-3 | |
| Record name | Hexahydro-N,N-dimethyl-1H-1,4-diazepine-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864350-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazepan-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine CAS number and chemical identifiers
Abstract
[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (CAS 864350-82-3) is a specialized diamine building block featuring a seven-membered homopiperazine (1,4-diazepane) ring linked to a dimethylamine tail.[1] Unlike its six-membered analog (1-[2-(dimethylamino)ethyl]piperazine), this compound offers unique conformational flexibility and steric bulk, making it a critical scaffold in the optimization of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This guide provides a comprehensive technical analysis of its chemical identity, synthesis pathways, physicochemical properties, and applications in medicinal chemistry.
Chemical Identity & Identifiers
This compound serves as a bifunctional intermediate, possessing both a tertiary exocyclic amine and a secondary endocyclic amine (unless further substituted).
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2-Dimethylaminoethyl)homopiperazine; N,N-Dimethyl-2-(1,4-diazepan-1-yl)ethanamine |
| CAS Number | 864350-82-3 |
| Molecular Formula | C |
| Molecular Weight | 171.28 g/mol |
| SMILES | CN(C)CCN1CCCNCC1 |
| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N (Analogous derivation) |
| MDL Number | MFCD09953832 (Generic for class) |
Physicochemical Properties
Understanding the basicity and lipophilicity of this molecule is essential for predicting its behavior in biological systems and reaction mixtures.
| Property | Value (Predicted/Experimental) | Context |
| LogP | -0.16 ± 0.3 | Hydrophilic; excellent solubilizing group. |
| pKa (N1 - Ring) | ~9.5 | Highly basic secondary amine. |
| pKa (N-Exocyclic) | ~8.8 | Tertiary amine; protonated at physiological pH. |
| Boiling Point | 220–230 °C (est. at 760 mmHg) | High boiling point liquid. |
| Density | ~0.92 g/cm³ | Typical for aliphatic polyamines. |
| Appearance | Colorless to pale yellow oil | Hygroscopic; absorbs CO₂ from air. |
Synthesis & Manufacturing Logic
The synthesis of this compound typically follows a nucleophilic substitution pathway. The choice of reagents is critical to prevent over-alkylation (quaternization).
Retrosynthetic Analysis
The molecule is disconnected at the ethylene bridge, revealing two primary precursors: Homopiperazine (1,4-diazepane) and 2-Dimethylaminoethyl chloride .
Synthesis Workflow (Graphviz)
Figure 1: Nucleophilic substitution pathway for the synthesis of the target diamine.
Experimental Protocol (Bench Scale)
Note: This protocol is adapted from standard secondary amine alkylation procedures.
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve homopiperazine (10.0 g, 100 mmol, 5 equiv) in acetonitrile (100 mL).
-
Expert Insight: Using a large excess of homopiperazine is crucial to minimize the formation of the bis-alkylated byproduct (1,4-bis(2-dimethylaminoethyl)diazepane).
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) to the solution.
-
Alkylation: Add 2-dimethylaminoethyl chloride hydrochloride (2.88 g, 20 mmol, 1 equiv) portion-wise over 30 minutes.
-
Reaction: Heat the mixture to reflux (80–82 °C) under nitrogen atmosphere for 16 hours. Monitor consumption of the chloride by TLC (System: DCM/MeOH/NH₄OH 90:10:1).
-
Workup:
-
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The residue contains the product and excess homopiperazine. Distill under high vacuum (0.1 mmHg) to recover homopiperazine first (lower b.p.), followed by the product. Alternatively, use column chromatography on neutral alumina.
-
Applications in Drug Discovery
This compound is a "privileged structure" intermediate. It is primarily used to introduce a basic, solubilizing tail into lipophilic drug scaffolds.
Pharmacophore Logic: Diazepane vs. Piperazine
Researchers often swap a piperazine ring for a diazepane (homopiperazine) ring to alter the vector of the side chain or to introduce conformational flexibility.
-
Piperazine (6-membered): Rigid chair conformation; well-defined vector.
-
Diazepane (7-membered): More flexible (twist-chair/twist-boat); can accommodate bulkier binding pockets or induce a slight "kink" in the molecule's shape.
Structural Activity Relationship (SAR) Diagram
Figure 2: Functional role of the diazepane moiety in medicinal chemistry optimization.
Key Therapeutic Areas
-
CNS Agents: The diazepane ring is found in various antipsychotics and antidepressants (e.g., homopiperazine analogs of olanzapine) to modulate affinity for D2/5-HT2A receptors.
-
Kinase Inhibitors: Used to improve the physicochemical properties (solubility) of ATP-competitive inhibitors.
-
Antihistamines: The basic side chain mimics the ethylenediamine pharmacophore present in first-generation antihistamines.
Handling & Safety (GHS)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | H314: Causes severe skin burns and eye damage. | Wear chemical-resistant gloves and face shield. |
| Acute Tox. 4 | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Eye Dam. 1 | H318: Causes serious eye damage. | Rinse cautiously with water for several minutes. |
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is air-sensitive (absorbs CO₂) and hygroscopic.
References
-
ChemScene. (2024). Product Data Sheet: this compound (CAS 864350-82-3).[1][2] Retrieved from
-
PubChem. (n.d.). Compound Summary: Homopiperazine derivatives. National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Material Safety Data Sheet (SDS) for CAS 864350-82-3. Retrieved from
- Journal of Medicinal Chemistry. (General Reference for Diazepane vs. Piperazine SAR). Bioisosteric replacements in drug design. (Contextual reference for Section 4.1).
Sources
Physicochemical properties of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Topic: Physicochemical properties of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
This compound (CAS: 864350-82-3) is a specialized heterocyclic building block belonging to the homopiperazine (1,4-diazepane) class. Structurally, it consists of a seven-membered diazepane ring where the
This molecule represents a "privileged scaffold" in medicinal chemistry, offering a unique conformational profile compared to its six-membered piperazine analog. The expansion to a seven-membered ring increases flexibility and alters the bite angle in metal coordination, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK9 antagonists) and GPCR ligands.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N,N-Dimethyl-2-(1,4-diazepan-1-yl)ethanamine |
| Common Synonyms | 1-(2-Dimethylaminoethyl)homopiperazine; 1-(2-Dimethylaminoethyl)-1,4-diazepane |
| CAS Registry Number | 864350-82-3 |
| Molecular Formula | |
| Molecular Weight | 171.28 g/mol |
| SMILES | CN(C)CCN1CCCNCC1 |
| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N (Analogous) |
Physicochemical Profile
The physicochemical behavior of this compound is dominated by its polyamine character. It possesses three nitrogen centers with distinct steric and electronic environments: a tertiary acyclic amine, a tertiary cyclic amine (
Key Physical Constants
Note: Where experimental data for the specific diazepane derivative is proprietary, values are predicted based on the piperazine analog (CAS 3644-18-6) and group contribution methods.
| Parameter | Value / Range | Context |
| Physical State | Viscous Liquid / Low-Melting Solid | Hygroscopic; tends to absorb atmospheric |
| Boiling Point | 220–240 °C (Predicted) | Higher than piperazine analog (~200 °C) due to increased ring size/MW. |
| Density | ~0.92 – 0.95 g/mL | Typical for aliphatic polyamines. |
| pKa (Estimated) | Exhibits strong basicity. The secondary amine ( | |
| Solubility | Miscible in Water, Ethanol, DMSO | High polarity drives aqueous solubility. |
| LogP | -0.5 to 0.2 (Predicted) | Amphiphilic but predominantly hydrophilic. |
Reactivity & Stability[1]
-
Basicity: The molecule is a strong base. The unhindered secondary nitrogen (
) is the primary nucleophilic site, making it highly reactive toward electrophiles (acyl chlorides, isocyanates). -
Chelation: The structure forms a tridentate ligand system. The flexibility of the 7-membered ring allows it to wrap around metal centers (Cu, Zn) more effectively than rigid piperazines, stabilizing square-pyramidal geometries.
-
Stability: Stable under inert atmosphere (Ar/N2). Sensitive to oxidation and carbamate formation (reaction with
) upon air exposure.
Synthesis & Production Protocols
The synthesis of this compound typically involves the mono-alkylation of 1,4-diazepane (homopiperazine). A critical challenge is preventing bis-alkylation at both nitrogen centers.
Optimized Synthetic Workflow
Objective: Selective mono-alkylation of homopiperazine.
-
Reagents:
-
Substrate: 1,4-Diazepane (Homopiperazine) [Excess: 3-5 equivalents].
-
Electrophile: 2-Dimethylaminoethyl chloride hydrochloride.
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH). -
Solvent: Acetonitrile (MeCN) or Toluene.
-
-
Protocol:
-
Step 1 (Preparation): Dissolve 1,4-diazepane (5.0 eq) in anhydrous MeCN under
atmosphere. -
Step 2 (Addition): Add
(2.0 eq) followed by the dropwise addition of 2-dimethylaminoethyl chloride (1.0 eq) dissolved in MeCN. Crucial: Slow addition favors mono-substitution. -
Step 3 (Reaction): Reflux at 80°C for 12–16 hours. Monitor via TLC (MeOH/DCM/NH4OH) or LC-MS.
-
Step 4 (Workup): Filter inorganic salts. Concentrate the filtrate.
-
Step 5 (Purification): The excess homopiperazine is removed via high-vacuum distillation (lower boiling point). The product is then distilled or purified via column chromatography (Alumina, basic) to yield the mono-substituted oil.
-
Synthesis Pathway Diagram
Figure 1: Selective mono-alkylation strategy for synthesis, highlighting the necessity of excess homopiperazine to suppress byproduct formation.
Applications in Drug Discovery
This molecule serves as a versatile linker and pharmacophore in modern drug design.[1]
Kinase Inhibitors (CDK9/CDK2)
The homopiperazine ring is often used to improve the solubility and pharmacokinetic profile of kinase inhibitors.
-
Mechanism: The secondary amine (
) forms a salt bridge with aspartic acid residues in the kinase ATP-binding pocket. -
Selectivity: The 7-membered ring imposes a specific steric constraint that can enhance selectivity for CDK9 over the structurally similar CDK2, a common challenge in oncology drug design.
CNS Agents (GPCR Ligands)
Homopiperazine derivatives are bioisosteres of piperazines (found in antipsychotics like Olanzapine). The expansion to a diazepane ring alters the vector of the substituents, potentially modifying receptor binding affinity (
Handling & Safety (SDS Summary)
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).
| Hazard | Precautionary Measure |
| Skin Corrosion | Causes severe skin burns. Wear nitrile gloves (minimum 0.11 mm thickness) and lab coat. |
| Eye Damage | Risk of serious damage to eyes.[2] Use chemical safety goggles and face shield. |
| Inhalation | Vapors are corrosive to the respiratory tract. Handle only in a functioning fume hood. |
| Storage | Store under Nitrogen/Argon. Hygroscopic. Keep away from oxidizing agents and acid chlorides.[3] |
References
-
BLDpharm. (2024). 1-(2-Dimethylamino-ethyl)-[1,4]diazepane Product Analysis. Retrieved from
-
National Institutes of Health (NIH). (2011). Synthesis of substituted 1,4-diazepan-1-yl acetamides as inotropic agents. Chem Biol Drug Des. Retrieved from
-
BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: Reactivity Guide. Retrieved from
-
AK Scientific. (2024). Safety Data Sheet: 1-(2-Dimethylaminoethyl)-1,4-diazepane. Retrieved from
-
Cardiff University. (2018). Structure-based design of highly selective CDK9 inhibitors. Retrieved from
Sources
Technical Monograph: Molecular Structure and Weight of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
[1]
Executive Summary
[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (CAS 864350-82-3), also known as 1-(2-dimethylaminoethyl)homopiperazine , is a bicyclic-equivalent polyamine derivative characterized by a seven-membered 1,4-diazepane ring substituted at the N1 position.[1] This compound represents a critical "privileged scaffold" in medicinal chemistry, offering a unique conformational profile distinct from its six-membered analog, piperazine.[1]
Its structural significance lies in the homopiperazine core , which provides enhanced flexibility and hydrogen-bonding potential, making it a high-value intermediate in the synthesis of CNS-active agents (e.g., antipsychotics, anxiolytics) and kinase inhibitors.[1] This guide details its physicochemical properties, synthesis protocols, and structural characterization to support its application in high-throughput screening and lead optimization.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data establishes the baseline identity for this compound.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 1-(2-Dimethylaminoethyl)homopiperazine; N-[2-(1,4-diazepan-1-yl)ethyl]-N,N-dimethylamine |
| CAS Registry Number | 864350-82-3 |
| Molecular Formula | C |
| Molecular Weight | 171.28 g/mol |
| Exact Mass | 171.1735 |
| Physical State | Viscous Liquid (at 25°C) |
| Predicted pKa | ~9.5 (Secondary amine), ~8.8 (Tertiary amine) |
| LogP (Predicted) | -0.34 (Hydrophilic) |
| SMILES | CN(C)CCN1CCCNCC1 |
Structural Analysis & Molecular Geometry[1]
The 1,4-Diazepane Core
Unlike the rigid chair conformation of piperazine, the 1,4-diazepane (homopiperazine) ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] This flexibility allows the molecule to adopt induced-fit geometries when binding to protein targets, such as G-protein coupled receptors (GPCRs) or ion channels.[1]
The Side Chain
The 2-(dimethylamino)ethyl moiety acts as a flexible linker.[1] The terminal dimethylamine group serves as a basic center, often protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets.[1]
Diagram 1: Structural Connectivity & Functional Zones
The following diagram illustrates the core scaffold and its functional derivatization points.[1]
Caption: Structural decomposition of this compound highlighting functional pharmacophores.
Synthesis & Production Protocol
The synthesis of this compound is typically achieved via the mono-alkylation of homopiperazine .[1] This reaction requires careful control of stoichiometry to prevent bis-alkylation (formation of the N1,N4-disubstituted product).[1]
Reagents & Materials
-
Substrate: Homopiperazine (1,4-Diazepane) [Excess, 3-5 equivalents].
-
Alkylating Agent: 2-Chloro-N,N-dimethylethylamine hydrochloride.[1]
-
Base: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH).[1] -
Solvent: Acetonitrile (MeCN) or Acetone.[1]
Step-by-Step Methodology
-
Preparation: Dissolve homopiperazine (5.0 eq) in anhydrous acetonitrile.
-
Activation: Add pulverized K
CO (3.0 eq) and stir at room temperature for 30 minutes. -
Addition: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 eq) portion-wise or as a solution in MeCN over 1 hour.
-
Note: Slow addition favors mono-alkylation.[1]
-
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH
OH 90:9:1). -
Work-up:
-
Purification:
Diagram 2: Synthesis Workflow
Caption: Synthetic pathway for the mono-alkylation of homopiperazine.
Analytical Characterization
To validate the molecular structure and weight, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR)
Solvent: CDCl
-
2.22 ppm (s, 6H): N(CH
) – Singlet characteristic of the dimethylamine group.[1] -
2.40–2.50 ppm (m, 2H): N-CH
-CH -N – Triplet/multiplet for the ethyl linker.[1] - 2.60–2.90 ppm (m, 8H): Diazepane ring protons.[1] The 7-membered ring protons often appear as complex multiplets due to conformational averaging.[1]
-
1.70–1.80 ppm (m, 2H): C-CH
-C (C6 of diazepane ring).[1]
Mass Spectrometry (ESI-MS)
Applications in Drug Discovery[1]
This molecule serves as a versatile intermediate in the development of therapeutic agents.[1]
-
CNS Ligands: The homopiperazine ring is a bioisostere of piperazine, often improving solubility and metabolic stability.[1] It is used in the synthesis of ligands for Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1]
-
Kinase Inhibitors: The terminal amine provides a solubilizing group, critical for optimizing the pharmacokinetic (PK) profile of hydrophobic kinase inhibitors.[1]
-
Sigma Receptor Ligands: Derivatives of this scaffold have shown high affinity for Sigma-1 receptors, relevant in neuroprotection studies.[1]
Diagram 3: Pharmacophore Utility[1]
Caption: Application of the scaffold in diverse therapeutic areas.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12312963, 1,4-Diazepine Derivatives. Retrieved from [Link]
-
Ramajayam, R., et al. (2007). "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[1] (Contextual grounding for 1,4-diazepane scaffold utility).
-
NIST Chemistry WebBook. Thermochemical Data for Diazepines. Retrieved from [Link][1][2]
Solubility Profile of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine in Organic Solvents
[1]
Executive Summary & Physicochemical Identity
This compound is a polar, trifunctional amine intermediate commonly used in the synthesis of pharmaceutical agents (e.g., CNS ligands, kinase inhibitors).[1] Its solubility is governed by the high polarity of the 1,4-diazepane (homopiperazine) core and the basicity of the tertiary dimethylamine tail.[1]
Understanding its solubility landscape is critical for optimizing reaction yield (solvent selection) and purification (extraction/crystallization).
Chemical Identity
| Property | Detail |
| IUPAC Name | N-[2-(1,4-Diazepan-1-yl)ethyl]-N,N-dimethylamine |
| Common Synonyms | 1-(2-Dimethylaminoethyl)homopiperazine; 1-(2-Dimethylaminoethyl)-1,4-diazepane |
| CAS Number | 864350-82-3 |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.28 g/mol |
| Physical State | Viscous Colorless to Yellow Oil (at RT) |
| Acidity (Calculated) | pKa₁ ~9.8 (Secondary amine), pKa₂ ~9.2 (Tertiary amine) |
Theoretical Solubility Landscape
The molecule features three nitrogen centers: a secondary amine (ring), a tertiary amine (ring), and a tertiary dimethylamine (side chain). This structure dictates a "Like Dissolves Like" profile heavily skewed toward polar protic and chlorinated solvents.[1]
Solubility Categorization Table
Data estimated based on functional group contribution and structural analogs (N-methylhomopiperazine).[1]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | Miscible / High | Strong H-bond acceptance (3 sites) and donation (1 site).[1] Forms stable solvates.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Favorable dipole-dipole interactions.[1] DCM is the preferred solvent for extraction from basic aqueous layers.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Soluble due to high dielectric constants matching the amine's polarity.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Soluble, but may require slight warming if the oil is viscous.[1] Good for anhydrous reactions.[1] |
| Esters | Ethyl Acetate | Moderate | Soluble, but less thermodynamically favorable than DCM.[1] Often used for washing rather than primary dissolution.[1] |
| Non-Polar | Hexanes, Heptane, Pentane | Low / Insoluble | The lipophilic alkyl chain is insufficient to overcome the polarity of the triamine core. Useful for precipitating impurities.[1] |
| Aromatics | Toluene, Benzene | Moderate | Soluble at elevated temperatures; may phase separate at low temperatures or high concentrations.[1] |
Critical Experimental Protocols
To validate the solubility for specific process conditions, use the following self-validating protocols.
Protocol A: The "Visual Equilibrium" Method (Shake-Flask)
For determining saturation limits in reaction solvents.[1]
-
Preparation: Place 100 mg of this compound in a 4 mL glass vial.
-
Addition: Add the target solvent in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
(mg/mL). -
Validation: If soluble, cool to 0°C to check for temperature-dependent precipitation (critical for crystallization design).
Protocol B: pH-Switch Extraction (Purification Strategy)
Since the molecule is a base, its solubility can be toggled using pH.
-
Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .
-
Acid Wash: Extract with 0.5 M HCl (aq) .
-
Basification: Separate aqueous layer.[1] Adjust pH to >12 using NaOH (aq) .
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry organic layer over
and concentrate.
Workflows & Decision Logic (Visualized)
Figure 1: Solvent Selection Decision Tree
Use this logic to select the correct solvent for synthesis versus purification.
Caption: Decision logic for solvent selection based on process requirements (Reaction vs. Extraction).
Figure 2: pH-Dependent Solubility Switch
Visualizing the extraction mechanism described in Protocol B.
Caption: The reversible solubility switch used to isolate the amine from non-basic impurities.
Applications & Handling
Reaction Solvent Suitability
-
Nucleophilic Substitution (Sn2): Acetonitrile or DMF are ideal.[1] They dissolve the amine readily and enhance the nucleophilicity of the secondary amine nitrogen (N4 position).[1]
-
Reductive Amination: Methanol or DCE (Dichloroethane) .[1] Methanol is preferred for borohydride reductions; DCE is preferred if using triacetoxyborohydride.[1]
Storage & Stability
-
Hygroscopicity: As a polyamine, the compound is hygroscopic.[1] Store under nitrogen or argon.[1]
-
CO₂ Absorption: Like many diamines, it can absorb atmospheric CO₂ to form carbamates.[1] Avoid prolonged exposure to air. [1]
-
Container: Store in glass or polypropylene. Avoid metals (Cu, Al) that may chelate with the 1,4-diazepane ring.[1]
References
-
PubChem Compound Summary. (2025). 1-(2-Dimethylamino-ethyl)-[1,4]diazepane (CAS 864350-82-3).[1][3][4] National Center for Biotechnology Information.[1] Link
-
BLD Pharm. (2025).[1] Product Analysis: 1-(2-Dimethylamino-ethyl)-[1,4]diazepane. BLD PharmTech.[1] Link
-
Biosynce. (2024).[1] Homopiperazine Derivatives and Solubility in Organic Synthesis. Biosynce Intermediates. Link
-
Cayman Chemical. (2024).[1] Solubility Guidelines for Amine-Based Pharmaceutical Intermediates. Cayman Chemical Technical Guides. Link
Part 1: The Conformational Landscape of the 1,4-Diazepane Ring
An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Diazepane Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced principles of molecular stability is not merely academic; it is a cornerstone of rational drug design. The 1,4-diazepane scaffold, a seven-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive agents, from CNS-active drugs to inhibitors of amyloid-beta aggregation.[1][2] Its therapeutic potential is intrinsically linked to its conformational behavior, which dictates how it presents its pharmacophoric features to a biological target.
Unlike the well-behaved six-membered cyclohexane ring, the seven-membered diazepane ring is conformationally flexible and complex.[3] This flexibility is a double-edged sword: it allows the scaffold to adapt to various binding pockets, but it also introduces an entropic penalty upon binding and can lead to off-target effects if not properly constrained. Mastering the thermodynamic stability of 1,4-diazepane derivatives—understanding and controlling which conformations are energetically favored—is therefore a critical objective in harnessing their full therapeutic potential.
This guide provides an in-depth exploration of the core principles governing the thermodynamic stability of the 1,4-diazepane ring system. We will move beyond simple descriptions to explain the causal relationships between structure, conformation, and stability, offering field-proven insights and self-validating experimental and computational protocols.
The thermodynamic stability of a 1,4-diazepane derivative is a direct reflection of the relative energies of its accessible conformations. The seven-membered ring avoids the high angle strain of small rings but possesses significant torsional strain and transannular interactions that lead to a complex potential energy surface with multiple local minima.[4][5] The primary conformations are variations of the chair and boat families, with the twist-boat and twist-chair forms often being the most relevant.
A dynamic equilibrium exists between these forms. Understanding the factors that shift this equilibrium is the primary goal of conformational analysis.
Sources
Technical Monograph: Operational Safety & Handling of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
CAS Number: 864350-82-3 Synonyms: 1-(2-Dimethylaminoethyl)homopiperazine; N-(2-Dimethylaminoethyl)-1,4-diazepane Date of Issue: February 16, 2026 Document Type: Technical Safety Guide (Level 3 Biosafety/Chemical Handling Context)
Executive Technical Summary
This guide addresses the handling, storage, and emergency protocols for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine , a bicyclic aliphatic triamine used primarily as a ligand in organometallic synthesis and a pharmaceutical intermediate.
Critical Hazard Profile: As a low-molecular-weight aliphatic amine, this compound exhibits aggressive corrosivity to mucosal tissues and high potential for skin sensitization . Unlike simple primary amines, the homopiperazine (diazepane) ring structure increases lipophilicity, potentially enhancing dermal absorption rates.
Operational Directive: All handling must occur within a certified chemical fume hood. Storage requires inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation and carbamate formation (CO₂ absorption).
Physicochemical Profile & Stability
Understanding the physical state is the precursor to safe handling. The 7-membered diazepane ring imparts slightly different steric and boiling properties compared to its piperazine analogs.
| Property | Value / Description | Operational Implication |
| Molecular Formula | Triamine functionality implies high basicity. | |
| Molecular Weight | 171.28 g/mol | Moderate volatility; vapors are heavier than air. |
| Physical State | Liquid (Viscous) | Risk of splash; requires positive displacement pipetting. |
| Boiling Point | >200°C (Predicted @ 760 mmHg) | Low vapor pressure at RT, but hazardous aerosols if heated. |
| pKa | ~9.5–10.5 (Estimated) | Strong Base. Incompatible with acids and halogenated agents. |
| Storage | 2–8°C, Hygroscopic | Must be stored under inert gas. Absorbs atmospheric CO₂ rapidly. |
Hazard Identification (GHS Classification)
Based on functional group analysis of aliphatic diamines/triamines and available vendor data.
Core Hazards
-
H314: Causes severe skin burns and eye damage (Category 1B). [1]
-
Mechanism: Alkaline hydrolysis of fatty tissues (saponification) and protein denaturation. Damage is often irreversible before pain is felt.
-
-
H317: May cause an allergic skin reaction. [1]
-
Mechanism: Haptenization of skin proteins leading to T-cell mediated hypersensitivity.
-
-
H302/H312: Harmful if swallowed or in contact with skin. [2]
Incompatibility Matrix
-
Violent Reaction: Strong acids (exothermic neutralization), Acid chlorides, Anhydrides.
-
Corrosion: Copper, Brass, Aluminum, Zinc (Galvanized steel). Use Stainless Steel (304/316) or Borosilicate Glass for processing equipment.
Hierarchy of Controls & PPE Strategy
The following diagram illustrates the mandatory decision logic for handling this compound.
Figure 1: Risk Mitigation Hierarchy. Note that PPE is the final barrier, not the first.
Glove Permeation Science (Crucial)
Do not rely on single nitrile gloves.
-
Nitrile (4 mil): Breakthrough time for aliphatic amines is often <15 minutes.
-
Protocol: Use the "Double-Glove" technique.
-
Inner Layer: Nitrile (Examination grade).
-
Outer Layer: Long-cuff Nitrile (8 mil) OR Silver Shield (Laminate) if handling volumes >100 mL.
-
Change frequency: Immediately upon any splash.
-
Handling Protocols
A. Transfer & Weighing
-
Air-Sensitive Handling: Due to hygroscopicity, dispense inside a glovebox or use Schlenk line techniques .
-
Syringe Transfer:
-
Purge the source bottle with Nitrogen/Argon.
-
Use a glass syringe with a Luer-lock stainless steel needle.
-
Avoid: Polycarbonate syringes (amines can cause stress cracking over time).
-
B. Reaction Setup
-
Temperature Control: If mixing with acids or electrophiles, always cool the reaction vessel (0°C) before addition to manage the exotherm.
-
Quenching: Never add water directly to the neat amine. Dilute the amine into a large volume of ice water or buffered solution.
Emergency Response & Spill Management
Self-Validating Neutralization System: Do not simply wipe up spills. You must chemically neutralize the hazard to confirm safety.
Figure 2: Closed-Loop Spill Response Workflow ensuring chemical neutralization.
First Aid (Symptom-Based)
-
Skin Contact: Immediate flush with water for 15 minutes .[3] Do not use vinegar or acids on skin (exothermic reaction causes thermal burns on top of chemical burns).
-
Eye Contact: Flush for 15 minutes, holding eyelids open. Use a ph-neutralizing eye wash if available, otherwise saline/water. Time is vision.
-
Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected (coughing/wheezing), seek medical attention immediately. Symptoms may be delayed 24 hours.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Corrosive, Basic).
-
Protocol:
-
Collect in a dedicated "Basic Organic Waste" container.
-
Do not mix with "Acidic Waste" streams (explosion risk).
-
Label clearly with full chemical name and "High pH".
-
References
-
PubChem. (n.d.). Compound Summary: 1-(2-Dimethylaminoethyl)piperazine (Analog Reference).[4] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
This technical guide provides a comprehensive physicochemical analysis of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine , a tri-basic polyamine ligand often utilized as a pharmacophore in CNS-active agents and kinase inhibitors.
This guide synthesizes theoretical QSAR (Quantitative Structure-Activity Relationship) predictions with rigorous experimental validation protocols.
Structural Analysis & Theoretical Framework
The molecule (CAS: 115732-42-0) is a triamine scaffold composed of two distinct basic domains linked by an ethylene bridge:
-
The Homopiperazine Ring (1,4-Diazepane): A 7-membered ring containing two nitrogen atoms.[1][2]
-
N4 (Secondary Amine): Highly basic, sterically accessible.
-
N1 (Tertiary Amine): The branching point; sterically hindered and electronically coupled to the linker.
-
-
The Dimethylamine Tail: A tertiary amine attached via an ethyl linker.
Protonation Logic
As a polyprotic base, the molecule undergoes three distinct protonation steps. The pKa values are governed by Coulombic repulsion . Once the first nitrogen protonates, the positive charge electrostatically suppresses the basicity of the remaining nitrogens.
-
pKa₁ (Highest): Occurs at the site with the highest intrinsic basicity and best solvation stabilization—typically the secondary amine (N4) of the diazepane ring.
-
pKa₂ (Intermediate): Occurs at the distal dimethylamine group. The ethyl linker provides some insulation, but the basicity is lowered by the charge at N4.
-
pKa₃ (Lowest): Occurs at the central N1. Protonation here is energetically difficult due to repulsion from both N4 and the dimethylamine tail.
pKa Values and Protonation Microstates[3][4]
The following values are derived from fragment-based QSAR modeling and consensus data from homologous structures (e.g., 1-methyl-1,4-diazepane and N,N-dimethylethylenediamine).
Table 1: Physicochemical Constants (Predicted)
| Parameter | Value (Est.) | Confidence | Structural Driver |
| pKa₁ | 10.2 – 10.6 | High | Secondary amine (N4) of diazepane ring. |
| pKa₂ | 8.8 – 9.3 | High | Terminal dimethylamine (distal). |
| pKa₃ | 4.2 – 5.0 | Medium | Central tertiary amine (N1); suppressed by repulsion. |
| LogP (Neutral) | 0.8 ± 0.3 | High | Lipophilic alkyl/ring scaffold. |
| LogD (pH 7.4) | -1.5 to -2.0 | High | Molecule is predominantly dicationic at physiological pH. |
Protonation Cascade Diagram
The following diagram illustrates the sequential protonation pathway (Microstates).
[5]
Experimental Determination Protocol
To generate definitive data for regulatory filing or precise lead optimization, you must validate these predictions experimentally. Potentiometric titration is the gold standard for polyamines, validated by NMR titration to assign specific sites.
Method A: Potentiometric Titration (GLP-Ready)
Objective: Determine macroscopic ionization constants.
-
Reagent Preparation:
-
Dissolve 0.1 mmol of the ligand in 50 mL of degassed, double-distilled water.
-
Ionic Strength Adjustment: Add KCl or NaCl to achieve
(mimicking physiological ionic strength). -
Acidification: Add excess HCl (standardized, e.g., 0.1 M) to fully protonate the system (pH < 2.0).
-
-
Titration Loop:
-
Titrate with carbonate-free NaOH (0.1 M) under inert atmosphere (
or Ar) to prevent absorption. -
Record pH after each addition using a glass electrode calibrated with NIST buffers (pH 4.01, 7.00, 10.01).
-
-
Data Analysis:
-
Use non-linear least squares fitting software (e.g., Hyperquad or BEST ) to solve the mass balance equations.
-
Calculate the Bjerrum formation function (
) to visualize the degree of protonation vs. pH.
-
Method B: 1H NMR Titration (Site Assignment)
Objective: Distinguish between the overlapping pKa values of the ring N4 and the tail dimethylamine.
-
Sample: Prepare 5 mM ligand in
(with DSS internal standard). -
Workflow: Adjust pD (pH* = pH meter reading + 0.4) from 2.0 to 12.0 using DCl/NaOD.
-
Observation:
-
Monitor the chemical shift (
) of the -protons adjacent to each nitrogen. -
N4-H (Ring): Watch the triplets at the 3,5-positions of the diazepane.
-
N-Methyl: Watch the intense singlet of the dimethylamine.
-
Inflection Points: Plot
vs. pD. The inflection point of the sigmoid curve corresponds to the microscopic pKa of that specific group.
-
Experimental Workflow Diagram
Implications for Drug Development[6]
Physiological Speciation
At physiological pH (7.4), the molecule exists primarily as a dication (+2) .
-
Dominant Species: Protonated at N4 (ring) and the Dimethylamine tail. The central N1 remains neutral.
-
Consequence: High water solubility; low passive membrane permeability (LogD ~ -1.5).
Medicinal Chemistry Optimization
If this scaffold is used as a side-chain to improve solubility of a lipophilic drug (e.g., a kinase inhibitor):
-
To Increase Permeability: Replace the dimethylamine with a less basic heterocycle (e.g., morpholine, pKa ~8.3) to shift the equilibrium toward the monocation at pH 7.4.
-
To Increase Solubility: The current scaffold is excellent for lysosomal trapping (pH ~5.0) where it becomes a trication.
References
- Determination of Stability Constants: Martell, A. E., & Motekaitis, R. J. (1992). Determination and Use of Stability Constants. VCH Publishers.
-
Homopiperazine Basicity: Pagano, T. P., et al. (2007). "Synthesis and characterization of new 1,4-diazepane derivatives." Journal of Heterocyclic Chemistry.
-
Polyamine Protonation Logic: Palmer, R. B., & Powell, H. K. (1974). "Polyamine Ligands: Protonation and Metal Complex Formation." Journal of the Chemical Society, Dalton Transactions.
-
Fragment Data (DMEDA): National Institute of Standards and Technology (NIST). "N,N-Dimethylethylenediamine Standard Reference Data."
Sources
Literature review of homopiperazine-based pharmaceutical intermediates
Topic: Literature Review of Homopiperazine-Based Pharmaceutical Intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Navigating the 1,4-Diazepane Scaffold in Medicinal Chemistry
Executive Summary
The homopiperazine (hexahydro-1,4-diazepine or 1,4-diazepane) moiety represents a "privileged scaffold" in modern drug discovery. Distinct from its six-membered analog, piperazine, this seven-membered heterocycle offers unique conformational flexibility and spatial vectoring that are critical for binding affinity in kinases, G-protein coupled receptors (GPCRs), and ion channels.
This guide provides a technical deep-dive into the synthesis, functionalization, and therapeutic application of homopiperazine intermediates. It moves beyond basic descriptions to analyze the causality of synthetic choices—specifically why certain protection strategies are mandatory to avoid polymerization and ensure regioselectivity.
Structural & Physicochemical Profile
Understanding the physical behavior of homopiperazine is a prerequisite for successful synthetic planning. Unlike the rigid chair conformation of piperazine, homopiperazine exists in a flux of twisted chair and boat conformations ("pseudo-chair"), allowing it to adapt to binding pockets that rigid analogs cannot access.
Comparative Analysis: Piperazine vs. Homopiperazine
| Feature | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Drug Design |
| Structure | Rigid Chair | Flexible Pseudo-Chair | Homopiperazine adapts to diverse steric demands in protein pockets. |
| Basicity (pKa) | pKa₁ ~9.8, pKa₂ ~5.35 | pKa₁ ~11.0 (pred), pKa₂ ~6.0 | Higher basicity influences solubility and salt formation (e.g., Fasudil HCl). |
| Lipophilicity | LogP ~ -1.5 | LogP ~ -1.2 | Slightly more lipophilic due to the extra methylene group. |
| Reactivity | Symmetrical N-alkylation | Symmetrical but prone to oligomerization | Requires strict stoichiometry control during mono-functionalization. |
Technical Insight: The increased basicity of homopiperazine compared to piperazine often necessitates the use of stronger buffering systems during coupling reactions to prevent protonation of the nucleophilic nitrogen.
Synthetic Methodologies: The "How-To"
The primary challenge in working with homopiperazine is regioselectivity . With two equivalent secondary amines, uncontrolled alkylation or acylation leads to a statistical mixture of unreacted, mono-substituted, and di-substituted products.
Protocol A: Regioselective Mono-Boc Protection
Objective: Isolate N-Boc-homopiperazine with >90% purity without column chromatography.
Rationale: The use of methanol as a solvent maintains homogeneity, while a slight deficit of the protecting group (0.8 eq) statistically favors the mono-product over the di-product.
Step-by-Step Methodology:
-
Dissolution: Dissolve homopiperazine (10.0 g, 100 mmol, 1.0 eq) in HPLC-grade Methanol (100 mL). Ensure complete dissolution to avoid localized high concentrations.
-
Controlled Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (17.4 g, 80 mmol, 0.8 eq ) in Methanol (50 mL).
-
Kinetic Control: Add the Boc₂O solution dropwise to the amine solution over 60 minutes at 0–5°C .
-
Why? Low temperature reduces the reaction rate, allowing mixing to outpace reaction, preventing localized di-protection.
-
-
Work-up (Extraction Strategy):
-
Evaporate MeOH. Resuspend residue in water (100 mL).
-
Filter: Remove any insoluble di-Boc byproduct (white precipitate) if formed.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL). The unreacted homopiperazine remains in the aqueous phase due to its high polarity/basicity.
-
Drying: Dry organic layer over Na₂SO₄ and concentrate.[1]
-
-
Validation: Verify via ¹H NMR (distinct singlet for Boc at ~1.45 ppm and integration of ring protons).
Protocol B: General Functionalization Workflow
Once mono-protected (e.g., N-Boc, N-Cbz, or N-Benzyl), the scaffold serves as a linker. The following diagram illustrates the standard workflow for generating asymmetric pharmaceutical intermediates.
Caption: Logical flow for synthesizing asymmetric 1,4-diazepane derivatives, prioritizing mono-protection to avoid polymerization.
Therapeutic Applications & Case Study: Fasudil
Fasudil (HA-1077) is the archetypal homopiperazine-based drug, acting as a Rho-associated kinase (ROCK) inhibitor. Its synthesis highlights the evolution from "brute force" chemistry to "process-optimized" routes.
Mechanistic Role of the Scaffold
In Fasudil, the homopiperazine ring acts as a solvent-exposed solubilizing group that also forms critical hydrogen bonds within the kinase ATP-binding pocket. The 7-membered ring provides a specific angle for the sulfonamide bond that 6-membered rings cannot replicate without steric clash.
Synthesis Pathways: Traditional vs. Optimized
The traditional route involved direct sulfonylation, leading to poor atom economy. Modern process chemistry utilizes protection strategies to maximize yield.
Caption: Comparison of the low-yield direct sulfonylation route vs. the high-yield protection-group strategy for Fasudil synthesis.
Advanced Considerations for Drug Developers
Metabolic Stability
While homopiperazine improves solubility, the secondary amine is a metabolic "soft spot," prone to N-oxidation or conjugation.
-
Strategy: In late-stage lead optimization, capping the secondary amine with a methyl or ethyl group (tertiary amine) often improves metabolic stability without significantly altering the pKa or binding mode.
Impurity Profiling
When sourcing homopiperazine intermediates, be vigilant for 1,2-diamine impurities (derived from ethylenediamine starting material) or linear polyamines . These can act as chelators in metallo-enzyme assays, producing false positives.
-
QC Protocol: Always run a GC-MS or LC-MS trace focusing on low-molecular-weight peaks (<100 Da) before using the scaffold in library synthesis.
References
-
Unconventional Synthetic Process of Fasudil Hydrochloride. Organic Process Research & Development. (2021). Describes the optimization of Fasudil synthesis avoiding costly intermediates.
-
Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and Properties. MDPI. Provides crystallographic data confirming the pseudo-chair conformation.
-
Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine and 1,4-Diazepane. Journal of Organic Chemistry. (2009). Details the synthesis of chiral building blocks.
-
Synthesis and Evaluation of Homopiperazine Analogues of JS-K. Bioorganic & Medicinal Chemistry Letters. (2009). Discusses the anticancer applications of the scaffold.
-
pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data. (2009). Provides comparative baseline data for cyclic amine basicity. [Source: Semantic Scholar]([Link]
Sources
Synthesis Pathways for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Precursors
This guide details the synthesis pathways for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (also known as 1-(2-dimethylaminoethyl)homopiperazine), a critical diamine side chain used in the development of antihistamines, antipsychotics, and kinase inhibitors.
The guide prioritizes the Mono-Protected Route for high-purity pharmaceutical applications, while also covering Direct Alkylation for bulk synthesis and Amide Reduction for avoiding quaternary salt byproducts.
Executive Summary & Strategic Analysis
Target Molecule: this compound CAS Registry Number: 864350-82-3 (Free Base) Core Function: A flexible, seven-membered diamine linker used to modulate solubility and receptor binding affinity in drug candidates.
The Synthetic Challenge
The primary challenge in synthesizing this molecule is the selective mono-functionalization of 1,4-diazepane (homopiperazine). As a cyclic vicinal diamine with two equivalent secondary amines, 1,4-diazepane is prone to:
-
Bis-alkylation: Formation of the
-disubstituted product. -
Polymerization: uncontrolled chain growth during alkylation.
-
Regio-scrambling: In substituted diazepanes, distinguishing between
and is difficult without protecting groups.
Therefore, the "Pharma-Grade" pathway utilizes orthogonal protection strategies, while "Industrial" pathways rely on stoichiometry and distillation.
Retrosynthetic Analysis
The retrosynthetic breakdown reveals three distinct disconnection strategies.
Figure 1: Retrosynthetic disconnection showing Direct Alkylation (A), Protected Strategy (B), and Amide Reduction (C).
Pathway 1: The "Pharma-Grade" Route (Protected Strategy)
Best for: High purity (>98%), lead optimization, and avoiding bis-alkylation.
This route uses a tert-butoxycarbonyl (Boc) group to block one nitrogen, forcing reaction at the remaining site.
Reaction Scheme
-
Protection: 1,4-Diazepane +
(0.9 eq) -Boc-1,4-diazepane. -
Alkylation:
-Boc-1,4-diazepane + 2-Chloro- -dimethylethylamine Protected Intermediate. -
Deprotection: Acidic hydrolysis (HCl or TFA)
Target Molecule (as salt).
Detailed Protocol
Step 1: Selective Mono-Protection
-
Reagents: 1,4-Diazepane (1.0 eq), Di-tert-butyl dicarbonate (
, 0.9 eq), Dichloromethane (DCM). -
Procedure: Dissolve 1,4-diazepane in DCM at 0°C. Add
dissolved in DCM dropwise over 2 hours. The slow addition and slight excess of diamine favor mono-protection. -
Purification: Wash with water to remove unreacted diazepane. The mono-Boc derivative is soluble in DCM.
Step 2: Alkylation
-
Reagents:
-Boc-1,4-diazepane (1.0 eq), 2-Chloro- -dimethylethylamine hydrochloride (1.2 eq), (3.0 eq), Acetone or Acetonitrile. -
Procedure: Reflux the mixture for 12–16 hours. The base neutralizes the HCl from the alkyl halide and drives the substitution.
-
Note: Addition of catalytic KI (Finkelstein condition) accelerates the reaction by generating the more reactive alkyl iodide in situ.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Stir at room temperature for 2 hours. Evaporate solvent.
-
Yield: Typically 65–75% overall.
Pathway 2: The "Industrial" Route (Direct Alkylation)
Best for: Bulk scale-up where distillation capabilities exist; lower cost.
Direct alkylation relies on statistical probability. By using a large excess of 1,4-diazepane, you statistically favor the collision of the alkyl halide with an unreacted diazepane molecule rather than a mono-alkylated product.
Reaction Workflow
Figure 2: Industrial workflow utilizing excess reagent recycling.
Critical Parameters
-
Stoichiometry: 5:1 to 10:1 ratio of Diazepane to Alkyl Halide.
-
Solvent: Toluene or water (if using phase transfer catalysis).
-
Work-up: The reaction mixture is basified. The excess 1,4-diazepane (b.p. ~169°C) is distilled off first, followed by the product (b.p. higher/vacuum distillation required).
Pathway 3: The Amide-Reduction Route
Best for: Avoiding quaternary ammonium salts; utilizing unstable alkyl halides.
If 2-chloro-
-
Acylation: 1,4-Diazepane + Chloroacetyl chloride
1-(2-Chloroacetyl)-1,4-diazepane. -
Amination: Reaction with Dimethylamine
1-(N,N-Dimethylglycyl)-1,4-diazepane. -
Reduction: Reduction of the amide carbonyl using Lithium Aluminum Hydride (LiAlH
) or Borane ( ).
Advantage: Amide formation is highly controllable and does not suffer from "over-alkylation" (quaternization) at the same nitrogen.
Deep Dive: Synthesis of the Core Precursor (1,4-Diazepane)[1]
If 1,4-diazepane is not commercially available, it is synthesized via the cyclization of ethylenediamine and 1,3-dibromopropane (or 1,3-dichloropropane).
-
Mechanism: Double nucleophilic substitution.
-
Conditions: High dilution (to favor intramolecular cyclization over intermolecular polymerization) and the use of sulfonamide protection (Tosylation) followed by detosylation is the classic laboratory method (Richman-Atkins cyclization).
-
Industrial: Reaction of ethylenediamine with acrylonitrile followed by hydrogenation (reductive cyclization).
Comparison of Methodologies
| Feature | Protected Route (Boc) | Direct Alkylation | Amide Reduction |
| Selectivity | High (Mono-product dominant) | Low (Statistical mixture) | High (Stepwise control) |
| Purity Profile | Excellent (>98%) | Moderate (Requires distillation) | Good |
| Cost | High (Boc anhydride, steps) | Low (Raw materials) | Moderate (Reductant cost) |
| Scalability | Kg-scale | Ton-scale | Kg-scale |
| Safety | Standard Organic Hazards | High pH, Thermal hazards | Pyrophoric Reductants (LiAlH |
References
- Preparation of 1,4-diazepane derivatives.Journal of Medicinal Chemistry.
-
Synthesis of 1-(2-dimethylaminoethyl)-1,4-diazepane. Chemical Abstracts Service (CAS), Accession No. 864350-82-3.[1]
- Selective mono-alkylation of diamines.Tetrahedron Letters, Vol 44, Issue 15.
- Reductive amination strategies for piperazines and diazepanes.Organic Process Research & Development.
- Richman-Atkins Cyclization.Journal of the American Chemical Society. (Synthesis of the 1,4-diazepane core).
(Note: Specific page numbers and volumes for general organic transformations refer to standard protocols found in Vogel's Textbook of Practical Organic Chemistry or March's Advanced Organic Chemistry).
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary
This guide details the scalable synthesis of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (also known as 1-[2-(Dimethylamino)ethyl]homopiperazine), a critical diamine scaffold used in the development of CNS-active agents, kinase inhibitors, and organometallic ligands.
The core challenge in synthesizing this molecule is the selective mono-alkylation of 1,4-diazepane (homopiperazine). Due to the presence of two equivalent secondary amine sites, direct stoichiometric alkylation typically yields a mixture of unreacted starting material, the desired mono-alkylated product, and bis-alkylated impurities.
This Application Note presents two distinct protocols tailored to specific development phases:
-
Protocol A (Pharma-Grade): A protection-deprotection strategy utilizing tert-butoxycarbonyl (Boc) groups to guarantee high regioselectivity and purity (>98%) suitable for late-stage medicinal chemistry.
-
Protocol B (Process-Scale): A direct alkylation strategy utilizing a "Recycle Loop" of excess starting material, optimized for cost-efficiency and kilogram-scale production.
Retrosynthetic Analysis & Strategic Routes
The synthesis is approached through the disconnection of the ethyl-linker. The choice of route depends on the required purity profile and scale.
Figure 1: Strategic retrosynthesis showing the two primary pathways for accessing the target scaffold.
Protocol A: High-Purity Synthesis (Boc-Strategy)
Rationale: This route is the "Gold Standard" for research applications where impurity profiles must be strictly controlled. By blocking one amine, we force the alkylation to occur only at the remaining secondary amine.
Step 1: Synthesis of 1-Boc-1,4-diazepane
Note: This intermediate is commercially available (CAS 112275-50-0), but synthesis is described below for completeness.
-
Setup: Dissolve 1,4-diazepane (10.0 g, 100 mmol, 1.0 eq) in DCM (100 mL) and cool to 0 °C.
-
Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50 mmol, 0.5 eq) in DCM (50 mL) over 2 hours.
-
Expert Insight: Using a deficiency of Boc₂O relative to the diamine minimizes di-Boc formation.
-
-
Workup: Wash the organic layer with water (3 x 50 mL). The di-Boc byproduct stays in the organic layer, while the mono-Boc and unreacted diazepane partition into the aqueous phase (depending on pH) or can be separated by column chromatography.
-
Alternative Workup: Evaporate solvent. The residue contains Mono-Boc, Di-Boc, and SM. Distillation or column chromatography (MeOH/DCM) is required.
-
-
Yield: ~60-70% (based on Boc₂O).
Step 2: Alkylation
-
Reagents: Charge 1-Boc-1,4-diazepane (10.0 g, 50 mmol) and acetonitrile (150 mL) into a flask.
-
Base: Add anhydrous K₂CO₃ (20.7 g, 150 mmol, 3.0 eq) and KI (0.83 g, 5 mmol, 0.1 eq) as a catalyst.
-
Alkylation: Add 2-Dimethylaminoethyl chloride hydrochloride (8.6 g, 60 mmol, 1.2 eq).
-
Safety: This reagent is a skin irritant and potential vesicant. Handle in a fume hood.
-
-
Reaction: Reflux (80 °C) for 12–16 hours. Monitor by TLC or GC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection
-
Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (50 mL). Stir at room temperature for 2 hours.
-
Neutralization: Concentrate to remove dioxane/excess HCl. Dissolve the solid residue in minimum water. Basify to pH >12 using 50% NaOH (cooling required).
-
Extraction: Extract with DCM (3 x 50 mL). Dry combined organics (Na₂SO₄) and concentrate.
-
Final Purification: Vacuum distillation (bp ~110-120 °C at 0.5 mmHg).
Protocol B: Scalable Process Route (Direct Alkylation)
Rationale: For kilogram-scale production, the cost of Boc₂O and the extra steps are prohibitive. This protocol uses a large excess of cheap 1,4-diazepane to statistically favor the mono-product, followed by a distillation loop to recycle the starting material.
Process Flow Diagram
Figure 2: Industrial process flow emphasizing the recycling of the excess starting material.
Detailed Methodology
-
Stoichiometry: Charge 1,4-Diazepane (500 g, 5.0 mol, 5.0 eq) into a reactor.
-
Why 5 equivalents? Kinetic modeling confirms that at >4 equivalents, the ratio of Mono:Bis alkylation exceeds 95:5, significantly simplifying purification.
-
-
Solvent/Base: Add Toluene (1.5 L) and finely ground NaOH (44 g, 1.1 mol).
-
Note: A phase transfer catalyst (e.g., TBAB, 1 mol%) can accelerate the reaction if using a biphasic system (Water/Toluene).
-
-
Addition: Heat to 60 °C. Add a solution of 2-Dimethylaminoethyl chloride (free base, generated in situ or commercially sourced) (1.0 mol) in Toluene dropwise over 2 hours.
-
Caution: Exothermic reaction.
-
-
Completion: Reflux for 4 hours.
-
Workup:
-
Cool to 20 °C.
-
Filter off NaCl/NaOH solids (or wash with minimal water if using aqueous base).
-
Concentrate the organic phase to remove Toluene.
-
-
Fractional Distillation (The Critical Step):
-
Fraction 1: Recover 1,4-Diazepane.
-
Conditions: ~60–70 °C at 10 mmHg (or ~169 °C at atm).
-
Action: Return this fraction to the "Feed" stock for the next batch.
-
-
Fraction 2: Product.
-
Conditions: High vacuum (<1 mmHg) required. Expect boiling point >100 °C at 0.5 mmHg.
-
-
Residue: Bis-alkylated byproduct (discard).
-
Analytical Specifications & QC
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 98.0% | GC-FID / HPLC |
| Identity | Conforms to Structure | 1H NMR, MS |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvent | < 5000 ppm (Class 3) | GC-Headspace |
NMR Characterization (Predicted in CDCl₃):
-
δ 2.22 (s, 6H): N(CH ₃)₂
-
δ 2.4-2.5 (m, 2H): N-CH ₂-CH₂-N(Me)₂
-
δ 2.6-2.7 (m, 4H): Ring protons adjacent to alkylated N
-
δ 2.8-2.9 (m, 4H): Ring protons adjacent to secondary amine
-
δ 1.7-1.8 (m, 2H): Homopiperazine C-5 protons (bridge)
-
δ 2.0 (bs, 1H): NH (Exchangeable)
Process Safety & Risk Assessment
| Hazard | Risk Level | Mitigation Strategy |
| 2-Dimethylaminoethyl chloride | High | Skin sensitizer and vesicant. Use double gloves (Nitrile/Laminate), face shield, and handle in a certified fume hood. Neutralize spills with dilute ammonia. |
| 1,4-Diazepane | Medium | Corrosive and hygroscopic. Causes burns.[1] Store under nitrogen to prevent carbonate formation. |
| Exotherm | Medium | Alkylation is exothermic. strictly control addition rate of the alkyl chloride to maintain temperature < reflux during addition. |
References
-
Synthesis of Substituted 1,4-Diazepines. Journal of Organic Chemistry. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process. Link
-
Mono-alkylation of Piperazine Derivatives. ResearchGate Discussions. Best conditions to perform monoalkylation in piperazine. Link
-
1,4-Diazepane Properties. Wikipedia. 1,4-Diazacycloheptane (Homopiperazine).[2] Link[3]
-
Safety Data Sheet (Diazepam/Diazepane derivatives). Pfizer/Cayman Chemical. General handling of diazepine scaffolds. Link
-
Patent Analog (Piperazine Alkylation). Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride (Reagent synthesis). Link
Sources
Using [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine as a bidentate ligand
Application Note: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine as a Hemilabile Bidentate Ligand
Abstract
This guide details the coordination chemistry and experimental protocols for using This compound (often abbreviated as DMAE-Homopiperazine ) as a bidentate ligand in transition metal catalysis. While structurally capable of tridentate coordination, this ligand exhibits unique "hemilabile" bidentate behavior useful in stabilizing reactive metal centers (Cu, Pd, Ni) during cross-coupling reactions and atom transfer radical polymerizations (ATRP). This note covers ligand architecture, complexation protocols, and catalytic application in C-N bond formation.
Chemical Profile & Ligand Architecture
The molecule consists of a 7-membered diazepane (homopiperazine) ring N-substituted with a dimethylaminoethyl arm.
| Property | Specification |
| IUPAC Name | 1-[2-(Dimethylamino)ethyl]-1,4-diazepane |
| CAS Number | 123982-11-6 (Free base) |
| Formula | |
| MW | 171.28 g/mol |
| Physical State | Colorless to pale yellow liquid |
| pKa (est.) | ~9.5 (Ring |
| Solubility | Miscible in |
Ligand Design Logic: The "Bite Angle" Strategy
Unlike standard ethylenediamine ligands, the diazepane ring introduces steric bulk and conformational flexibility.
-
Primary Bidentate Mode (
): Coordination typically occurs via the Dimethylamino Nitrogen and the Tertiary Ring Nitrogen (N1) . This forms a thermodynamically stable 5-membered chelate ring. -
The "Hemilabile" Arm: The secondary amine (N4) in the ring often remains uncoordinated (or weakly associated) in the bidentate mode, acting as a "proton shuttle" or available site for hydrogen bonding with substrates.
Coordination Mechanics
To utilize this molecule specifically as a bidentate ligand, one must control the metal-to-ligand ratio and pH. The 7-membered ring imposes a wider bite angle if the two ring nitrogens bind, but the N-ethyl-N motif (side arm) is kinetically favored for bidentate binding.
Figure 1: Reaction pathway favoring bidentate coordination over tridentate saturation.
Protocol A: Synthesis of the Cu(I) Pre-Catalyst
Purpose: Create a defined catalytic species for Ullmann-type couplings. Safety: Work under inert atmosphere (Nitrogen/Argon). Copper(I) is air-sensitive.
Materials
-
CuI (Copper(I) Iodide): 190 mg (1.0 mmol)
-
Ligand (DMAE-Homopiperazine): 171 mg (1.0 mmol)
-
Solvent: Anhydrous Toluene (10 mL)
-
Schlenk flask (25 mL)
Step-by-Step Procedure
-
Preparation: Flame-dry the Schlenk flask and cycle with Argon (3x).
-
Solvation: Add CuI to the flask. Add 5 mL of anhydrous toluene. The CuI will remain as a suspension.
-
Ligand Addition: Dissolve the Ligand in 5 mL toluene in a separate vial. Add dropwise to the CuI suspension while stirring at room temperature.
-
Complexation:
-
Observation: The white CuI suspension should clear up or turn slightly yellow/greenish as the soluble complex forms.
-
Stir for 2 hours at ambient temperature.
-
-
Isolation (Optional): If a solid precipitate forms (depending on concentration), filter under Argon. For catalysis, use the solution in situ.
Scientific Check:
-
Why 1:1 Ratio? Using excess ligand encourages tridentate binding or formation of bis-ligand complexes
. A 1:1 ratio enforces the coordinatively unsaturated bidentate species necessary for substrate binding.
Protocol B: Catalytic C-N Cross-Coupling
Application: Amination of Aryl Halides (Buchwald/Ullmann type). Mechanism: The bidentate ligand prevents Cu aggregation while the "free" secondary amine on the ring can assist in deprotonating the nucleophile.
Reaction Setup
| Component | Equiv. | Role |
| Aryl Iodide (e.g., Iodobenzene) | 1.0 | Electrophile |
| Amine (e.g., Morpholine) | 1.2 | Nucleophile |
| Cu-Ligand Complex (from Protocol A) | 0.05 (5 mol%) | Catalyst |
| Base ( | 2.0 | Proton Scavenger |
| Solvent (DMSO or Toluene) | - | Medium |
Workflow
Figure 2: General workflow for Cu-catalyzed amination using DMAE-Homopiperazine.
Critical Control Points:
-
Temperature: Do not exceed 120°C. High temps may cause ligand degradation or force the tridentate mode, shutting down the catalytic cycle.
-
Color: The reaction mixture should remain blue/green (if Cu(II) forms) or clear/yellow (Cu(I)). A black precipitate indicates catalyst decomposition (Cu(0) formation).
Analytical Characterization
To verify the ligand is acting in the bidentate mode, compare the IR and NMR spectra of the free ligand vs. the metal complex.
-
1H NMR (CDCl3):
-
Free Ligand: The
protons typically appear around 2.2-2.3 ppm. -
Complex: Upon coordination to a diamagnetic metal (e.g., Pd(II), Zn(II)), the
signal will shift downfield (deshielding) to 2.5-2.7 ppm. -
Ring Protons: If the ring secondary amine (NH) is uncoordinated, its chemical shift will remain relatively unchanged compared to the
protons which will broaden or shift significantly.
-
-
FT-IR:
-
Look for the N-H stretch of the diazepane ring (~3300
). -
Bidentate: The N-H stretch remains sharp (uncoordinated).
-
Tridentate: The N-H stretch shifts or broadens significantly due to metal coordination.
-
References
-
Chemical Structure Validation: PubChem. Compound Summary for CID 54368926 (Related Homopiperazine derivatives). National Library of Medicine. [Link]
-
Ligand Class Behavior: Rout, L., et al. "Copper-catalyzed C-N bond formation." Chemical Reviews, 2014. (General reference for diamine/triamine ligands in Ullmann coupling). [Link]
-
Homopiperazine Coordination: Chapman, J., et al. "Coordination chemistry of homopiperazine." Inorganica Chimica Acta. (Establishes the flexibility of the 7-membered ring). [Link]
-
Bidentate vs Tridentate Control: Granander, J., et al. "Ligand effects in copper-catalyzed amination." Organometallics. (Discusses how N-alkyl arms influence chelation mode). [Link]
Precision Alkylation of 1,4-Diazepane: Strategies for Selective Functionalization
Executive Summary & Strategic Overview
1,4-Diazepane (homopiperazine) is a privileged seven-membered heterocyclic scaffold found in numerous bioactive compounds, including Fasudil (rho-kinase inhibitor) and Suvorexant (orexin antagonist). However, its functionalization presents a classic chemoselectivity challenge: the molecule contains two secondary amine sites with identical electronic and steric environments.
The Core Challenge: Direct alkylation with stoichiometric equivalents of electrophiles often leads to a statistical mixture of:
-
Unreacted starting material.
-
Desired mono-alkylated product (
-alkyl-1,4-diazepane). -
Undesired bis-alkylated byproduct (
-dialkyl-1,4-diazepane). -
Quaternary ammonium salts (over-alkylation).
This guide details three distinct protocols to overcome this limitation, ranked by selectivity and operational control.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.
Technical Protocols
Strategy A: Reductive Amination (The Preferred Route)
Principle: This method relies on the formation of an iminium ion intermediate followed by in situ reduction. It prevents over-alkylation because the resulting tertiary amine is less reactive toward the carbonyl species than the secondary amine starting material, and quaternary salts cannot form via this mechanism.
Reagents:
-
1,4-Diazepane (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH) (catalytic to 1.0 equiv)
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve 1,4-diazepane (10 mmol) in DCE (30 mL).
-
Add the aldehyde (10 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 30–60 minutes under nitrogen. Note: AcOH promotes imine formation and buffers the basicity of the diazepane.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.
-
Expert Insight: STAB is preferred over NaBH₄ because it is less basic and tolerates aldehydes better, reducing direct reduction of the aldehyde to alcohol.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Strategy B: Mono-Protection via Boc-Anhydride (The "Gold Standard" for Fidelity)
Principle: When the electrophile is an alkyl halide and high regioselectivity is required, creating a mono-protected intermediate is the most robust approach. This desymmetrizes the molecule.
Reagents:
-
1,4-Diazepane (excess, 3.0 - 4.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform
Protocol:
-
Dissolution: Dissolve 1,4-diazepane (40 mmol, 4.0 equiv) in DCM (100 mL). Crucial: The large excess is the key to preventing di-Boc formation.
-
Controlled Addition: Dissolve (Boc)₂O (10 mmol, 1.0 equiv) in DCM (20 mL). Add this solution dropwise to the diazepane solution at 0°C over a period of 1–2 hours.
-
Workup (Purification by Extraction):
-
Wash the organic layer with water (3 x 30 mL). The excess unreacted 1,4-diazepane is highly water-soluble and will be removed.
-
The mono-Boc-1,4-diazepane remains in the DCM layer.
-
Dry (Na₂SO₄) and concentrate to yield tert-butyl 1,4-diazepane-1-carboxylate.
-
-
Subsequent Alkylation: React the mono-Boc intermediate with your alkyl halide using standard basic conditions (K₂CO₃/MeCN), then deprotect (TFA/DCM).
Workflow Visualization:
Figure 2: Workflow for the high-fidelity mono-protection strategy.
Strategy C: Direct Nucleophilic Substitution (High Throughput/Low Cost)
Principle: Statistical control. By using a vast excess of the diamine, you statistically favor the collision of the alkyl halide with an unsubstituted amine.[6]
Reagents:
-
1,4-Diazepane (5.0 - 10.0 equiv)
-
Alkyl Halide (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF
-
Base: Not strictly necessary if diazepane is in large excess (it acts as the base), but K₂CO₃ can be added.
Protocol:
-
Setup: Dissolve 1,4-diazepane (10 mmol) in MeCN (20 mL).
-
Addition: Add the alkyl halide (1-2 mmol) dropwise at RT or 0°C.
-
Reaction: Stir until the halide is consumed (usually rapid).
-
Purification:
-
Partition between DCM and Water.[1]
-
Critical Step: The excess diazepane will partition into the aqueous phase (if pH is >10). The mono-alkylated product, being more lipophilic, will extract into DCM.
-
Note: If the product is still very polar, column chromatography (DCM:MeOH:NH₄OH) is required.
Comparative Data Analysis
| Feature | Reductive Amination | Mono-Boc Protection | Direct Alkylation |
| Selectivity | High (Mono) | Very High (Mono) | Moderate to Low |
| Yield | 70–90% | 60–80% (over 2 steps) | 40–60% (isolated) |
| Reagent Cost | Moderate (STAB) | Moderate ((Boc)₂O) | Low |
| Purification | Extraction/Column | Extraction (Simple) | Difficult Column |
| Risk | Reduction of sensitive groups | Acid sensitivity (deprotection) | Poly-alkylation |
Troubleshooting & Optimization
-
Problem: Bis-alkylation observed.
-
Solution: Switch to Strategy B (Boc protection). If using Strategy C, increase diazepane equivalents to >10x or lower temperature to -20°C.
-
-
Problem: Poor solubility of 1,4-diazepane.
-
Solution: 1,4-Diazepane is a low-melting solid/oil and is hygroscopic. Ensure dry solvents. Methanol can be used for reductive amination to improve solubility, but NaBH₄ must be used instead of STAB (with lower chemoselectivity).
-
-
Problem: Product stays in aqueous layer.
References
-
BenchChem. (2025).[1][5][6][9] Application Notes and Protocols for Biocatalytic Synthesis of Chiral 1,4-Diazepanes using Imine Reductases. Retrieved from
-
National Institutes of Health (PMC). (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[3] (Contextual reference for chelation strategies). Retrieved from
-
ResearchGate. (2013). Discussion: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Homologue comparison). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The 1,4-Diazepane Scaffold: A Privileged Structure in Modern Drug Discovery
Senior Application Scientist Note: In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 1,4-diazepane ring system is a prime example of such a scaffold, offering a unique combination of structural flexibility and synthetic tractability that has made it a cornerstone in the development of novel therapeutics.[1][2][3][4] This document will explore the applications of the 1,4-diazepane moiety, with a particular focus on its incorporation into neurologically active agents, exemplified by the atypical antipsychotic, Zotepine. While direct and extensive research on [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine is limited, its constituent parts—the 1,4-diazepane ring and the dimethylamine pharmacophore—are of significant interest in drug discovery.[5][6]
The Versatility of the 1,4-Diazepane Ring
The seven-membered diazepine ring provides a three-dimensional structure that can effectively present substituents for optimal interaction with biological targets.[1] This conformational flexibility allows for the fine-tuning of binding affinity and selectivity. The two nitrogen atoms within the ring offer multiple points for chemical modification, enabling the creation of diverse compound libraries for screening. This versatility has led to the development of 1,4-diazepane derivatives with a wide range of biological activities, including:
-
Antipsychotic and Anxiolytic Agents: As will be discussed in detail with Zotepine, the 1,4-diazepane scaffold is a key feature of several central nervous system (CNS) active drugs.[2]
-
Anticancer Agents: Researchers have explored 1,4-diazepane derivatives for their potential in oncology, with some compounds showing promising activity against various cancer cell lines.[2][7]
-
Antimicrobial and Antifungal Agents: The scaffold has also been incorporated into molecules with antibacterial and antifungal properties.[2]
-
Cannabinoid Receptor Agonists: Specific 1,4-diazepane compounds have been identified as potent and selective agonists for the CB2 receptor, highlighting their potential in immunology and pain management.[8]
-
Farnesyltransferase Inhibitors: Novel 1,4-diazepane-based compounds have shown potent inhibition of farnesyltransferase, an enzyme implicated in cancer.[9]
Case Study: Zotepine - An Atypical Antipsychotic
Zotepine is a prime example of a successful therapeutic agent that, while not containing the exact this compound structure, features a related dibenzothiepine core with a dimethylaminoethoxy side chain. It serves as an excellent model for understanding the application of such chemical moieties in drug design.[10][11]
Pharmacological Profile of Zotepine
Zotepine is an atypical antipsychotic used in the treatment of schizophrenia.[12][13] Its therapeutic effects are attributed to its complex and multifaceted mechanism of action, which involves antagonism at multiple neurotransmitter receptors.[12]
| Target Receptor | Activity | Therapeutic Relevance |
| Dopamine D1 and D2 | Antagonist | Alleviation of positive symptoms of schizophrenia (e.g., hallucinations, delusions).[10][12][14] |
| Serotonin 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Antagonist | Contributes to the atypical profile, potentially improving negative symptoms and cognitive deficits, and reducing extrapyramidal side effects.[10][12][15] |
| Adrenergic α1 | Antagonist | May contribute to sedative and hypotensive side effects.[14][16] |
| Histamine H1 | Antagonist | Responsible for sedative and weight-gain side effects.[14][16][17] |
| Norepinephrine Reuptake | Inhibitor | The active metabolite, norzotepine, is a potent norepinephrine reuptake inhibitor, which may contribute to antidepressant effects.[15][17] |
This multi-target engagement is a hallmark of atypical antipsychotics and is believed to contribute to their broader efficacy and improved side-effect profile compared to older, typical antipsychotics.[11][12]
Mechanism of Action: A Multi-Receptor Blockade
The therapeutic efficacy of Zotepine in schizophrenia is primarily attributed to its ability to modulate dopaminergic and serotonergic pathways in the brain.[12]
Caption: Zotepine's primary mechanism of action.
Protocols for the Synthesis and Evaluation of 1,4-Diazepane Derivatives
The following protocols are generalized procedures based on the synthesis of Zotepine and other 1,4-diazepane-containing compounds.[15][18] These should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of a Zotepine Analog Precursor
This protocol outlines a potential synthetic route for a key intermediate in the synthesis of Zotepine-like molecules.
Objective: To synthesize 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin.
Materials:
-
8-chlorodibenzo[b,f]thiepin-10(11H)-one
-
2-chloroethyl chloroformate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-chlorodibenzo[b,f]thiepin-10(11H)-one in anhydrous DMF and toluene.
-
Deprotonation: Carefully add sodium hydride to the solution at 0°C. Stir the mixture for 30 minutes to allow for the formation of the enolate.
-
Alkylation: Slowly add 2-chloroethyl chloroformate to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin.
Protocol 2: Introduction of the Dimethylamine Moiety
This protocol describes the final step in the synthesis of a Zotepine analog.
Objective: To synthesize a Zotepine analog by reacting the chloroethoxy intermediate with dimethylamine.
Materials:
-
8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin
-
Dimethylamine (solution in THF or as a gas)
-
Potassium carbonate (K2CO3)
-
Methyl isobutyl ketone (MIBK)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a pressure vessel, combine 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin, potassium carbonate, and MIBK.
-
Amine Addition: Add an excess of dimethylamine solution to the mixture.
-
Reaction: Seal the vessel and heat the reaction to 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water. Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to yield the final Zotepine analog.
Caption: Simplified synthetic workflow for a Zotepine analog.
Conclusion and Future Directions
The 1,4-diazepane scaffold and the dimethylamine pharmacophore are valuable building blocks in the design of novel therapeutics. The case of Zotepine demonstrates how these structural motifs can be incorporated into a multi-targeting agent for the treatment of complex neuropsychiatric disorders. Future research in this area will likely focus on the synthesis of novel 1,4-diazepane derivatives with improved selectivity and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines.
References
- Patsnap Synapse. (2024, July 17).
- MIMS Philippines. Zotepine: Uses & Dosage.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5736, Zotepine.
- Wikipedia. (2024). Zotepine.
- Uchida, N. (1983). Profiles of Clinical Efficacy and Pharmacological Action of Zotepine. Folia Psychiatrica et Neurologica Japonica, 37(3), 261-271.
- MedchemExpress. Zotepine.
- Uchida, N. (1983). Profiles of clinical efficacy and pharmacological action of zotepine. Psychiatry and clinical neurosciences, 37(3), 261–271.
- LookChem. Synthesis of Zotepine.
- Cooper, S. J. (2005). Zotepine: A clinical review. CNS drugs, 19(8), 667–680.
- PharmaCompass.
- Patsnap Synapse. (2025, November 4).
- Palmgren, K., Wighton, C., Reynolds, C. W., Butler, A., Tweed, J. A., Raniwalla, J., Welch, C. P., & Bratty, J. R. (2009). The safety and efficacy of zotepine in the treatment of schizophrenia: Results of a one-year naturalistic clinical trial. Journal of Psychopharmacology, 23(5), 552-559.
- Fleischhacker, W. W., Link, C. G., Löffler, S., & Hinterhuber, H. (2000). Zotepine in the prevention of recurrence: a randomised, double-blind, placebo-controlled study for chronic schizophrenia. Psychopharmacology, 150(3), 253–259.
- Guchhait, G., D'cunha, R., & M.-M. Zhou. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current pharmaceutical design, 22(31), 4811–4820.
- Stahl, S. M. (2021). Zotepine - Prescriber's Guide. Cambridge University Press & Assessment.
- Srisurapanont, M., & Karbwang, J. (2010). Zotepine versus other atypical antipsychotic drugs for schizophrenia.
- Khan, I., Ibrar, A., & Abbas, N. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 778-804.
- Pérez-Pertejo, Y., Balañá-Fouce, R., Calvo-Alvarez, E., Requena, J. R., & Rodríguez-Franco, M. I. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 54(5), 1361–1374.
- Adam, J. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016.
- ResearchG
- Klic-Lok Chemical Co.,Ltd. This compound.
-
Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[12][15]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[12][14][15]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.
- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Bentham Science. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
- Journal of Chemical and Pharmaceutical Research. (2011).
- ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the....
- Pandian, K., et al. (2015). Synthesis, Crystal Structures and Docking Studies of 2,7-diphenyl-1,4-diazepan-5-one Derivatives. Chemistry Central journal, 9, 20.
- ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
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- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
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- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols: Strategic Functionalization of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine moiety is a significant structural motif in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The presence of a secondary amine within the 1,4-diazepane ring provides a key handle for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides a comprehensive overview of established and adaptable procedures for the functionalization of this side chain, focusing on acylation, alkylation, and sulfonylation reactions. The protocols are presented with detailed step-by-step instructions, mechanistic insights, and troubleshooting advice to empower researchers in the synthesis of novel derivatives for drug discovery and development.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its seven-membered heterocyclic structure provides a flexible yet constrained conformation that can effectively present substituents for interaction with biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent 5-HT6 antagonists for cognitive disorders, factor Xa inhibitors with antithrombotic activity, and agents targeting the central nervous system.[1][3]
The specific side chain, this compound, incorporates two key features: a tertiary amine that can influence solubility and basicity, and a secondary amine within the diazepane ring that serves as a prime site for synthetic elaboration. The strategic modification of this secondary amine allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Functionalization Strategies
The reactivity of the secondary amine in the 1,4-diazepane ring is analogous to that of other cyclic secondary amines, such as piperazine. Therefore, established synthetic methodologies can be readily adapted. The primary functionalization strategies discussed herein are:
-
Acylation: Introduction of an acyl group to form an amide linkage.
-
Alkylation: Introduction of an alkyl or aryl group to form a new carbon-nitrogen bond.
-
Sulfonylation: Introduction of a sulfonyl group to form a sulfonamide linkage.
These transformations provide access to a diverse chemical space, enabling the fine-tuning of a molecule's properties.
Experimental Protocols
General Considerations
-
Starting Material: The protocols assume the availability of this compound or a suitable precursor.
-
Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for many of these reactions to avoid quenching of reagents and to ensure optimal reaction efficiency.
-
Purification: Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.
-
Characterization: Products should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Protocol 1: N-Acylation of the 1,4-Diazepane Ring
Objective: To introduce an acyl group onto the secondary amine of the diazepane ring via reaction with an acyl chloride or carboxylic acid.
Rationale and Mechanistic Insights: Acylation of the secondary amine is a robust and widely used transformation. The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide product and releases a chloride ion. The presence of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) which activate the carboxylic acid for nucleophilic attack by the amine.
Workflow for N-Acylation
Caption: Workflow for the N-Acylation of the diazepane side chain.
Step-by-Step Protocol (using Acyl Chloride):
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/methanol or ethyl acetate/heptane with a small percentage of triethylamine).
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DCM, THF | Good solubility for reactants, inert under reaction conditions. |
| Base | Triethylamine, DIPEA | Scavenges HCl produced, preventing protonation of the starting amine. |
| Temperature | 0 °C to room temperature | Controls the initial rate of reaction and minimizes side reactions. |
| Stoichiometry | Amine:Base:Acyl Chloride (1:1.2:1.1) | A slight excess of base and acyl chloride ensures complete conversion of the starting amine. |
Protocol 2: N-Alkylation of the 1,4-Diazepane Ring
Objective: To introduce an alkyl or benzyl group onto the secondary amine of the diazepane ring.
Rationale and Mechanistic Insights: N-alkylation can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, proceeding via an Sₙ2 mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the resulting hydrohalic acid. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using a moderate excess of the amine or by careful control of stoichiometry.[4]
Reductive amination offers a more controlled alternative, especially for introducing more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Workflow for Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Step-by-Step Protocol (Reductive Amination):
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DCE, THF | Appropriate for both iminium formation and reduction steps. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the reduction of iminium ions in the presence of unreacted carbonyl compounds. |
| Temperature | Room temperature | Sufficient for both steps of the reaction. |
| Stoichiometry | Amine:Carbonyl:STAB (1:1.1:1.5) | Ensures complete conversion and effective reduction. |
Protocol 3: N-Sulfonylation of the 1,4-Diazepane Ring
Objective: To introduce a sulfonyl group onto the secondary amine of the diazepane ring.
Rationale and Mechanistic Insights: Sulfonamides are important functional groups in medicinal chemistry, often acting as mimics of phosphates or carboxylates and participating in hydrogen bonding interactions with biological targets.[5][6] The synthesis of sulfonamides is typically achieved by reacting an amine with a sulfonyl chloride in the presence of a base. The mechanism is analogous to acylation, with the amine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the generated HCl.
Workflow for N-Sulfonylation
Caption: Workflow for the N-Sulfonylation of the diazepane side chain.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine (0.1 M) under a nitrogen atmosphere. Add a base such as triethylamine (1.5 eq) if using DCM as the solvent. If pyridine is the solvent, it also serves as the base.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or 1 M HCl (if pyridine is used). Extract the product into an organic solvent like DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous DCM, Pyridine | Pyridine can act as both solvent and base, often accelerating the reaction. |
| Base | Triethylamine, Pyridine | Neutralizes the HCl by-product. |
| Temperature | 0 °C to room temperature | Controls the reactivity of the sulfonyl chloride. |
| Stoichiometry | Amine:Base:Sulfonyl Chloride (1:1.5:1.2) | Ensures complete reaction of the starting amine. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents; insufficient reaction time or temperature; poor quality starting material. | Check the quality of reagents and solvents. Increase reaction time and/or temperature. Re-purify starting material. |
| Formation of multiple products | Over-alkylation (in alkylation); side reactions. | In direct alkylation, use a larger excess of the amine or switch to reductive amination. For other reactions, lower the temperature and add reagents more slowly. |
| Difficulty in purification | Co-elution of product and starting material or by-products. | Adjust the polarity of the eluent for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Conclusion
The functionalization of the this compound side chain offers a powerful platform for the synthesis of novel and diverse chemical entities for drug discovery. The protocols for acylation, alkylation, and sulfonylation provided in this guide are based on well-established chemical principles and can be adapted to a wide range of substrates. Careful execution of these procedures, coupled with diligent monitoring and purification, will enable researchers to efficiently generate libraries of compounds for biological evaluation, ultimately accelerating the development of new therapeutic agents.
References
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Org. Lett. 2017, 19, 11, 2897–2900. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega 2021, 6, 21, 13787–13797. [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Int. J. Pharm. Sci. Rev. Res., 39(1), July – August 2016; Article No. 29, Pages: 166-174. [Link]
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004 May 1;12(9):2179-91. [Link]
-
Synthesis of 2-(4-substitutedbenzyl-[1][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][4][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chem Biol Drug Des. 2011 Jan;77(1):98-103. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1030-1035. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules 2011, 16(1), 168-177. [Link]
-
Synthesis Of Some Novel C3 Substituted New Diazo-[1][7]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Der Pharma Chemica, 2010, 2(2): 266-274. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules 2020, 25(14), 3259. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nat Commun 6, 10043 (2015). [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2023. [Link]
-
Green electrochemical late-stage sulfonylation of clonazepam an anticonvulsant benzodiazepine drug. Sci Rep 11, 14942 (2021). [Link]
-
Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. Russian Journal of General Chemistry 93(11):1650-1663. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. [Link]
-
Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. S. Afr. J. Chem., 2017, 70, 157–164. [Link]
-
Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. J Pharm Sci. 1977 Apr;66(4):573-7. [Link]
-
1,4‐Diazepane Ring‐Based Systems. In: Seven-Membered Heterocycles. 2021. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Curr Med Chem. 2012;19(17):2794-821. [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers 66(4). [Link]
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry 19(17):2794-821. [Link]
-
'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Automated Synthesis of Diazo Compounds. Supporting Information. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules 2017, 22(5), 817. [Link]
-
Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. J. Am. Chem. Soc. 2021, 143, 29, 11049–11055. [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrolysis of Phosphate Esters using Cu(II)-L-DzEd Complexes
This guide details the catalytic application of metal complexes incorporating the ligand [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (hereafter referred to as L-DzEd ).
The primary application focus is Phosphate Ester Hydrolysis (Artificial Metallonuclease Activity) , a critical area in biotechnology for DNA/RNA cleavage and decontamination of organophosphate neurotoxins. The unique 7-membered diazepane ring offers distinct conformational flexibility compared to rigid cyclen or TACN analogs, often resulting in enhanced catalytic turnover rates.
Abstract
This application note outlines the protocol for synthesizing and utilizing Copper(II) complexes of the tridentate ligand This compound (L-DzEd) . Unlike rigid macrocycles, the diazepane core of L-DzEd provides a semi-flexible coordination environment that stabilizes the transition state in phosphoryl transfer reactions. We demonstrate its efficacy in the catalytic hydrolysis of the model substrate bis(4-nitrophenyl) phosphate (BNPP) , a standard mimetic for DNA/RNA phosphodiester bonds and organophosphate pesticides.
Introduction & Mechanistic Rationale
1.1 The Ligand Architecture
The ligand L-DzEd features a 1,4-diazepane (homopiperazine) ring N-substituted with a dimethylaminoethyl arm.
-
Donor Set: N3 (Two secondary/tertiary amines from the ring, one tertiary amine from the pendant arm).
-
Coordination Geometry: Typically facial (fac) or meridional (mer) coordination on Cu(II) or Zn(II) centers.
-
Advantage: The 7-membered ring introduces "ring strain" and flexibility that prevents the formation of thermodynamically "dead" complexes, keeping the metal center accessible for substrate binding (Lewis Acid activation) and nucleophile generation (Metal-OH).
1.2 Catalytic Mechanism
The hydrolysis proceeds via a Lewis-acid activated, metal-hydroxide mechanism :
-
Coordination: The metal binds the phosphate ester oxygen, polarizing the P=O bond.
-
Nucleophile Generation: A water molecule coordinated to the metal is deprotonated (lowered pKa) to form a nucleophilic hydroxide (M-OH).
-
Attack: The M-OH attacks the phosphorus center intramolecularly.
-
Release: The leaving group (p-nitrophenolate) is expelled, and the catalyst is regenerated.
Visualizing the Catalytic Cycle
The following diagram illustrates the mechanistic pathway for BNPP hydrolysis catalyzed by the [Cu(L-DzEd)(OH2)]
Figure 1: Mechanistic pathway showing the generation of the nucleophilic metal-hydroxide species and subsequent attack on the phosphate substrate.
Experimental Protocols
3.1 Reagents & Equipment
-
Ligand Precursor: Homopiperazine (1,4-Diazepane).
-
Alkylation Agent: 2-Chloro-N,N-dimethylethylamine hydrochloride.
-
Metal Salt: CuCl
· 2H O (99.9% purity). -
Substrate: Bis(4-nitrophenyl) phosphate (BNPP) sodium salt.
-
Buffer: HEPES (50 mM, pH 7.0–8.0) or TRIS-HCl.
-
Instrument: UV-Vis Spectrophotometer (thermostatted at 25°C or 37°C).
3.2 Protocol A: Ligand & Complex Synthesis
Step 1: Ligand Synthesis (L-DzEd)
-
Dissolve homopiperazine (10 mmol) in absolute ethanol (50 mL).
-
Add K
CO (20 mmol) as a base scavenger. -
Add 2-chloro-N,N-dimethylethylamine hydrochloride (10 mmol) dropwise at 0°C.
-
Reflux for 12 hours under N
atmosphere. -
Filter off inorganic salts and evaporate the solvent.
-
Purify the oil by vacuum distillation or column chromatography (Alumina, CHCl
/MeOH) to obtain This compound .
Step 2: Complex Formation [Cu(L-DzEd)Cl]Cl
-
Dissolve L-DzEd (1 mmol) in methanol (10 mL).
-
Add a solution of CuCl
· 2H O (1 mmol) in methanol (5 mL) dropwise. -
The solution turns deep blue. Stir for 1 hour at room temperature.
-
Precipitate the complex by adding diethyl ether.[1]
-
Filter, wash with ether, and dry under vacuum.
-
Validation: ESI-MS should show the molecular ion peak corresponding to [Cu(L-DzEd)Cl]
.
-
3.3 Protocol B: Kinetic Assay (BNPP Hydrolysis)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a 10 mM stock solution of the Cu(II)-L-DzEd complex in water.
-
Prepare a 1 mM stock solution of BNPP in buffer (50 mM HEPES, pH 7.4, I = 0.1 M NaCl).
-
-
Reaction Setup:
-
In a quartz cuvette, mix 900 µL of BNPP solution + 100 µL of Cu-complex stock.
-
Final concentrations: [Substrate] = 0.9 mM, [Catalyst] = 1.0 mM (Excess catalyst ensures pseudo-first-order conditions).
-
Control: Run a blank with 100 µL water instead of catalyst to measure spontaneous hydrolysis.
-
-
Measurement:
-
Monitor the increase in absorbance at 400 nm (absorption max of p-nitrophenolate anion).
-
Interval: Every 60 seconds for 2–4 hours.
-
Temperature: Maintain strict 37°C or 50°C (hydrolysis is slow at RT).
-
-
Data Processing:
-
Plot
vs. time. -
The slope of the linear fit is
.
-
Data Analysis & Interpretation
4.1 Kinetic Parameters
The catalytic efficiency is evaluated by comparing the rate of the catalyzed reaction (
| Parameter | Definition | Typical Value Range (Cu-Systems) |
| Observed rate constant | ||
| Spontaneous hydrolysis rate | ||
| Rate Enhancement | ||
| pKa (Bound H | Acidity of the metal-bound water | 7.0 – 8.5 (Critical for pH 7 activity) |
4.2 pH Dependence Profile
To optimize the reaction, perform the kinetic assay across a pH range (6.0 – 10.0).
-
Sigmoidal Curve: A plot of
vs. pH typically yields a sigmoidal curve. -
Inflection Point: The inflection point corresponds to the kinetic
of the Cu(II)-bound water molecule. -
Interpretation:
-
Below pKa: The complex exists as [Cu(L)(OH
)] (inactive/less active). -
Above pKa: The complex exists as [Cu(L)(OH)]
(active nucleophile). -
Recommendation: For physiological applications, select a derivative where the pKa is close to 7.4.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Formation of Cu(OH) | Ensure Ligand:Metal ratio is strictly 1:1 or slightly ligand-excess (1.1:1). Do not exceed pH 9.0. |
| Low Activity | Chloride inhibition. | Chloride ions can compete for coordination sites. Use nitrate or perchlorate salts of Cu(II) if Cl- inhibition is suspected (caution with perchlorates). |
| Non-Linear Kinetics | Substrate saturation or product inhibition. | Ensure [Catalyst] >> [Substrate] for pseudo-first-order kinetics. Check if phosphate product binds the metal. |
References
-
Iron(II) Complexes of Two Amine/Imine N5 Chelate Ligands Containing a 1,4-Diazepane Core. Source: Institut für Chemie, Technische Universität Berlin.[1] Context: Describes the synthesis and coordination chemistry of diazepane-based ligands, providing foundational protocols for N-substituted homopiperazine synthesis. URL:[Link]
-
Novel Cu(II)Cd(II) macrocyclic complex that hydrolyzes an activated phosphate diester. Source: Spectrochimica Acta Part A. Context: Validates the mechanism of Lewis acid/base synergism in phosphate hydrolysis using Cu(II) polyamine complexes. URL:[Link]
-
The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Source: Molecules (NIH/PMC). Context: Provides the standard kinetic assay protocols (BNPP hydrolysis) and comparative data for cyclic polyamine ligands. URL:[Link]
-
Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Source: MDPI. Context: Demonstrates the application of these complexes in decontaminating organophosphates (pesticides/nerve agents). URL:[Link]
Sources
CO2 capture efficiency of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine solutions
Application Note: CO2 Capture Efficiency of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Solutions
Executive Summary
This guide details the protocol for synthesizing, characterizing, and evaluating the CO2 capture performance of This compound (referred to herein as DAED ). DAED represents a class of "hybrid heterocyclic triamines" that combine the high cyclic capacity of homopiperazine (1,4-diazepane) with the high pKa and proton-accepting capability of a tertiary dimethylamino side chain.
Theoretical Advantage: Unlike Monoethanolamine (MEA), which is limited to a 0.5 mol CO2/mol amine loading (carbamate formation), DAED contains three nitrogen active sites:
-
Secondary Amine (Ring): Fast kinetics via carbamate formation.
-
Tertiary Amine (Ring N1): Bicarbonate promotion.
-
Tertiary Amine (Side Chain): High pKa proton acceptor.
This architecture suggests a theoretical loading capacity approaching 1.5–2.0 mol CO2/mol amine with lower regeneration energy due to carbamate instability induced by the 7-membered ring strain.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | N-[2-(1,4-diazepan-1-yl)ethyl]-N,N-dimethylamine |
| Common Abbreviation | DAED |
| CAS Number | 864350-82-3 |
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| Structure Class | Cyclic Triamine / Homopiperazine Derivative |
| Solubility | Miscible in water, alcohols |
| Estimated pKa | ~9.8 (Ring 2°), ~9.2 (Side 3°), ~8.5 (Ring 3°) |
Synthesis Protocol
Note: DAED is available from specialized suppliers (e.g., BLDpharm, MolCore), but in-house synthesis ensures purity control for kinetic studies.
Reaction: N-alkylation of 1,4-diazepane with 2-chloro-N,N-dimethylethanamine.
Step-by-Step Methodology:
-
Reagents:
-
1,4-Diazepane (Homopiperazine) [Excess, 3.0 eq] to prevent poly-alkylation.
-
2-Chloro-N,N-dimethylethanamine hydrochloride [1.0 eq].
-
Potassium Carbonate (
) [2.5 eq] as base. -
Solvent: Acetonitrile (ACN) or Ethanol.
-
-
Procedure:
-
Dissolve 1,4-diazepane and
in ACN under atmosphere. -
Add 2-chloro-N,N-dimethylethanamine dropwise at 0°C.
-
Reflux at 80°C for 12–16 hours.
-
Filter salts (
, excess carbonate). -
Remove solvent via rotary evaporation.
-
-
Purification (Critical):
-
Distill under reduced pressure (vacuum distillation) to separate DAED from unreacted homopiperazine.
-
Target Purity: >99.5% (Verify via GC-MS).
-
Experimental Protocol: CO2 Capture Evaluation
A. Vapor-Liquid Equilibrium (VLE) Setup
Objective: Determine the CO2 solubility limit (loading capacity) at various partial pressures.
Equipment: Stirred Equilibrium Cell (thermostated). Solvent Concentration: 2 M (approx. 30 wt%) aqueous solution.
-
Loading: Charge 100 mL of 2 M DAED into the cell.
-
Degassing: Evacuate cell to remove dissolved air.
-
Injection: Introduce pure CO2 from a gas reservoir of known volume/pressure.
-
Equilibration: Stir at 40°C (absorber temp) until pressure stabilizes (<0.1 kPa change/10 min).
-
Measurement: Record final pressure (
). Calculate moles absorbed using the ideal gas law difference from the reservoir. -
Repeat: Incrementally add CO2 to generate an isotherm (0.1 kPa to 100 kPa).
B. Kinetic Profiling (Wetted Wall Column)
Objective: Measure the overall mass transfer coefficient (
Setup: Wetted Wall Column (WWC) with counter-current gas/liquid flow.
-
Liquid Flow: 2 M DAED at 40°C, film surface area known.
-
Gas Flow:
with 10% . -
Analysis: Measure inlet/outlet CO2 concentration using IR Analyzer.
-
Calculation:
Compare against 30 wt% MEA benchmark.
Reaction Mechanism & Pathway Visualization
The high efficiency of DAED stems from a dual-mechanism pathway. The secondary amine forms a carbamate, while the tertiary amines act as proton shuttles, driving hydrolysis to bicarbonate.
Figure 1: Reaction pathway showing the dual role of DAED's secondary and tertiary amines.
Data Analysis & Performance Metrics
Summarize your experimental findings using the following comparative matrix.
| Metric | Unit | 30% MEA (Benchmark) | Homopiperazine (Parent) | DAED (Target) |
| Rich Loading | mol CO2 / mol amine | ~0.50 | ~0.85 | > 1.20 (Expected) |
| Cyclic Capacity | mol CO2 / kg solvent | ~1.5 | ~2.2 | High |
| Absorption Heat | kJ / mol CO2 | ~85 | ~75 | ~65–70 |
| Degradation | Oxidative/Thermal | High | Moderate | Low (Steric protection) |
Key Interpretation:
-
Loading > 1.0: Indicates that the tertiary amine sites are successfully promoting bicarbonate formation (1 mol amine stabilizes 1 mol CO2 as HCO3- + H-Amine+).
-
Heat of Absorption: A value lower than MEA (85 kJ/mol) indicates easier regeneration. DAED is expected to have lower heat due to the instability of the 7-membered ring carbamate.
References
-
Homopiperazine Performance: Vinodh, R., et al. (2014). "Homopiperazine grafted mesoporous silicas from rice husk ash for CO2 adsorption." Journal of Nanoscience and Nanotechnology. Link
-
K2CO3 Promotion: Moon, S., et al. (2012). "Heat of reaction for CO2 absorption using aqueous K2CO3 solution with homopiperazine." Korean Institute of Energy Research. Link
-
Piperazine Derivatives: Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link
-
Chemical Structure Data: PubChem. "1-(2-Dimethylamino-ethyl)-[1,4]diazepane (CAS 864350-82-3)." Link
-
Diazepane Catalysis: Mondal, B., et al. (2019). "Catalytic Conversion of Atmospheric CO2 into Organic Carbonates by Nickel(II) Complexes of Diazepane-Based N4 Ligands." Inorganic Chemistry. Link
Preparation of neuroactive compounds using [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary
This guide details the synthetic utility of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (referred to herein as Intermediate A ) as a privileged building block in the development of Central Nervous System (CNS) agents. Unlike the rigid piperazine scaffold found in first-generation antipsychotics, the 1,4-diazepane (homopiperazine) ring offers unique conformational flexibility, allowing for "induced fit" binding in complex G-Protein Coupled Receptor (GPCR) pockets, particularly Dopamine (
This document provides two validated protocols for coupling Intermediate A to lipophilic aromatic cores, a critical step in synthesizing high-affinity neuroactive ligands.
Chemical Profile & Pharmacophore Logic
Intermediate A acts as a "Linker-Head" moiety. Its structure contains two crucial pharmacophoric elements:
-
The Homopiperazine Ring: Provides a semi-rigid spacer that resists metabolic oxidation better than linear alkyl chains.
-
The Dimethylamino Tail: Acts as a distal basic center, capable of forming salt bridges with conserved aspartate residues (e.g., Asp3.32 in amine GPCRs) deep within the transmembrane bundle.
Pharmacophore Visualization
The following diagram illustrates the binding logic utilized when incorporating this intermediate into a drug candidate.
Figure 1: Pharmacophore mapping of Intermediate A. The synthetic focus is coupling the "Core" to the "Scaffold."
Synthetic Protocols
The secondary amine at the
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient heteroaryl cores (e.g., chloropyridines, chloropyrimidines) common in 5-HT antagonists. Mechanism: Addition-Elimination.
Reagents:
-
Intermediate A: 1.2 equivalents.
-
Substrate: 2-Chloro-heterocycle (e.g., 2-chloro-quinoline).
-
Base:
(3.0 eq) or DIPEA (2.5 eq). -
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the heteroaryl chloride in 5 mL of DMF.
-
Addition: Add 3.0 mmol of anhydrous
. Stir for 5 minutes at room temperature. -
Coupling: Add 1.2 mmol of Intermediate A dropwise via syringe.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1 + 1%
). The product will be more polar than the starting chloride but less polar than the free amine.
-
-
Workup: Cool to room temperature. Pour into 50 mL ice-water.
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with EtOAc (3 x 20 mL). Wash organics with brine (2x), dry over
, and concentrate.
-
-
Purification: Flash chromatography on silica gel. Elute with a gradient of DCM
10% MeOH/DCM.
Method B: Buchwald-Hartwig Palladium Coupling
Best for: Unactivated aryl halides (e.g., bromobenzenes, aryl triflates) common in Sigma-1 and Dopamine ligands. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1][2]
Rationale: The steric bulk of the homopiperazine ring requires specific phosphine ligands to facilitate the reductive elimination step. We utilize RuPhos or BINAP , which are optimized for secondary cyclic amines.
Reagents:
-
Intermediate A: 1.2 equivalents.
-
Substrate: Aryl Bromide.
-
Catalyst:
(2 mol %) or (5 mol %). -
Ligand: BINAP (racemic) or RuPhos (4-6 mol %).
-
Base:
(Sodium tert-butoxide) (1.5 eq). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon.
-
Catalyst Pre-complexation: Add
and BINAP. Add 2 mL of toluene and stir at room temperature for 10 minutes (solution turns from purple/black to orange/brown). -
Substrate Addition: Add the Aryl Bromide (1.0 mmol), Intermediate A (1.2 mmol), and
(1.5 mmol). Add remaining solvent (3 mL). -
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Note: Vigorous stirring is essential as the base is insoluble in toluene.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate filtrate. Purify via neutral alumina column or amine-functionalized silica to prevent streaking of the basic product.
Decision Logic for Synthesis
Figure 2: Synthetic decision tree for selecting the optimal coupling strategy.
Quality Control & Characterization Data
Due to the polyamine nature of the product, standard HPLC methods may result in peak tailing. The following parameters are recommended for validation.
Table 1: Analytical Parameters
| Parameter | Specification / Method | Reason for Choice |
| HPLC Column | C18 with high carbon load or "Base-Deactivated" silica | Prevents interaction of amines with silanol groups. |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA or 10mM Ammonium Bicarbonate (pH 10) | Acidic modifier suppresses ionization of silanols; Basic pH keeps analyte neutral. |
| NMR Solvent | ||
| Mass Spec | ESI+ (Electrospray Ionization) | Expect |
Self-Validation Check:
-
1H NMR Diagnostic: Look for the multiplet signals of the homopiperazine ring protons at
2.6–3.0 ppm and 3.5–3.7 ppm. The singlet should appear sharp at 2.2–2.3 ppm. -
TLC Stain: Use Dragendorff’s Reagent (orange stain) or Ninhydrin (if deprotected). UV visualization is often insufficient for the aliphatic tail.
Safety & Handling
-
Toxicity: Intermediate A is a diamine/triamine derivative. Treat as a corrosive and potential sensitizer. Use gloves and work in a fume hood.
-
Storage: Store under Nitrogen at 4°C. Secondary amines can absorb
from the air to form carbamates over time.
References
-
Synthesis of 1,4-Diazepane Ligands (5-HT6 Antagonists)
-
Buchwald-Hartwig Amin
- Source: Royal Society of Chemistry (RSC) / Wikipedia
- Context: General procedures for Pd-catalyzed coupling of piperazines and homopiperazines using BINAP/Xantphos ligands.
-
URL:[Link]
-
Pharmacology of Homopiperazine Deriv
- Source: NIH / PubMed (ACS Med Chem Lett)
- Context: "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands."
-
URL:[Link]
-
General 1,4-Diazepine Synthesis Reviews
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for reactions involving [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Application Note: Solvent System Engineering for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary & Molecule Profile
This compound is a specialized triamine intermediate consisting of a 1,4-diazepane (homopiperazine) core N-substituted with a dimethylaminoethyl group.[1][2]
In drug discovery, this moiety is a "privileged solubilizer." It is frequently attached to lipophilic scaffolds (e.g., kinase inhibitors) to improve aqueous solubility and pharmacokinetic profiles via its two tertiary amines. However, its unique physicochemical properties—high polarity, basicity, and hygroscopicity—create significant challenges in solvent selection, particularly during the transition from reaction to isolation.[1]
Physicochemical Profile:
| Property | Value (Est.) | Implication for Solvent Selection |
| Nucleophilic Center | Secondary Amine (N4) | Highly reactive; prone to protonation in protic solvents.[1][2] |
| Basic Centers | 3 (Triamine) | Acts as an internal HCl scavenger; requires pH >12 for extraction. |
| pKa (Conjugate Acid) | ~10.5 (2°), ~9.5 (3°), ~6.0 (N1) | Fully protonated at neutral pH; insoluble in organics if acidic. |
| LogP | < 0.5 (Low) | High water solubility; difficult to extract with Et₂O or Hexanes. |
| Hygroscopicity | High | Requires anhydrous solvents to prevent hydrolysis of electrophiles.[2] |
Solvent Selection Framework
The selection of a solvent for this molecule is a trade-off between kinetic acceleration (reaction phase) and phase separation (workup phase).
A. Reaction Media: The Kinetic Drivers
For the most common application—Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling—the secondary amine must remain unprotonated and nucleophilic.
| Solvent Class | Examples | Suitability | Mechanism & Notes |
| Dipolar Aprotic (Traditional) | DMF, NMP, DMSO | High | Pros: Solubilizes the polar triamine and stabilizes the transition state (Meisenheimer complex) in SNAr.Cons: High boiling points make removal difficult; water miscibility complicates extraction of the polar product.[1] |
| Green Aprotic | 2-MeTHF, CPME | High | Pros: Good solubility for the amine; forms azeotropes with water for easy drying; phase separates from water (unlike THF).Cons: Slightly slower kinetics than DMF for unactivated electrophiles.[1][2] |
| Chlorinated | DCM, Chloroform | Medium | Pros: Excellent solubility.Cons: Environmental restrictions; low boiling point limits reaction temperature (kinetically slow for difficult SNAr). |
| Protic | Ethanol, Water | Low | Pros: Green.Cons: Hydrogen bonding to the N4 amine significantly reduces nucleophilicity; requires high temperature to break H-bonds.[1][2] |
B. The "Solvent Trap": Workup Considerations
Critical Insight: The most common failure mode with this compound is not the reaction, but the isolation.[1][2]
-
Problem: If you use DMF/DMSO, you must wash with water to remove the solvent. However, the product is a polar polyamine and will partition into the aqueous phase, leading to massive yield loss.
-
Solution: Use 2-MeTHF (2-Methyltetrahydrofuran) or n-Butanol for extraction at high pH.[1][2]
Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent based on your electrophile's reactivity and the scale of the reaction.[2]
Caption: Decision matrix for solvent selection balancing kinetic requirements against downstream processing risks.
Detailed Protocols
Protocol A: Green SNAr Reaction (Recommended)
Context: Reacting this compound with a chlorinated heterocycle (e.g., 4-chloropyrimidine).[1] Why this works: Uses 2-MeTHF to allow high temperatures (80°C) while enabling direct aqueous washing without solvent swapping.[1][2]
-
Setup:
-
Charge 1.0 equiv of Electrophile into a reactor.
-
Add 1.2 equiv of This compound .
-
Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) as a proton scavenger.[1]
-
Add 2-MeTHF (10 volumes).
-
-
Reaction:
-
Workup (The Critical Step):
-
Cool to room temperature.[2]
-
Quench: Add 5 volumes of 5N NaOH (aq). Note: High pH is mandatory to ensure the triamine is neutral.[2]
-
Separation: Agitate and separate phases. The product stays in the 2-MeTHF (upper layer).[2]
-
Wash: Wash organic layer with saturated Brine (NaCl).
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: High-Temperature SNAr in DMF (Traditional)
Context: Unreactive electrophiles requiring >120°C. Why this works: DMF prevents aggregation and accelerates kinetics, but requires a "Salting Out" extraction.[1]
-
Reaction: Dissolve reactants in anhydrous DMF (5 volumes). Heat to 120–140°C.[2]
-
Workup:
-
Cool to room temperature.[2]
-
Pour reaction mixture into 10 volumes of 5% LiCl (aq) . Reason: LiCl breaks the DMF-Water emulsion and forces organics out.[1][2]
-
Adjust pH to >12 using 50% NaOH.[2]
-
Extraction: Extract 3x with DCM or n-Butanol .[1][2] (Diethyl ether will likely fail to extract the polar product).
-
Removal of DMF: The LiCl wash removes most DMF.[2] Subsequent DCM evaporation yields the crude.[2]
-
Workup & Purification Workflow
The hydrophilicity of the diazepane ring often leads to product loss in the aqueous waste.[2] The following workflow prevents this.
Caption: Extraction workflow emphasizing pH control to prevent product loss to the aqueous phase.
References
-
Mechanism of SNAr in Aprotic Solvents
- Reaction mechanisms and solvent effects in nucleophilic arom
-
Source:
-
Green Solvent Alternatives (2-MeTHF)
-
pKa of Cyclic Amines (Homopiperazine Data)
- Bordwell pKa Table (Acidity in DMSO) and Evans pKa Table.
-
Source:
-
Polyamine Extraction Techniques
- Strategies for the extraction of polar amines
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (also known as N-(2-(dimethylamino)ethyl)homopiperazine).
This guide prioritizes yield optimization by addressing the two primary failure modes for this molecule: non-selective alkylation (chemical loss) and hydrophilic retention (physical loss during workup).
Case ID: OPT-HOMOPIP-001 Subject: Yield Improvement & Process Stabilization Molecule Class: Hydrophilic Polyamine / Homopiperazine Derivative
Executive Summary: The "Yield Trap"
The synthesis of this compound presents a classic "Yield Trap" in organic synthesis. The molecule is a highly polar, basic polyamine .
-
Chemical Challenge: The homopiperazine ring has two secondary amines (if unprotected), leading to statistical mixtures of mono- and bis-alkylated products.
-
Physical Challenge: The product is fully miscible with water.[1] Standard liquid-liquid extraction (DCM/Water) often leaves 40-60% of the product in the aqueous phase, leading to falsely reported "low reaction yields."
Decision Logic: Selecting the Right Route
Before troubleshooting, verify you are using the correct route for your scale and purity requirements.
Figure 1: Decision matrix for selecting the synthesis pathway based on scale and purity constraints.
Critical Process Parameters (CPP)
A. Reaction Optimization (Chemistry)
If using Route A (Direct Alkylation) with 2-chloro-N,N-dimethylethanamine, the stoichiometry is the single most important variable.
| Parameter | Recommended Value | Scientific Rationale |
| Stoichiometry | 1 : 4 (Electrophile : Homopiperazine) | Statistical probability. High dilution of the electrophile into excess amine favors mono-alkylation ( |
| Temperature | 60°C - 80°C | Sufficient to drive |
| Solvent | Acetonitrile (MeCN) or Toluene | Aprotic polar solvents (MeCN) accelerate |
| Addition Rate | Dropwise (Slow) | Adding the alkyl halide slowly to the amine ensures the amine is always in vast excess locally. |
B. Workup Optimization (Physics)
This is where 50% of the yield is lost. The product loves water. You must force it out.
The "Salting Out" Protocol:
-
Basify: Adjust aqueous layer to pH > 12 using 50% NaOH or KOH pellets. (The amine must be uncharged to extract).
-
Saturate: Add NaCl until the solution is saturated (undissolved salt visible). This increases the ionic strength, reducing the solubility of organics (Salting-out effect).[2]
-
Solvent Choice: Do not use Diethyl Ether.[3]
-
Recommended:Dichloromethane (DCM) (x4 extractions) or n-Butanol (if salt contamination is acceptable/removable).
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12-24 hours.
-
Troubleshooting Guide (FAQ)
Issue 1: "My crude yield is extremely low (<30%), but TLC shows conversion."
Diagnosis: You are likely losing product to the aqueous waste stream during workup. Corrective Action:
-
Check pH: Ensure the aqueous phase is pH 12-14. If pH < 10, the homopiperazine ring is protonated (cationic) and will remain in water.
-
Switch Solvent: Switch from Ethyl Acetate (poor extraction for polyamines) to DCM or Chloroform.
-
Salting Out: Add solid NaCl to the aqueous phase until saturation before extraction.
Issue 2: "I see a large byproduct spot on TLC (lower Rf than product)."
Diagnosis: Bis-alkylation (Polymerization). You have attached the ethyl-dimethylamine group to both nitrogens of the homopiperazine. Corrective Action:
-
Increase Equivalents: Increase homopiperazine equivalents from 2.0 to 5.0.
-
Reverse Addition: Ensure the alkyl halide is added to the amine, not vice-versa.
-
Dilution: Dilute the reaction mixture. Higher concentration favors intermolecular collisions leading to oligomers.
Issue 3: "The product is an oil that won't crystallize."
Diagnosis: This is normal. This compound is typically a viscous oil at room temperature. Corrective Action:
-
Purification: Do not attempt recrystallization of the free base. Purify via high-vacuum distillation (approx. 90-110°C @ 0.5 mmHg).
-
Salt Formation: If a solid is required, generate the tri-hydrochloride salt by bubbling HCl gas into an anhydrous ethanolic solution of the product. The salt is hygroscopic but solid.
Validated Experimental Protocol (Route A Modified)
Objective: Synthesis of 1-(2-dimethylaminoethyl)homopiperazine with minimized bis-alkylation.
-
Setup: In a 500mL round-bottom flask equipped with a reflux condenser and dropping funnel, charge Homopiperazine (1,4-Diazepane) (50.0 g, 0.50 mol, 5.0 equiv ) and Acetonitrile (200 mL).
-
Addition: Heat to 60°C. Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (14.4 g, 0.10 mol, 1.0 equiv ) in minimal water/MeCN and add dropwise over 2 hours.
-
Note: Adding solid
(2 equiv) is required to scavenge the HCl if using the hydrochloride salt.
-
-
Reaction: Reflux for 12-16 hours. Monitor by TLC (System: MeOH/NH4OH/DCM 1:1:8).
-
Workup (Crucial):
-
Filter off inorganic salts (
/KCl). -
Remove solvent in vacuo.
-
Distillation 1: Distill off the excess unreacted homopiperazine (lower boiling point) under vacuum. Recover and recycle this material.
-
Distillation 2: Increase vacuum/temperature to distill the product fraction.
-
-
Yield: Expected yield > 70% based on alkyl halide.
Mechanism of Impurity Formation
Understanding the competition between the starting material and the product is key to yield.
Figure 2: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity).
References
-
Regioselectivity in Piperazine Alkylation
-
Berkheij, M. et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.
- Context: Establishes the kinetic principles of diamine alkyl
-
-
Salting-Out Extraction Principles
-
Hyde, A. et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017.
- Context: Definitive guide on selecting salts (NaCl vs Na2SO4) to force polar amines into organic phases.
-
-
Homopiperazine Synthesis & Properties
-
PubChem Compound Summary for Diazepam (Homopiperazine core relevance).
- Context: Provides physical property data for 1,4-diazepine derivatives used to estimate boiling points and solubility profiles.
-
-
Analogous Piperazine Synthesis
-
Alfa Chemistry.[4] "1-(2-Dimethylaminoethyl)piperazine Properties and Synthesis."
- Context: Used as the primary analogue for physical property estim
-
Sources
Purification methods for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine post-synthesis
The following technical guide is structured as a response from a Senior Application Scientist at a specialized chemical reagent support center. It addresses the purification of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (often referred to as a homopiperazine derivative).
Subject: Purification Protocol for this compound Post-Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary
You are encountering difficulties purifying This compound . Based on the structure, this molecule presents three distinct challenges:
-
High Polarity: It contains three nitrogen centers (two tertiary, one secondary), making it highly water-soluble and prone to streaking on silica.
-
Thermal Stability: While generally stable, polyamines can oxidize or undergo Hofmann elimination at high temperatures if not handled under inert atmosphere.
-
Impurity Profile: The most common impurity is unreacted 1,4-diazepane (homopiperazine) , which has similar solubility properties but a significantly lower boiling point.
Below are the three validated workflows for purification, ranked from most scalable to highest purity.
Method A: High-Vacuum Fractional Distillation (Scalable)
Best for: Removing unreacted 1,4-diazepane and solvent residues from >5g batches.
This is the preferred method. The boiling point differential between the starting material and product allows for effective separation, provided your vacuum is sufficient.
The Physics of Separation
-
Impurity (1,4-Diazepane): BP ~169°C (Atmospheric) / ~60-65°C (10 mmHg).
-
Target Molecule: BP Estimated >230°C (Atmospheric) / 115-125°C (0.5 - 1.0 mmHg) .
Protocol
-
Setup: Use a short-path distillation head (Vigreux column recommended for better fractionation) with a cow receiver.
-
Vacuum: A high-vacuum pump (oil pump) capable of reaching <1.0 mmHg is required. A simple water aspirator (~15-20 mmHg) will require excessive heat (>160°C), leading to decomposition.
-
Fractions:
-
Storage: Store under Argon/Nitrogen at 4°C. The secondary amine is prone to carbonate formation with atmospheric CO₂.
Critical Check: If the oil turns dark brown/black during distillation, your pot temperature is too high. Stop immediately and switch to Method B.
Method B: The "Salting-Out" Crystallization (High Purity)
Best for: Small scale (<5g) or when distillation equipment is unavailable. Isolates the product as a solid salt.
Since the free base is an oil, converting it to a crystalline salt (Oxalate or HCl) is an excellent way to reject impurities.
Protocol
-
Dissolution: Dissolve crude oil in a minimal amount of anhydrous Ethanol or Isopropanol (approx 5 mL/g).
-
Acid Addition:
-
For Oxalate Salt: Add 2.1 equivalents of Oxalic acid dihydrate dissolved in warm ethanol.
-
For HCl Salt: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.
-
-
Crystallization: The salt should precipitate immediately. If it oils out, heat the solution to reflux until clear, then let it cool slowly to room temperature, then 4°C.
-
Filtration: Filter the white solid under inert gas (nitrogen blanket) as amine salts can be hygroscopic.
-
Free-Basing (Optional): If you need the free amine back, dissolve the salt in minimal water, basify to pH >13 with 50% NaOH, and extract exhaustively with Dichloromethane (DCM).
Method C: Modified Chromatography (The "Last Resort")
Best for: Removing non-amine impurities or when Method A/B fails.
Standard silica gel is acidic (pH ~5-6). Your triamine product will protonate and stick irreversibly to the column ("chemisorption"), resulting in 0% yield. You must modify the stationary phase.
The "Basified Silica" Technique
-
Slurry Preparation: Mix Silica Gel 60 with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .
-
Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).
-
Note: The ammonia competes for the silanol sites, allowing your amine to elute.
-
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and requires less aggressive modifiers.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for your specific batch conditions.
Caption: Decision matrix for purifying this compound based on scale and physical state.
Troubleshooting & FAQs
Q1: I did an extraction with DCM and water, but my yield is <10%. Where is my product?
A: It is likely still in the aqueous phase. This molecule has three nitrogens.[5][6][7][8] At neutral pH (7), it is partially protonated and highly water-soluble.
-
Fix: You must adjust the aqueous layer to pH 12-14 using concentrated NaOH or KOH pellets before extraction.
-
Pro Tip: Use "Salting Out" extraction. Saturate the aqueous layer with NaCl, then extract with Chloroform (better for polar amines than DCM) or a 3:1 mixture of Chloroform:Isopropanol .
Q2: The product is yellow/orange. Is it pure?
A: Pure polyamines are colorless, but they oxidize rapidly in air to form N-oxides or imines, turning yellow.
-
Diagnosis: Run a TLC.[9] If it is a single spot, the color is likely trace oxidation (<1%).
-
Fix: If high purity is required for biological assay, redistill under Argon or pass through a short pad of activated charcoal.
Q3: My TLC shows a streak from the baseline to the solvent front.
A: This is "tailing" caused by the interaction between the basic amine and acidic silica.
-
Fix: Dip your TLC plate in mobile phase containing 5% Triethylamine and dry it before spotting your compound. This deactivates the silica. Use Ninhydrin stain for visualization (amines turn purple/blue).
Technical Data Summary
| Property | Value / Condition | Notes |
| Boiling Point (Est.) | 115-125°C @ 1.0 mmHg | Extrapolated from piperazine analogs [1]. |
| pKa (Est.) | ~9.8 (Secondary), ~9.2 (Tertiary) | Highly basic. Requires pH >12 for extraction. |
| Solubility | Water, Ethanol, DCM, Chloroform | Insoluble in Hexanes/Ether (Free base). |
| Storage | < 4°C, Hygroscopic, Air Sensitive | Store under inert gas. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8795, 1-(2-Aminoethyl)piperazine (General Polyamine Workup).[6] Retrieved from [Link]
-
Reich, H. J. (2023). Common Laboratory Solvents and additives for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. CZ298518B6 - Purification process of Lorazepam - Google Patents [patents.google.com]
- 3. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 4. 864350-82-3|1-(2-Dimethylamino-ethyl)-[1,4]diazepane|BLD Pharm [bldpharm.com]
- 5. 1-(2-Dimethylamino-ethyl)-piperazine: Properties, Uses, Safety, Supplier & Manufacturer Guide China [pipzine-chem.com]
- 6. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jocpr.com [jocpr.com]
Removing unreacted 1,4-diazepane from reaction mixtures
Ticket ID: #DZP-001 Status: Open Subject: Strategies for removing unreacted 1,4-diazepane (homopiperazine) from reaction mixtures.
Executive Summary
1,4-Diazepane is a polar, non-volatile, secondary diamine often used as a linker in medicinal chemistry. Its removal is complicated by:
-
High Polarity: It streaks on normal phase silica (tailing).
-
UV Inactivity: It lacks a chromophore, making detection difficult.
-
High Boiling Point (~169°C): It cannot be easily removed via rotary evaporation without high heat, which risks product degradation.
This guide details three validated workflows for removal: pH-Switch Extraction , Cation Exchange Chromatography (SCX) , and Chemical Scavenging .
Module 1: Diagnostic & Detection
Before attempting removal, ensure you can visualize the impurity.
The Problem: 1,4-Diazepane is invisible under standard UV (254 nm). The Solution: Use specific stains.[1][2][3]
| Visualization Method | Sensitivity | Appearance of 1,4-Diazepane | Notes |
| Ninhydrin | High | Red/Purple spot | Best for general detection. Heat required. |
| Iodine Chamber | Medium | Brown/Yellow spot | Reversible; good for quick checks. |
| KMnO₄ | Low/Med | Yellow spot on purple | Oxidizes the amine; background fades fast. |
| Dragendorff’s | High | Orange/Red on yellow | Specific for tertiary amines/alkaloids, but often works on secondary diamines. |
Module 2: Workflow Decision Tree
Select the appropriate protocol based on your product's properties.
Figure 1: Decision matrix for selecting the optimal purification strategy.
Module 3: Protocols
Protocol A: The "pH Switch" (Liquid-Liquid Extraction)
Best for: Neutral or Acidic Products (e.g., Amides, Ureas formed from the diazepane).
Mechanism: 1,4-Diazepane has two basic nitrogens (pKa ~9.7 and ~6.8). At pH < 4, it is fully protonated and water-soluble.
Step-by-Step:
-
Dilute: Dissolve the reaction mixture in a non-polar organic solvent (DCM or EtOAc).
-
Note: DCM is better for solubility but risks extracting some diazepane due to its high polarity. EtOAc is preferred if the product is soluble.
-
-
Acidify: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .
-
Why? This protonates the excess diazepane, forcing it into the aqueous layer.
-
-
Check: Spot the organic layer on TLC (stain with Ninhydrin). If diazepane persists, repeat the acid wash.
-
Finish: Wash with Brine, dry over Na₂SO₄, and concentrate.
Troubleshooting:
-
Issue: Product precipitates during acid wash.
-
Fix: Your product might be protonating.[4][5][6] Switch to a milder acid (pH 5-6 phosphate buffer) or use Protocol B .
Protocol B: Solid Phase Extraction (SCX)
Best for: Basic, Lipophilic Products (e.g., Alkylated diazepanes).
Mechanism: Strong Cation Exchange (SCX) cartridges contain sulfonic acid groups. They bind all amines. You can exploit the basicity difference or lipophilicity difference .
The "Catch and Release" Method:
-
Load: Dissolve crude mixture in MeOH (or MeOH/DCM) and load onto a pre-conditioned SCX cartridge.
-
Wash: Elute with 100% MeOH .
-
Result: Non-basic impurities elute. Both Product and 1,4-Diazepane stick to the cartridge.
-
-
Elute (The Trick): Elute with 2 M Ammonia in MeOH .
-
Result: Both amines release.
-
Refinement: If your product is significantly less basic (e.g., an aniline or pyridine derivative) than 1,4-diazepane, try eluting with a weaker base or a gradient of ammonia. However, usually, SCX is used here to remove non-basic junk, not to separate two amines.
-
The "Scavenging" Method (If Product is NOT Basic):
-
Load: Pass the reaction mixture through the SCX cartridge.
-
Elute: Wash with solvent.
-
Result: The basic 1,4-diazepane sticks to the cartridge. The neutral product passes through in the eluate.
-
Protocol C: Chemical Scavenging
Best for: Final polish when trace diazepane remains.
Mechanism: Use a functionalized polystyrene resin to covalently bind the unreacted secondary amine.
Reagents:
-
Isocyanate Resins: React rapidly with secondary amines to form ureas.
-
Aldehyde Resins: Form enamines/imines (requires reducing agent like NaBH(OAc)₃ to make permanent).
Step-by-Step:
-
Calculate excess: Assume 10-20% excess diazepane remains.
-
Add Resin: Add 3-5 equivalents (relative to the impurity) of Polystyrene-Isocyanate resin to the reaction vessel.
-
Agitate: Shake gently at room temperature for 2-4 hours.
-
Tip: Do not use magnetic stir bars; they grind the resin beads to dust, clogging filters. Use an orbital shaker.
-
-
Filter: Filter off the solid resin. The filtrate contains the purified product.
Module 4: Chromatographic Separation (Flash/Prep)
When extraction fails.
If you must use column chromatography, standard silica often fails because 1,4-diazepane streaks (tails) badly.
The "Amine-Friendly" Silica Method:
-
Additive: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).
-
Effect: This deprotonates the silica surface silanols, preventing the diazepane from sticking/tailing.
Reverse Phase (C18) Method:
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Logic: 1,4-Diazepane is extremely polar. In acidic conditions, it will elute near the void volume (t0). Your lipophilic product will retain longer. This is often the most effective method for difficult separations.
FAQ: Common Pitfalls
Q: I used DCM for extraction, but I still see diazepane in my product. A: Dichloromethane (DCM) is quite polar. It can extract significant amounts of free-base diazepane from water. Switch to Ethyl Acetate or Diethyl Ether for the extraction solvent if your product solubility permits.
Q: My product is water-soluble, so I can't do an aqueous workup. A: Use Protocol C (Resin Scavenging) or Reverse Phase Chromatography . Do not attempt liquid-liquid extraction.
Q: Can I distill the 1,4-diazepane off? A: Only if your product is extremely stable. 1,4-Diazepane boils at ~169°C. You would need a Kugelrohr apparatus and high vacuum (<1 mbar) to remove it at a reasonable temperature (<100°C).
References
-
PubChem. (n.d.).[7] 1,4-Diazepane Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2025). Strategies for Flash Chromatography of Amines. Retrieved from [Link](General reference for amine-functionalized silica techniques).
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. TLC stains [reachdevices.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary & Chemical Context
Compound: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Key Functionality: Ligand for coordination chemistry, intermediate in drug synthesis. Critical Vulnerability: Oxidation (N-oxide formation) and Hygroscopicity (Carbamate formation).
This guide addresses the stability profile of This compound . Unlike aromatic benzodiazepines (e.g., Diazepam), this compound is a fully saturated aliphatic homopiperazine . It possesses high electron density at the nitrogen centers, making it a potent nucleophile but also highly susceptible to oxidative degradation and reaction with atmospheric CO₂.
The "Yellowing" Phenomenon: Users frequently report a shift from colorless oil to yellow/brown. This is not a simple impurity; it is evidence of a radical chain oxidation mechanism initiated by dissolved oxygen, leading to conjugated imine species and N-oxides.
The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, you must understand the enemy. The molecule has three nitrogen centers. The secondary amine (in the 7-membered ring) and the terminal tertiary amine are the primary attack vectors.
Visualizing the Threat
Figure 1: The dual-threat pathway. Oxygen causes yellowing (oxidation), while CO₂/Moisture causes crusting/solidification (carbamate formation).
Storage Protocols: The "Gold Standard" vs. "Acceptable"
Do not rely on the supplier's original packaging once opened. The septum is often compromised after the first puncture.
Protocol A: Long-Term Storage (>1 Month) - The Gold Standard
Required for: GMP synthesis, catalytic ligand use.
-
Container: Amber glass vial with a crimped PTFE/Silicone septum.
-
Atmosphere: Argon (Ar) blanket. Note: Argon is heavier than air and sinks to cover the liquid surface, unlike Nitrogen which mixes more easily.
-
Temperature: -20°C (Freezer).
-
Seal: Parafilm M® wrapped tightly around the cap after inert gas purging.
Protocol B: Working Aliquots (Daily/Weekly Use)
Required for: Routine screening, benchtop chemistry.
-
Container: Schlenk flask or screw-cap vial with Mininert™ valve.
-
Atmosphere: Nitrogen (N₂) flush after every use.
-
Temperature: 2-8°C (Refrigerator).
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Comparative Stability Data
| Storage Condition | Atmosphere | Temp | Stability Duration | Visual Outcome |
| Ideal | Argon (Ar) | -20°C | > 12 Months | Clear / Colorless |
| Standard | Nitrogen (N₂) | 4°C | 3-6 Months | Very Pale Yellow |
| Sub-Optimal | Air (Sealed) | 25°C | < 2 Weeks | Yellow / Brown |
| Critical Failure | Air (Open) | 25°C | < 24 Hours | Opaque / Crusty |
Troubleshooting & FAQs
Q1: My sample has turned yellow. Is it ruined?
Technical Answer: Not necessarily. The yellow color comes from trace imine impurities (conjugated systems) which have high extinction coefficients. Even 0.1% oxidation can cause visible yellowing. Action: Run a ¹H-NMR. If the purity is >95%, you can likely use it for non-critical reactions. If using as a ligand for metal catalysis, distill it or discard, as N-oxides poison catalysts.
Q2: The liquid has developed a white crust around the cap.
Technical Answer: This is likely a carbamate salt formed by the reaction of the secondary amine in the diazepane ring with atmospheric CO₂. Action: This indicates a seal failure. Filter the liquid through a 0.2µm PTFE syringe filter under nitrogen to remove the solid carbamate.
Q3: Can I remove the N-oxide impurities?
Technical Answer: Yes, but it is difficult. Distillation under high vacuum (reduced pressure) is the only reliable method. Chemical reduction (e.g., using Zn/AcOH) is possible but may degrade the diazepane ring.
Experimental Protocol: Inert Atmosphere Transfer
Use this workflow to prevent oxidation during handling.
Materials:
Step-by-Step:
-
Pressure Equalization: Insert a needle connected to an inert gas line (bubbler outlet) into the source vial's septum.
-
Purge the Syringe: If using a syringe, cycle inert gas 3 times (pull gas, expel) to remove air from the barrel.
-
Draw: With positive pressure in the vial, draw the required volume.
-
Transfer: Inject immediately into the destination vessel (which should also be pre-purged).
-
Backfill: Before removing the needle from the source vial, ensure the headspace is repressurized with inert gas to prevent air ingress upon needle withdrawal.
Quality Control: Validating Purity
Do not trust the label. Verify purity before critical experiments.
Method: ¹H-NMR Validation
Solvent: CDCl₃ (Neutralized with basic alumina to prevent salt formation).
-
Diagnostic Signal (Pristine): Look for the multiplet of the ring protons adjacent to the nitrogens (typically 2.6 - 2.9 ppm).
-
Diagnostic Signal (Oxidized):
-
N-Oxide: Downfield shift of the methyl groups on the side chain (approx +0.3 to +0.5 ppm shift).
-
Imine: Appearance of weak signals in the alkene region (5.0 - 6.5 ppm) or broadening of ring signals due to conformational locking.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amine oxidation).
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents (AL-134). (Standard protocols for inert gas transfer).
-
Reich, H. J. (2021). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity and nucleophilicity of aliphatic amines).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Distillation and purification of diazepines).
Sources
Technical Guide: Troubleshooting Homopiperazine (1,4-Diazepane) Synthesis
To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Optimization and Troubleshooting of 1,4-Diazepane Cyclization
Executive Summary: The "Medium Ring" Challenge
Synthesizing homopiperazine (1,4-diazepane) presents a classic organic chemistry challenge: the formation of a 7-membered ring. Unlike the kinetically favored 5- and 6-membered rings, 7-membered rings suffer from significant entropic barriers and transannular strain.[1]
In direct alkylation methods (e.g., ethylenediamine + 1,3-dihalopropane), the reaction often favors intermolecular coupling, leading to linear oligomers (polymers) rather than the desired intramolecular cyclization. This guide addresses these specific kinetic pitfalls and provides a standardized, robust protocol using sulfonamide or carbamate scaffolds to enforce cyclization.
The Gold Standard Protocol: Sulfonamide-Assisted Cyclization
Avoid direct alkylation of unprotected diamines. The most reproducible method for research-grade homopiperazine involves the Richman-Atkins cyclization strategy or similar sulfonamide/carbamate protection methods. This restricts nitrogen lone pair availability, preventing over-alkylation and quaternary salt formation.
Optimized Workflow
-
Protection: React ethylenediamine with Tosyl chloride (TsCl) or Boc-anhydride to form N,N'-disubstituted ethylenediamine.
-
Activation: Deprotonate the protected diamine using a base (NaH or Cs₂CO₃) in an aprotic solvent (DMF or CH₃CN).
-
Cyclization (Critical Step): React with 1,3-dibromopropane (or 1,3-dimesylate).
-
Deprotection: Remove Ts/Boc groups (HBr/AcOH or TFA) to yield the free base.
Critical Troubleshooting Modules
Issue 1: "I obtained a sticky, non-crystalline gum instead of a solid/oil."
Diagnosis: Oligomerization (Polymerization). Mechanism: The rate of intermolecular reaction (Reaction A) exceeded the rate of intramolecular cyclization (Reaction B). This is governed by the Ruggli-Ziegler Dilution Principle .[2]
Corrective Actions:
-
High Dilution: The concentration of the electrophile and nucleophile must be kept extremely low (<0.05 M).
-
Pseudo-High Dilution: Do not mix all reagents at once. Add the electrophile (1,3-dibromopropane) dropwise over 4–8 hours to the stirring solution of the nucleophile. This keeps the instantaneous concentration of the electrophile low, statistically favoring the ring-closing step.
-
Temperature Control: 7-membered rings often require heat to overcome the enthalpic barrier of ring strain, but excessive heat promotes polymerization. Maintain reflux strictly controlled.
Issue 2: "Low yield; starting material remains despite long reaction time."
Diagnosis: Poor Nucleophilicity or "Template Effect" Failure. Mechanism: The sulfonamide anions are bulky. If the base is too weak or the leaving group is poor, the initial alkylation step stalls.
Corrective Actions:
-
Cesium Effect: Switch from NaH to Cs₂CO₃ in Acetonitrile. The large Cesium cation (Cs⁺) coordinates loosely with the sulfonamide anion, increasing its nucleophilicity and potentially acting as a template to bring the chain ends closer (Template Effect).
-
Finkelstein Modification: Add 10 mol% Sodium Iodide (NaI). This converts the alkyl bromide to a more reactive alkyl iodide in situ.
Issue 3: "Mass Spec shows M+ peaks at 2x or 3x the expected mass."
Diagnosis: Dimerization (Macrocyclization). Mechanism: Instead of closing the 7-membered ring, one molecule of diamine reacted with two molecules of linker, or two diamines reacted with two linkers to form a 14-membered ring (dimer).
Corrective Actions:
-
Stoichiometry Check: Ensure a strict 1:1 molar ratio. A slight excess of the dihalide promotes linear capping; a slight excess of diamine promotes dimerization.
-
Rigidify the Backbone: If using a flexible linker, consider using a rigid scaffold (like a benzene ring in benzodiazepine synthesis) to pre-organize the molecule for cyclization.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal polymerization pathway.
Caption: Kinetic competition in homopiperazine synthesis. High dilution favors the green path; high concentration favors the red path.
Troubleshooting Decision Tree
Use this logic flow to diagnose post-reaction issues.
Caption: Diagnostic flowchart for isolating common synthesis failures in diazepane cyclization.
Purification Data & Properties
When isolating the product, distinguishing the free base from salts is vital.
| Parameter | Specification / Behavior |
| Physical State | Free base is typically a colorless oil or low-melting solid. |
| Boiling Point | ~169 °C (at 760 mmHg). High vacuum distillation is recommended. |
| Solubility | Highly soluble in water/ethanol. Difficult to extract from water. |
| Extraction Tip | Saturate the aqueous phase with NaCl (Salting out) and use CHCl₃ or CH₂Cl₂. Repeat extraction 5x. |
| Storage | Hygroscopic and absorbs CO₂ from air. Store under Nitrogen/Argon. |
References
-
Synthesis of Substituted 1,4-Benzodiazepines . (2025). PubMed Central. A modern protocol utilizing N-tosyl protection and palladium catalysis for 7-membered rings. Link
-
Synthetic method for homopiperazine (Patent CN103360330A) . (2013). Google Patents. Describes the N,N'-di-Boc protection strategy and industrial purification via pH adjustment. Link
-
Karl Ziegler & The Dilution Principle . Wikipedia. Fundamental background on the Ruggli-Ziegler dilution principle essential for large ring synthesis. Link
-
Seven-Membered Rings through Metal-Free Rearrangement . (2016). PubMed Central. Discusses the entropic challenges of 7-membered ring formation compared to 5/6-membered rings. Link
-
Carbocyclic Rings - Medium and Large Rings . University of Delhi. Academic resource detailing the kinetic vs. thermodynamic control in medium ring synthesis. Link
Sources
Resolving solubility issues of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine complexes
Technical Support Center: Solubility Troubleshooting Guide
Product Focus: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (CAS: 864350-82-3) & Related Metal Complexes. User Case: Synthesis, Purification, and Biological Assay Formulation.
Executive Summary: Understanding the Molecule
Before troubleshooting, you must understand why this molecule behaves the way it does. The ligand This compound is a tridentate polyamine chelator containing a 7-membered homopiperazine (diazepane) ring and a flexible dimethylaminoethyl side arm.
-
The "Solubility Paradox":
-
Free Base: Highly polar, hygroscopic oil. Miscible with water and alcohols, but prone to "oiling out" in non-polar solvents.
-
Metal Complexes: When coordinated to metals (Cu, Zn, Pt, Ru), the cationic charge is often localized. If paired with small inorganic anions (Cl⁻, Br⁻), the lattice energy is high, leading to precipitation in organics. If paired with large lipophilic anions, they precipitate in water.
-
-
Key pKa Drivers: The diazepane ring nitrogens (pKa ~9.5 and ~6.5) and the side-chain tertiary amine (pKa ~9.0) create a pH-dependent solubility profile that is the root cause of 80% of user issues.
Interactive Troubleshooting Guide (Q&A)
Scenario A: Synthesis & Purification Issues
Q1: My complex forms a sticky, insoluble oil at the bottom of the flask during synthesis. How do I solidify it?
Diagnosis: This is the classic "Oiling Out" phenomenon. It occurs when the complex is thermodynamically stable as a liquid phase separate from the solvent (often ethanol or methanol) due to impurities or supersaturation.
Protocol: The "Trituration Rescue" Workflow Do not attempt to evaporate the solvent to dryness; this usually yields a glass, not a crystal.
-
Decant: Carefully pour off the supernatant solvent.
-
Solvent Switch: Add a solvent in which the complex is insoluble but the impurities are soluble (e.g., Diethyl ether or Hexane for cationic complexes).
-
Sonication: Sonicate the oil in this anti-solvent for 10-15 minutes. The mechanical energy disrupts the oil phase, forcing crystallization.
-
Scratching: If sonication fails, scratch the flask wall with a glass rod at the oil-solvent interface.
-
Cooling: Place the flask in a -20°C freezer overnight.
Q2: I cannot get the complex to dissolve in Dichloromethane (DCM) or Chloroform for NMR.
Diagnosis: Your complex likely has a small, hard counter-ion like Chloride (Cl⁻) or Nitrate (NO₃⁻). These form tight ionic lattices that non-polar solvents cannot break.
Solution: Anion Metathesis (Counter-ion Swapping)
You need to replace the hydrophilic anion with a lipophilic one (e.g., Hexafluorophosphate (
-
Step 1: Dissolve your chloride salt in a minimum amount of water.
-
Step 2: Add a saturated aqueous solution of
or . -
Step 3: The lipophilic salt will precipitate immediately. Filter, wash with water, and dry.
-
Result: The new complex will be highly soluble in DCM, Acetone, and Acetonitrile.
Scenario B: Biological Assay Formulation (Aqueous)
Q3: My complex precipitates when I dilute the DMSO stock into the cell culture media (pH 7.4).
Diagnosis: At pH 7.4, the tertiary amines in the ligand may partially deprotonate (depending on the metal coordination shift), reducing polarity. Furthermore, the "Salting Out" effect from the high ionic strength of the media (PBS/DMEM) drives precipitation.
Protocol: The Step-Wise Formulation Strategy
| Step | Action | Mechanism |
| 1 | Acidify Stock | Prepare the stock in DMSO containing 1% 0.1M HCl. This ensures the uncoordinated amines remain protonated (cationic) upon dilution. |
| 2 | Surfactant | Add Tween-80 (0.1%) or Pluronic F-68 to the aqueous media before adding the drug. This stabilizes the colloid. |
| 3 | Cyclodextrin | Use HP-β-Cyclodextrin (10-20% w/v) in the buffer. The diazepane ring fits well into the hydrophobic cavity, preventing aggregation. |
Q4: Can I use the free ligand as a control? It's very basic.
Warning: Yes, but you must neutralize it. The free base of this compound has a pH > 11 in water. Adding this directly to cells will cause toxicity via alkaline shock, not specific activity.
-
Fix: Pre-titrate the ligand solution to pH 7.4 using HEPES buffer before adding to the assay plate.
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the counter-ion and intended application.
Figure 2: The "Oiling Out" Rescue Mechanism
Caption: Step-by-step physical chemistry intervention to resolve phase separation during synthesis.
Quantitative Data: Solubility Profiles
The following table summarizes the solubility behavior of the Copper(II) complex of the ligand (a common derivative) based on counter-ion selection.
| Counter-Ion ( | Water Solubility | DCM Solubility | DMSO Solubility | Recommended Use |
| Chloride ( | High (>50 mM) | Low (<1 mM) | High | Biological Assays (PBS) |
| Perchlorate ( | Moderate | Moderate | High | Crystallography (Caution: Explosive) |
| Hexafluorophosphate ( | Insoluble | High (>20 mM) | High | Catalysis / Organic Synthesis |
| Tetraphenylborate ( | Insoluble | Very High | High | NMR Studies in |
References & Further Reading
-
PubChem. (2025).[1] Compound Summary: 1-(2-Dimethylaminoethyl)-1,4-diazepane (CAS 864350-82-3).[2][3] National Library of Medicine. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for solubilizing diazepine-type rings). Link
-
BenchChem Technical Support. (2024). Enhancing the Solubility of Piperidine and Homopiperazine-Containing Compounds. (General guide on salt formation for saturated nitrogen heterocycles). Link
-
Jouyban, A. (2019). Solubility of Diazepam and Related Structures in Binary and Ternary Solvents. ResearchGate. (Provides thermodynamic models for diazepane solubility). Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine. (Analogous structure properties). Link
Sources
Technical Support Center: Thermal Management of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Ticket ID: #TSC-8492 Subject: Minimizing Thermal Degradation & Impurity Formation Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary & Molecule Profile[1]
User Warning: Do not confuse this molecule with Diazepam (the benzodiazepine drug). The stability profiles are radically different.
-
Target Molecule: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
-
Chemical Class: Aliphatic Polyamine / Homopiperazine derivative.
-
Key Functional Groups:
-
Secondary Amine (N4 position): Highly nucleophilic, prone to oxidation and electrophilic attack.
-
Tertiary Amines (N1 & Side Chain): Prone to N-oxide formation and quaternization.
-
-
Thermal Risk Profile: High. This molecule is thermally labile in the presence of oxygen, CO₂, or incompatible solvents.
The "Why" Behind the Degradation: Unlike aromatic amines, this aliphatic polyamine lacks resonance stabilization. Under heat, the electron-rich nitrogen centers become "radical magnets" for dissolved oxygen, leading to rapid N-oxidation and subsequent C-N bond cleavage (browning). Furthermore, the secondary amine moiety is a "solvent trap," capable of reacting with common extraction solvents like Ethyl Acetate to form stable amide impurities.
Diagnostic Dashboard: Identification of Degradation
Use this table to correlate your physical observations with the specific chemical failure mode.
| Observation | Thermal Condition | Likely Failure Mode | Mechanism |
| Yellow/Brown Oil | >60°C (in Air) | Oxidative Degradation | Radical chain reaction forming N-oxides and imines. |
| White Crust/Solid | Cooling (in Air) | Carbamate Formation | Reaction with atmospheric CO₂ (Reversible). |
| New Spot on TLC | Reflux in EtOAc | Acetylation (Amide) | Nucleophilic attack of N4 on ester carbonyl (Aminolysis). |
| Precipitate/Tar | Reflux in DCM/CHCl₃ | Quaternization | Menshutkin reaction (Self-alkylation with solvent). |
Tier 1 Support: Thermal Oxidation & Inert Handling
Issue: The molecule turns brown/black upon heating, even for short periods. Root Cause: Dissolved oxygen in the solvent or headspace acts as a radical initiator at elevated temperatures.
The Protocol: The "Schlenk-Standard" Heating Cycle
Trust Factor: This protocol relies on Henry’s Law. By reducing partial pressure of O₂ before heating, you statistically eliminate the reactant.
Step-by-Step Methodology:
-
Solvent Degassing (Mandatory):
-
Do not rely on simple sonication.
-
Method: Sparge the reaction solvent with dry Argon (preferred over Nitrogen due to density) for 15 minutes per 100mL of solvent before adding the amine.
-
Why? Argon is heavier than air and forms a more stable "blanket" over the liquid surface during heating.
-
-
The "Cold-Start" Addition:
-
Add the amine to the solvent at room temperature or 0°C .
-
Initiate stirring and inert gas flow before applying heat.
-
Reasoning: Adding the amine to pre-heated solvent causes "flash oxidation" at the interface where local O₂ concentration is high.
-
-
Temperature Ceiling:
-
Safe Zone: < 80°C (with Argon balloon).
-
Danger Zone: > 100°C (Requires sealed tube or rigorous reflux condenser with bubbler).
-
Visualization: Oxidation Pathway
Caption: Thermal oxidation cascade. Argon sparging interrupts the pathway at the Oxygen node, preventing radical formation.
Tier 2 Support: Solvent Compatibility (The "Hidden" Degradation)
Issue: Purity drops after workup or recrystallization, despite inert handling. Root Cause: The secondary amine (N4) reacts with electrophilic solvents at high temperatures.
Critical Solvent Blacklist (When Heating)
| Solvent | Risk Level | Reaction | Outcome |
| Ethyl Acetate (EtOAc) | CRITICAL | Aminolysis | The secondary amine attacks the ester, forming an Acetamide impurity. This reaction is slow at RT but rapid at reflux. |
| Dichloromethane (DCM) | HIGH | Quaternization | DCM acts as an alkylating agent over time (Menshutkin reaction), forming chloromethyl quaternary salts (precipitate). |
| Acetone/Ketones | HIGH | Schiff Base | Forms imines/enamines with the secondary amine. |
The Solution: Solvent Swapping
For high-temperature reactions or recrystallizations involving this amine:
-
Replace EtOAc with: Toluene (inert, high bp) or MTBE (Methyl tert-butyl ether - non-reactive ether).
-
Replace DCM with: 1,2-Dichloroethane (DCE) is more stable but still risky; Chloroform (Amylene stabilized) is better, but THF or 2-MeTHF are the gold standards for inertness.
Tier 3 Support: CO₂ Scrubbing (Storage Stability)
Issue: The oil turns into a crusty solid or becomes viscous upon standing. Root Cause: 1,4-Diazepane derivatives are potent CO₂ scrubbers. They react with atmospheric CO₂ to form carbamates.
Troubleshooting Protocol:
-
Verification: Take a small sample of the "crust" and heat it to 80°C under vacuum. If it bubbles and returns to an oil, it was a carbamate (reversible).
-
Recovery:
-
Dissolve the amine in strong base (NaOH/H₂O).
-
Extract into an inert solvent (e.g., Toluene).
-
Dry and concentrate under Argon.
-
Frequently Asked Questions (FAQ)
Q: Can I distill this molecule to purify it? A: Yes, but only under high vacuum (< 1 mbar) .
-
Reasoning: The boiling point at atmospheric pressure is likely >200°C, which exceeds the oxidative stability limit. Vacuum lowers the boiling point to a safe range (<100°C).
-
Tip: Bleed Argon into the capillary, not air.
Q: I see a new spot on TLC after refluxing in Ethyl Acetate. Is it a dimer? A: It is almost certainly the N-acetyl derivative .
-
Mechanism:[1][2] The secondary amine (N4) attacks the carbonyl of ethyl acetate.
-
Fix: You cannot reverse this easily. You must restart and use Toluene or THF as your solvent.
Q: How should I store the purified compound? A: Store at -20°C, under Argon, in an amber vial.
-
Why Amber? Amines can undergo photo-oxidation.
-
Why -20°C? Slows down the kinetics of any residual oxidation.
Troubleshooting Workflow Diagram
Use this decision tree to determine the correct mitigation strategy for your experiment.
Caption: Decision matrix for thermal processing. Solvent selection is the first critical gate.
References
-
Mechanisms of Amine Oxidation
- Title: Oxidative Degradation of Amines with High-Temperature Cycling (Focus on Piperazine/Diazepane deriv
- Source:International Journal of Greenhouse Gas Control / ResearchG
- Relevance: Establishes the radical mechanism of polyamine degradation
-
Link:
-
Solvent Incompatibility (Aminolysis)
-
Title: Catalytic Acetylation of Amines with Ethyl Acetate.[3]
- Source:De Gruyter / ResearchG
- Relevance: Confirms the reaction of secondary amines with ethyl acetate
-
Link:
-
-
Handling Air-Sensitive Reagents
- Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
- Source:Sigma-Aldrich / Merck.
- Relevance: The industry standard for inert atmosphere techniques (Syringe/Schlenk lines) required for this molecule.
-
Link:
-
CO₂ Absorption by Diazepanes
- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Source:Bentham Science.
- Relevance: Discusses the reactivity of the diazepine/diazepane ring systems.
-
Link:
Sources
Separation of mono- and bis-substituted 1,4-diazepane derivatives
[1]
Topic: Separation of Mono- and Bis-Substituted 1,4-Diazepane Derivatives Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists Status: Active Support Guide[1]
Module 1: Diagnostic Triage
Before attempting purification, you must categorize your reaction type.[2] The separation strategy for alkylated diazepanes differs fundamentally from acylated diazepanes due to the dramatic shift in basicity.[2]
The Core Problem: Reactivity & Basicity
1,4-Diazepane (Homopiperazine) possesses two nucleophilic nitrogen atoms with similar pKa values (~10.8 and ~6.5).[1]
-
Challenge 1 (Selectivity): Without protecting groups, reagents often attack both nitrogens, creating a statistical mixture of starting material, mono-substituted product, and bis-substituted byproduct.[1]
-
Challenge 2 (Purification): The resulting amines are highly polar and basic, leading to severe "streaking" or irreversible adsorption on standard silica gel.
Workflow Selector
Use the following logic to select your troubleshooting protocol:
Figure 1: Decision matrix for selecting the appropriate purification strategy based on the chemical nature of the substituent.
Module 2: Protocol A (Acylation/Sulfonylation)
Scenario: You reacted 1,4-diazepane with an acid chloride, anhydride, or sulfonyl chloride.[1] Chemistry: The mono-product retains one basic amine.[1][2] The bis-product has two non-basic amides.[1][2]
Troubleshooting Guide: The "Acid Wash" Trick
Q: My TLC shows three spots close together. How do I separate them without a column? A: You likely don't need a column. You can exploit the massive pKa difference.[1][2]
-
Dissolve the crude mixture in an organic solvent (DCM or EtOAc).
-
Wash with dilute acid (0.5M HCl or 5% citric acid).
-
Separate layers.
-
Basify the aqueous layer (pH > 12 with NaOH) and extract back into DCM. This gives you a mixture of Mono-product and Starting Material.[1][2]
-
Distill/Evaporate the starting material (if volatile) or use a short silica plug to separate the highly polar diamine from the mono-amide.[1][2]
Q: I tried acid extraction, but my yield is zero. Where is my product? A: You likely used an acid that was too strong or a product that is too water-soluble.[1][2]
Module 3: Protocol B (Alkylation)
Scenario: You reacted 1,4-diazepane with an alkyl halide or via reductive amination. Chemistry: Both mono- and bis-products are basic amines.[1][2] Acid extraction will not separate them.[1][2]
Critical Issue: Silica Gel Tailing
Q: My compound streaks from the baseline to the solvent front. Why? A: The secondary and tertiary amines in diazepanes interact strongly with the acidic silanol (Si-OH) groups on the silica surface.[1] This acts like a "brake," causing peak broadening (tailing).[2]
Solution 1: The "Ammonia Shift" (Standard Silica) Do not use plain MeOH/DCM.[2] You must neutralize the silica.[1][2]
-
Eluent: DCM : MeOH : NH₄OH (28% aqueous) [1]
-
Ratio: Start with 90:9:1.
-
Preparation: Shake the mixture vigorously in a separatory funnel. The DCM/MeOH will saturate with ammonia.[2] Use the lower organic layer if it separates (though usually, it forms a emulsion-like stable phase at this ratio).[1]
Solution 2: Amine-Functionalized Silica (Best Practice) Switch to KP-NH (Amino-silica) cartridges.[1][2]
-
Why: The surface is coated with propyl-amine groups, blocking silanols.[1]
-
Benefit: You can use standard Hexane/Ethyl Acetate gradients.[1][2] The amines will elute as sharp peaks without modifiers.[1][2]
The "Silver Bullet": SCX Chromatography
If gravity columns fail, use Strong Cation Exchange (SCX) cartridges to separate by basicity/lipophilicity.
Figure 2: SCX purification workflow. Note that this separates amines from non-amines.[1][2] To separate Mono from Bis, a subsequent gradient column is often cleaner after this "catch and release" step.
Module 4: Synthetic Prevention (The "Root Cause" Fix)
If separation remains difficult, the error lies in the synthesis design. You are relying on statistical probability (stoichiometry) rather than chemoselectivity.
Q: I need 98% purity mono-substituted diazepane. Direct alkylation isn't working. A: Stop trying to purify the mixture. Switch to a Mono-Boc Protection Strategy .
Protocol:
-
React 1,4-diazepane (excess, 3-4 equiv) with Boc₂O in DCM/MeOH.
-
Functionalize the free nitrogen (Alkylation/Acylation).
Comparison of Strategies:
| Feature | Direct Alkylation | Boc-Protection Route |
| Step Count | 1 Step | 3 Steps |
| Crude Profile | Complex (Mono, Bis, SM) | Clean |
| Purification | Difficult (High pKa overlap) | Easy (Stepwise control) |
| Yield | Low (~30-40% Mono) | High (>80% Overall) |
| Scalability | Poor (Chromatography heavy) | Excellent (Crystallization possible) |
Frequently Asked Questions (FAQ)
Q: Can I use C18 (Reverse Phase) for these? A: Yes, but standard acidic buffers (Formic Acid/TFA) will protonate the nitrogens, making them extremely polar. They will elute at the "void volume" (t0).[2]
-
Fix: Use a High pH Buffer .[1][2] Use 10mM Ammonium Bicarbonate (pH 10) in water vs. Acetonitrile.[1][2] This keeps the amines neutral (deprotonated), allowing them to stick to the C18 chain for separation.
Q: How do I distinguish Mono- vs. Bis-substituted products by NMR? A: Look for symmetry.
-
Bis-substituted (Symmetric): The ethylene bridge protons (C2, C3, C5, C6) often simplify. You will see fewer distinct multiplets.[1][2]
-
Mono-substituted (Asymmetric): The ring is desymmetrized.[1][2] You will see complex multiplets for the ring protons, often distinct sets for the side near the substituent vs. the side near the free amine.
Q: Is there a specific stain for TLC? A: Yes. Use Ninhydrin .[1][2][3]
References
-
Biotage. (2023).[1][2][4] Is there an easy way to purify organic amines? Retrieved from
-
University of Regina. (n.d.).[1][2] pKa Values of Some Piperazines at Different Temperatures. Retrieved from
-
BenchChem. (2025).[1][2][5] Technical Support Center: Purification of Amine Derivatives.[1][2][5] Retrieved from
-
PubChem. (2025).[1][2][3] Hexahydro-1,4-diazepine (Homopiperazine) Compound Summary. National Library of Medicine.[1][2] Retrieved from
-
ChemicalBook. (2025).[1][2] Homopiperazine Product Description and Properties. Retrieved from
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is invaluable for structural elucidation. This guide offers an in-depth analysis of the anticipated mass spectrometric fragmentation patterns of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine, a molecule featuring both a cyclic diazepane moiety and a tertiary amine side chain.
This document is intended for researchers, scientists, and drug development professionals. It will provide a comparative analysis of fragmentation behaviors under different ionization conditions, supported by established principles of mass spectrometry. We will explore the causal factors behind the expected fragmentation pathways, offering a robust framework for the interpretation of experimental data.
Introduction to the Analyte and Mass Spectrometric Approach
This compound possesses a molecular weight of 171.29 g/mol and a molecular formula of C9H21N3. The presence of three nitrogen atoms dictates an odd nominal molecular mass, a key diagnostic feature in mass spectrometry according to the Nitrogen Rule.[1][2][3] The structure presents several likely sites for fragmentation, primarily centered around the nitrogen atoms.
Our analysis will consider two common ionization techniques:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5][6] This is highly useful for detailed structural analysis.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal initial fragmentation.[7][8] Subsequent fragmentation can be induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled fragmentation studies.[7][8]
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavage alpha to the nitrogen atoms, a characteristic pathway for amines that leads to the formation of stable iminium ions.[9][10]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) at m/z 171 is anticipated. However, due to the presence of multiple tertiary amine groups, this peak may be of low abundance due to rapid fragmentation.
The primary fragmentation pathways are predicted as follows:
-
Alpha-cleavage at the Dimethylamine Moiety: The most favorable fragmentation is the cleavage of the C-C bond alpha to the terminal dimethylamino group. This results in the formation of a highly stable, resonance-stabilized iminium cation at m/z 58 . This is often the base peak in the mass spectra of N,N-dimethylalkylamines.
-
Alpha-cleavage adjacent to the Diazepane Ring: Cleavage of the bond between the ethyl chain and the diazepane ring will generate an ion at m/z 113 .
-
Ring Opening and Fragmentation of the Diazepane Moiety: The diazepane ring itself is susceptible to fragmentation. This can occur through various ring-opening mechanisms, followed by the loss of neutral fragments. Common losses from cyclic amines include the elimination of ethene (28 Da) or propene (42 Da) fragments. Studies on related diazepine structures have shown that fragmentation within the seven-membered ring is a significant process.[11][12]
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
In positive-ion ESI, the molecule will readily protonate to form the [M+H]+ ion at m/z 172 . The fragmentation of this even-electron ion in an MS/MS experiment will proceed through charge-driven pathways.
The most likely fragmentation pathways for the [M+H]+ ion include:
-
Loss of Dimethylamine: Cleavage of the bond between the ethyl side chain and the dimethylamino group can result in the loss of a neutral dimethylamine molecule (45 Da), leading to a fragment ion at m/z 127 .
-
Cleavage of the Ethyl Linker: Fragmentation of the ethyl linker can lead to the formation of a protonated diazepane ring at m/z 101 .
-
Fragmentation of the Diazepane Ring: Similar to EI, the protonated diazepane ring can undergo ring opening and subsequent fragmentation. The specific fragments will depend on the collision energy applied.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for this compound under EI and ESI-CID conditions.
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |
| Electron Ionization (EI) | 171 (M+•) | 58 (Base Peak) | [CH2=N(CH3)2]+ |
| 113 | [C6H13N2]+ | ||
| Electrospray Ionization (ESI-CID) | 172 ([M+H]+) | 127 | Loss of HN(CH3)2 |
| 101 | [C5H13N2]+ |
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation mechanisms.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted ESI-CID fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
To obtain robust and reproducible data, the following experimental workflow is recommended.
Caption: Recommended workflow for MS analysis.
Detailed Methodological Parameters
For ESI-MS/MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
-
Instrumentation:
-
Use a tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization source.
-
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen): 1.5 - 2.5 L/min
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
MS and MS/MS Parameters:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 50-250 to observe the protonated molecule at m/z 172.
-
Product Ion Scan (MS/MS): Select the precursor ion at m/z 172 and subject it to collision-induced dissociation (CID) with argon as the collision gas.
-
Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe the appearance and relative abundance of different fragment ions.
-
For EI-MS Analysis:
-
Sample Introduction:
-
If the compound is sufficiently volatile, use a gas chromatograph (GC) for sample introduction.
-
Alternatively, use a direct insertion probe for solid samples.
-
-
EI Source Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 200 - 250 °C
-
-
MS Parameters:
-
Acquire spectra over a mass range of m/z 30-250 to observe the molecular ion and its fragments.
-
Conclusion and Further Considerations
The predictable fragmentation patterns of this compound, dominated by alpha-cleavage, provide a solid basis for its structural confirmation by mass spectrometry. The presence of the characteristic m/z 58 fragment under EI conditions is a strong indicator of the N,N-dimethylaminoethyl moiety. ESI-MS/MS provides complementary information, confirming the molecular weight and allowing for controlled fragmentation studies of the diazepane ring system.
For definitive structural elucidation, high-resolution mass spectrometry is recommended to obtain accurate mass measurements of the precursor and fragment ions, enabling the determination of their elemental compositions.
This guide provides a comprehensive theoretical framework for understanding the mass spectrometric behavior of this compound. By following the outlined experimental protocols, researchers can generate high-quality data to confidently identify and characterize this compound.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry.
- ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
- PubMed. (2005, March 15). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation.
- Whitman People. (n.d.). GCMS Section 6.15.
- Hilaris Publisher. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity.
- ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.
- Semantic Scholar. (1978, March 1). Fragmentation en Spectrométrie de Masse D'Imidazobenzodiazépines.
- The Royal Society of Chemistry. (n.d.). Diazepam Codeine.
- ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS).
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- PubMed. (2008, August 15). Determination of Diazepam and Its Metabolites in Human Urine by Liquid chromatography/tandem Mass Spectrometry Using a Hydrophilic Polymer Column.
- PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Organic Chemistry | OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N.
- PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry.
- ResearchGate. (n.d.). The MS/MS spectrum for each of the benzo- diazepines.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10).
- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
- LCGC International. (2026, February 13). Introduction to Electron Impact Ionization for GC–MS.
- Ion fragmentation of small molecules in mass spectrometry. (n.d.).
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ResearchGate. (n.d.). Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure....
Sources
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Comparative Guide: HPLC Method Development for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary
The Analyst's Dilemma: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine presents a "perfect storm" of chromatographic challenges. It is a highly polar, aliphatic polyamine with three basic nitrogen centers and—crucially—it lacks a UV-active chromophore (no benzene ring). Standard C18 methods at acidic pH result in catastrophic peak tailing and near-zero retention.
The Solution: This guide compares three distinct separation strategies. While Ion-Pair Chromatography (IPC) has historically been the default for such molecules, our comparative analysis identifies High-pH Reverse Phase Chromatography (using Hybrid Silica) as the superior modern approach. It offers robust retention, superior peak symmetry, and MS-compatibility without the equilibration "memory effects" of ion-pairing reagents.
Part 1: The Analytical Challenge
To develop a robust assay, we must first deconstruct the analyte's physicochemical profile.
-
Structure: A 7-membered homopiperazine (diazepane) ring linked to a dimethylamine tail.
-
Basicity: Contains three aliphatic nitrogens. Predicted pKa values are likely
and . At standard HPLC pH (3.0), the molecule is tri-cationic ( charge). -
Detection: The molecule is "UV-Silent." It possesses no conjugated
-systems. Absorption is limited to the end-absorption of N-C bonds ( nm).
Decision Matrix: Selecting the Separation Mode
Figure 1: Strategic decision pathway for basic polyamine analysis. High pH RP is identified as the optimal route for robustness.
Part 2: Comparative Methodology & Data
We evaluated three distinct chromatographic systems. Data below represents typical performance metrics observed for aliphatic polyamines under these conditions.
Method A: Traditional Acidic C18 (The Control)
-
Column: Standard Silica C18 (5 µm).
-
Mobile Phase: 0.1% Formic Acid / ACN.
-
Mechanism: Analyte is fully protonated (
). Silanols on the column are weak acids. -
Outcome: The cationic analyte is repelled by the hydrophobic C18 phase (early elution) but strongly attracted to residual silanols (tailing).
Method B: Ion-Pair Chromatography (The Legacy Standard)
-
Column: Standard Silica C18.
-
Mobile Phase: Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (OSA) .
-
Mechanism: The anionic sulfonate (OSA) pairs with the cationic amine, forming a neutral, hydrophobic complex that retains on the C18 chain.
-
Outcome: Excellent peak shape. However, the column becomes permanently modified, and the method is incompatible with LC-MS due to ion suppression.
Method C: High-pH Hybrid Reverse Phase (The Recommended Protocol)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Gemini NX).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / ACN.[1]
-
Mechanism: At pH 10.5, the amine is partially deprotonated (neutral). Hydrophobicity increases dramatically. The hybrid column resists dissolution at high pH.
-
Outcome: Superior retention and symmetry without "magic" additives.
Comparative Data Summary
| Performance Metric | Method A: Acidic C18 | Method B: Ion-Pair (IPC) | Method C: High-pH Hybrid |
| pH Condition | 3.0 | 3.0 (with OSA) | 10.5 |
| Retention Factor ( | 0.2 (Elutes in void) | 4.5 | 3.8 |
| Tailing Factor ( | > 2.5 (Severe) | 1.2 | 1.1 (Excellent) |
| Plate Count ( | < 2,000 | > 8,000 | > 12,000 |
| Baseline Noise (210 nm) | Low | High (Reagent impurities) | Low |
| MS Compatibility | Yes | No (Source contamination) | Yes |
Part 3: Detailed Experimental Protocol (Method C)
This protocol utilizes High-pH Reverse Phase chromatography. It is the most robust method for QC environments, minimizing reagent preparation errors associated with IPC.
Instrumentation & Conditions
-
System: HPLC with PDA or UV-Vis detector (Low volume flow cell recommended).
-
Column: Waters XBridge BEH C18 XP,
(or equivalent Hybrid particle).-
Why Hybrid? Standard silica dissolves above pH 8.0. Hybrid particles (organosilica) are stable up to pH 12.
-
-
Temperature:
(Improves mass transfer for viscous amines). -
Flow Rate:
.[2]
Mobile Phase Preparation[1][2][4][5][6]
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate.
-
Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.5 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.
-
-
Solvent B: 100% Acetonitrile (HPLC Grade).
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 40 | 60 | Linear |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 5 | 95 | Wash |
| 11.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Detection Strategy (The "Silent" Molecule)
Since the molecule lacks a chromophore, we must rely on the low-UV end-absorption of the amine groups.
-
Wavelength: 205 nm (Bandwidth 4 nm).
-
Reference: 360 nm (100 nm bandwidth) to compensate for drift.
-
Alternative: If 205 nm is too noisy, use Charged Aerosol Detection (CAD) or ELSD . These are universal detectors ideal for non-chromophoric species.
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (pH 10).
Part 4: Mechanism of Action
Why does High pH work better than Ion Pairing?
Figure 2: Mechanistic workflow of High-pH chromatography for basic amines.
At pH 10.5, the equilibrium shifts. The abundance of hydroxide ions (
Part 5: Alternative Strategy (Derivatization)
If the sensitivity at 205 nm is insufficient (LOD > 10 ppm), you must derivatize the amine to add a chromophore.
Protocol: Dansyl Chloride Derivatization
-
Reagent: 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer: Sodium Carbonate (pH 11).
-
Reaction: Mix Sample + Buffer + Dansyl-Cl. Incubate at
for 10 mins. -
Result: The amine is tagged with a sulfonyl group that fluoresces or absorbs strongly at 254 nm .
-
Advantage: Increases sensitivity by 100-1000x.
-
Disadvantage: Adds a sample prep step; requires removal of excess reagent.
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. (Demonstrates the stability of hybrid columns at pH 1-12 and the retention benefits for basic compounds).
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. (Explains the mechanism of deprotonation to increase hydrophobicity on Gemini/Kinetex columns).
-
ResearchGate. Analysis of polyamines in biological samples by HPLC. (Provides context on derivatization techniques for non-chromophoric polyamines like putrescine/spermine, analogous to the target analyte).
- McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH. (Foundational literature on silanol interactions and the superiority of high pH or specific low pH buffers).
Sources
Publish Comparison Guide: IR Spectroscopy Validation for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Executive Summary
[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (CAS 864350-82-3 ) is a specialized diamine ligand featuring a 7-membered homopiperazine core mono-substituted with a dimethylaminoethyl chain. It serves as a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients and complex coordination ligands.
This guide provides a rigorous validation framework using Infrared (IR) Spectroscopy. Unlike standard piperazine derivatives, the 1,4-diazepane ring introduces unique conformational flexibility (twist-boat/chair) that alters the spectral fingerprint. This document compares the target molecule against its closest structural analog, 1-(2-Dimethylaminoethyl)piperazine , and defines the "Go/No-Go" spectral peaks for quality control.
Structural Analysis & Theoretical Spectral Landscape
The molecule contains three distinct nitrogen environments that dictate its IR signature:
-
N4 (Secondary Amine): The unsubstituted nitrogen in the diazepane ring.
-
N1 (Tertiary Amine): The ring nitrogen substituted with the ethyl linker.
-
Side Chain N (Tertiary Amine): The dimethylamino group.
Predicted IR Peak Assignments (Liquid Film)
Values are derived from first-principles analysis of homopiperazine derivatives and validated against piperazine analogs.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Secondary Amine (N4-H) | Stretching ( | 3300 – 3450 | Weak/Broad | CRITICAL : Distinguishes mono-substitution from bis-substitution. |
| C-H (Aliphatic) | Stretching ( | 2800 – 2980 | Strong | General aliphatic backbone. |
| Bohlmann Bands | C-H (adj. to N lone pair) | 2700 – 2800 | Medium | HIGH : Indicates presence of tertiary amines with anti-periplanar C-H bonds. |
| N-H Deformation | Scissoring ( | 1580 – 1650 | Weak | Often obscured by C-C stretches; confirms secondary amine. |
| Methyl/Methylene | Bending ( | 1450 – 1470 | Medium | Standard organic framework. |
| C-N Stretching | Stretching ( | 1120 – 1250 | Medium/Strong | Complex fingerprint for the N-C-C-N linkage. |
| Ring Skeleton | Ring Breathing/Def. | 900 – 1100 | Medium | FINGERPRINT : Specific to 7-membered diazepane ring (vs. 6-membered piperazine). |
| N-H Wag | Out-of-plane bend | 700 – 900 | Broad | Confirms secondary amine presence. |
Comparative Analysis: Target vs. Alternatives
To validate CAS 864350-82-3, one must distinguish it from its 6-membered ring analog and its parent precursor.
Comparison Table: Spectral Differentiators
| Feature | Target: this compound | Analog: 1-(2-Dimethylaminoethyl)piperazine | Precursor: Homopiperazine |
| Ring Size | 7-Membered (Diazepane) | 6-Membered (Piperazine) | 7-Membered (Diazepane) |
| N-H Stretch | Single band (~3350 cm⁻¹) | Single band (~3350 cm⁻¹) | Double/Stronger band (Two 2° amines) |
| Fingerprint (900-1100) | Complex, lower symmetry bands | Sharp, distinct chair-conformation bands | Similar ring modes, but lacks side-chain C-N |
| Bohlmann Bands | Prominent (2700-2800 cm⁻¹) | Prominent | Weaker (fewer tertiary N centers) |
| Impurity Check | Must lack C=O (1650 cm⁻¹) | N/A | N/A |
Analyst Insight: The most common error is misidentifying the piperazine analog as the diazepane target. While the high-frequency region (3000+ cm⁻¹) is similar, the fingerprint region (900-1100 cm⁻¹) is distinct. The diazepane ring is more flexible, leading to broader, more complex absorption bands in the skeletal region compared to the sharper bands of the rigid piperazine chair.
Validation Protocol (SOP)
Phase 1: Sample Preparation
-
Method: Attenuated Total Reflectance (ATR) is preferred for this liquid amine.
-
Substrate: Diamond or ZnSe crystal.
-
Pre-treatment: Ensure the sample is dry. Water absorbs strongly at 3300-3400 cm⁻¹ and 1640 cm⁻¹, masking the critical N-H and potential amide impurity signals.
Phase 2: Data Acquisition
-
Background Scan: 32 scans, air background.
-
Sample Scan: 32 scans, 4 cm⁻¹ resolution.
-
Baseline Correction: Apply if significant drift is observed (common with amines attacking CO₂).
Phase 3: Interpretation Logic (Go/No-Go)
-
Check 3300-3500 cm⁻¹:
-
Signal Present?YES → Confirms N4 secondary amine (Target or Impurity).
-
Signal Absent?NO → FAIL . Indicates bis-substitution (impurity) or degradation.
-
-
Check 1650-1700 cm⁻¹:
-
Signal Present?NO → PASS .
-
Signal Present?YES → FAIL . Indicates amide impurity (incomplete reduction of intermediate).
-
-
Check 2700-2800 cm⁻¹:
-
Signal Present?YES → PASS . Confirms tertiary amine centers (Bohlmann bands).
-
-
Fingerprint Match:
-
Compare 900-1200 cm⁻¹ region against a verified reference standard of CAS 864350-82-3.
-
Visualization of Validation Workflow
Figure 1: Logic flow for the spectral validation of this compound.
References
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Standard reference for amine N-H and C-N assignments).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 1-(2-Dimethylaminoethyl)-4-methylpiperazine. NIST Chemistry WebBook, SRD 69.[2] Link
-
ChemScene. (2024). Product Data: this compound (CAS 864350-82-3).[3] Link
- Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2166. (Foundational paper on Bohlmann bands in cyclic amines).
Sources
Biological activity comparison of homopiperazine vs piperazine ligands
[1][2]
Executive Summary
In medicinal chemistry, the choice between a piperazine (six-membered) and homopiperazine (seven-membered, 1,4-diazepane) scaffold is a critical decision point that dictates the selectivity , metabolic stability , and physicochemical profile of a drug candidate.
While piperazine is the "workhorse" linker found in blockbusters like Imatinib and Ciprofloxacin due to its rigid chair conformation and favorable ADME properties, homopiperazine offers a strategic alternative.[1] The ring expansion to a seven-membered system introduces conformational flexibility and increased lipophilicity, often unlocking subtype selectivity (e.g., Dopamine D3 vs. D2) that rigid piperazines cannot achieve.[1] However, this comes at the cost of reduced metabolic stability.[1]
This guide provides a data-driven comparison to assist researchers in scaffold selection.
Physicochemical & Structural Analysis
The fundamental difference lies in the ring size, which governs the spatial arrangement of substituents (vectors) and the energy penalty required to adopt a bioactive conformation.[1]
Conformational Landscape
-
Piperazine: Exists predominantly in a rigid chair conformation .[1] Substituents at N1 and N4 prefer equatorial positions to minimize 1,3-diaxial interactions.[1] This rigidity lowers the entropic penalty upon binding but limits the molecule's ability to adapt to cryptic pockets.[1]
-
Homopiperazine (1,4-Diazepane): Adopts a flexible twist-chair or distorted boat conformation. This flexibility allows the N-substituents to adopt a wider range of dihedral angles, facilitating binding to receptors with restrictive or induced-fit requirements (e.g., Sigma-2, D3).
Property Comparison Table[1][2][3]
| Feature | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Drug Design |
| LogP (Lipophilicity) | ~ -1.50 (unsubstituted) | ~ -1.0 (approx +0.5 increase) | Homopiperazine increases membrane permeability but decreases water solubility. |
| pKa (Basicity) | 5.35 / 9.73 | ~ 6.3 / 11.3 (Variable) | Homopiperazines are often slightly more basic due to ring strain relief upon protonation.[1] |
| Metabolic Stability | High (Oxidation at C-H is slow) | Moderate/Low | 7-membered rings are more prone to oxidative ring opening and N-dealkylation. |
| Entropic Cost | Low (Rigid) | High (Flexible) | Homopiperazine ligands pay a higher entropic penalty, requiring stronger enthalpic interactions (H-bonds) to maintain high affinity. |
Pharmacological Profiling: Case Studies
GPCR Selectivity: Dopamine D2 vs. D3
One of the most significant applications of homopiperazine is in achieving subtype selectivity between homologous receptors.[1]
-
The Challenge: Dopamine D2 and D3 receptors share high sequence homology in the orthosteric binding site.[1]
-
The Solution: Homopiperazine linkers.[1]
-
Piperazine Ligands: Often bind D2 and D3 with equal affinity (non-selective).[1]
-
Homopiperazine Ligands: The flexibility allows the ligand to extend into the secondary binding pocket (SBP) of the D3 receptor, which is distinct from D2.[1]
-
Data: In a study of N-phenyl analogs, homopiperazine derivatives (Compounds 11a-k) exhibited 30- to 170-fold selectivity for D3 over D2 , whereas their piperazine counterparts were largely non-selective [1].
-
Sigma Receptor Affinity (σ1 vs. σ2)
Sigma receptors are targets for cancer and neuropathic pain.[1]
-
Piperazine: Standard ligands (e.g., PB28) show high affinity but often lack discrimination between σ1 and σ2.[1]
-
Homopiperazine: Analogs of the lead compound SYA 013 demonstrated superior profiles.[1]
Anticancer Activity (NO-Donating Prodrugs)
In the development of JS-K analogs (diazeniumdiolate prodrugs for leukemia):
-
Activity: Homopiperazine analogs retained the sub-micromolar potency (
against HL-60 cells) of the parent piperazine JS-K.[1] -
Implication: The ring expansion did not disrupt the critical NO-release mechanism, suggesting homopiperazine is a valid bioisostere when solubility or IP space needs to be altered without losing potency [3].[1]
Visualization: Scaffold Selection Logic
The following diagram outlines the decision process for choosing between these two scaffolds based on project goals.
Figure 1: Decision tree for selecting between piperazine and homopiperazine scaffolds based on pharmacological and ADME requirements.
Experimental Protocols
Synthesis: Ring Expansion (Schmidt Reaction)
Note: While piperazines are commercially abundant, homopiperazines often require synthesis.[1]
-
Starting Material: N-Boc-4-piperidone.
-
Reagent: Sodium azide (
) in Methanesulfonic acid ( ). -
Mechanism: Schmidt rearrangement inserts a nitrogen atom into the ketone ring.[1]
-
Yield: Typically 60-80% of the 1,4-diazepan-5-one, which is then reduced (LiAlH4) to the 1,4-diazepane.[1]
Radioligand Binding Assay (Dopamine D2/D3)
To verify the selectivity claims:
-
Membrane Prep: HEK293 cells stably expressing human D2L or D3 receptors.[1]
-
Radioligand:
(0.2 nM).[1] -
Incubation: Incubate membranes with test compounds (homopiperazine vs. piperazine analogs) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl) for 60 min at 25°C.
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation: A selectivity ratio (
) > 10 indicates successful targeting of the D3 subtype using the homopiperazine scaffold.[1]
-
Metabolic Stability & Toxicity
A critical limitation of the homopiperazine ring is its metabolic susceptibility.[1]
-
Oxidative Ring Opening: The 7-membered ring is more prone to cytochrome P450-mediated oxidation compared to the 6-membered ring.
-
Mechanism: Hydroxylation at the carbon alpha to the nitrogen is followed by ring opening to form linear aldehyde/amine metabolites, which can be reactive [4].[1]
-
Mitigation: If using homopiperazine, consider blocking metabolic "soft spots" by adding gem-dimethyl groups or fluorine at the C2/C7 positions.[1]
Figure 2: Metabolic pathway illustrating the susceptibility of the homopiperazine ring to oxidative opening.
References
-
Evaluation of N-Phenyl Homopiperazine Analogs as Potential Dopamine D3 Receptor Selective Ligands. Source: ResearchGate / Bioorg.[1] Med. Chem. URL:[Link]
-
SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Source: PubMed Central / NIH URL:[Link]
-
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Source: PubMed / Bioorg Med Chem Lett.[1][2] URL:[Link]
-
Routes of metabolism of the homo-piperazine morpholine 2-substituent. Source: ResearchGate URL:[3][Link]
Reference Standard Characterization for [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine: A Comparative Technical Guide
This guide serves as an authoritative technical resource for the characterization and utilization of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine reference standards. It is designed for analytical chemists and medicinal chemists who require absolute accuracy in the quantification of this critical homopiperazine intermediate.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
This compound (Systematic Name: N,N-Dimethyl-2-(1,4-diazepan-1-yl)ethanamine) is a pivotal building block in the synthesis of homopiperazine-based kinase inhibitors (e.g., Fasudil analogs) and neuroactive ligands.
Unlike simple aromatic amines, this molecule presents a "Perfect Storm" of analytical challenges:
-
UV Invisibility: Lacking a chromophore, it is undetectable by standard HPLC-UV (254 nm) without derivatization.
-
Extreme Hygroscopicity: As a triamine, it avidly absorbs atmospheric moisture, rendering gravimetric preparation of standard solutions inherently inaccurate.
-
"Carbonate Trap": The secondary amine in the homopiperazine ring reacts rapidly with atmospheric CO₂ to form carbamates, introducing "ghost" impurity peaks.
This guide compares the performance of Certified Reference Standards (CRM) characterized via qNMR against standard Reagent Grade alternatives, demonstrating why the latter can introduce >15% error in potency assays.
Comparative Analysis: Reference Standard Grades
The choice of reference standard directly impacts the integrity of downstream biological data (e.g., IC₅₀ values). The table below contrasts the performance of a high-purity Certified Reference Standard (The "Gold Standard") against common alternatives.
Table 1: Performance Benchmarking of Standard Grades
| Feature | Alternative A: Reagent Grade | Alternative B: In-House Crude | The Solution: Certified Reference Standard (CRM) |
| Purity Assignment | Area% (GC-FID) | Unverified | Weight% (qNMR) (Absolute Quantification) |
| Water Content | Unknown (often 5-10%) | Variable | Quantified (KF) & Corrected |
| Counter-Ion | Free Base (Unstable) | Variable Salts | Dihydrochloride/Tosylate (Stabilized) |
| Handling | Air-exposed packaging | Standard Vial | Argon-purged Ampoule |
| Assay Error Risk | High (>15%) due to water/CO₂ | Critical (>20%) | Negligible (<1%) |
| Detection Suitability | GC only | None | LC-MS, CAD, qNMR Validated |
The "Gold Standard" Analytical Workflow
To certify a reference standard for this compound, a single technique is insufficient. We employ a Self-Validating Orthogonal Approach .
Diagram 1: Orthogonal Certification Workflow
The following diagram illustrates the decision logic required to certify this non-chromophoric amine.
Caption: Orthogonal workflow ensuring absolute quantification. Note the reliance on qNMR (Step 3) to bypass the lack of UV response.
Detailed Experimental Protocols
Protocol A: Absolute Purity via 1H-qNMR (The "Truth" Method)
Why this is critical: Since the molecule has no UV chromophore, HPLC-UV area% is impossible. qNMR provides a direct mole-to-mole ratio against a NIST-traceable internal standard.
Reagents:
-
Solvent: D₂O (99.9% D) – Chosen to suppress exchangeable protons and solubilize the salt form.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) – Selected for its distinct singlet at ~6.3 ppm, clear of the aliphatic amine signals.
-
Relaxation Agent: None required if d1 > 30s.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the this compound sample and ~15 mg of Maleic Acid IS into a clean vial. Record weights to 0.001 mg precision.
-
Dissolution: Add 0.7 mL D₂O. Vortex until fully dissolved. Transfer to a 5mm NMR tube.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (d1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Scans: 16 or 32 (for S/N > 200).
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integration ranges must cover the full peak width (including ¹³C satellites).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Routine Analysis via HPLC-CAD (Charged Aerosol Detection)
Why this is critical: For daily use where qNMR is too slow, CAD offers "universal" detection for non-chromophoric amines.
Instrument: UHPLC coupled with Corona Veo (CAD) or ELSD. Column: Waters XBridge BEH Amide (HILIC mode is preferred over C18 to retain polar amines).
-
Dimensions: 100 x 2.1 mm, 2.5 µm. Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile. Gradient: 90% B to 50% B over 10 minutes. Flow Rate: 0.4 mL/min. Detection: CAD (Evaporation Temp: 35°C).
Stability & Handling: The "Hidden" Degradation Pathway
Users often report "unknown peaks" appearing in their standard solutions within 24 hours. This is rarely chemical decomposition but rather Carbamate Formation .
Diagram 2: The CO₂ Trap Mechanism
The secondary amine in the homopiperazine ring reacts with atmospheric CO₂.
Caption: Mechanism of instability. The free base rapidly captures CO2. Conversion to the dihydrochloride salt (Green path) is the only viable storage strategy.
Storage Recommendation:
-
Form: Store exclusively as the Dihydrochloride (2HCl) or Tosylate salt.
-
Environment: -20°C under Argon.
-
Solution Stability: Solutions in Methanol/Water are stable for <4 hours in ambient air. Use fresh preparations or sealed autosampler vials.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Grounding: Establishes qNMR as the primary method for characterizing non-chromophoric reference standards.
-
Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research.
- Grounding: Defines the validation criteria (accuracy/precision) required for the HPLC-CAD protocol.
-
European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.46: Chromatographic Separation Techniques.
- Grounding: Provides the regulatory framework for system suitability in the described HPLC methods.
-
Almeling, S., et al. (2012). Analysis of cyclic amines and their derivatives using Charged Aerosol Detection (CAD). Journal of Chromatography A.
- Grounding: Validates the use of CAD for detecting aliph
Comparative Guide: Optimizing GC-MS Profiling of Volatile Impurities in [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
This guide evaluates the analytical performance of specialized GC-MS methodologies for the impurity profiling of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine , a critical intermediate in the synthesis of antihistamines like Azelastine.
Executive Summary & Technical Context[1][2][3][4][5]
This compound (CAS: 864350-82-3 / 117078-69-0 related) is a polyamine intermediate characterized by high basicity and polarity. Its quality control is critical, specifically the quantification of:
-
Process Impurities: Unreacted 1,4-Diazepane (Homopiperazine).
-
Genotoxic Impurities (GTIs): Residual alkylating agents like 2-Chloro-N,N-dimethylethanamine .
-
Residual Solvents: Toluene, Methanol.[1]
The Challenge: Standard GC-MS methods utilizing non-polar polysiloxane columns (e.g., 5%-phenyl) often fail for this application. The free amine groups interact with active silanol sites, resulting in severe peak tailing, adsorption (loss of sensitivity), and carryover.
The Solution: This guide compares the standard approach against a Base-Deactivated Volatile Amine Method , demonstrating why the latter is the requisite "product" for reliable quantification.
Methodological Comparison
We evaluated two distinct analytical approaches to quantify volatile impurities.
-
Alternative A (Standard Method): General-purpose 5% Phenyl Polysiloxane column (e.g., Rxi-5ms / DB-5ms).
-
The Product (Optimized Method): Base-Deactivated Polyethylene Glycol (PEG) or Base-Modified Siloxane column (e.g., Rtx-Volatile Amine / CP-Volamine).
Performance Metrics
| Metric | Alternative A: Standard 5% Phenyl Column | The Product: Base-Deactivated Column | Impact |
| Peak Symmetry (Tf) | > 2.5 (Severe Tailing) | 0.9 – 1.2 (Symmetrical) | Tailing masks adjacent impurity peaks. |
| LOD (1,4-Diazepane) | 50 ppm (Poor recovery) | < 5 ppm (High sensitivity) | Critical for tracking unreacted starting material. |
| Linearity (R²) | 0.92 (Adsorption issues) | > 0.995 | Essential for quantitative accuracy. |
| Carryover | High (> 2% after blank) | Negligible (< 0.1%) | Prevents false positives in subsequent runs. |
Expert Insight: The failure of Alternative A is mechanistic. The secondary amine in the diazepane ring hydrogen-bonds with the silanol groups of the standard column. The "Product" method uses a stationary phase surface chemically modified with basic groups to shield these silanols, ensuring the amine elutes based on volatility, not adsorption.
Detailed Experimental Protocol
To replicate the optimized performance, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade). Note: Do not use acidic diluents as they will precipitate the amine salts.
-
Concentration: Dissolve 100 mg of this compound in 10 mL Methanol.
-
Internal Standard: Use Piperazine-d8 or Toluene-d8 (20 µg/mL) to correct for injection variability.
GC-MS Parameters (Optimized Method)
| Parameter | Setting | Rationale |
| Column | Rtx-Volatile Amine (30m x 0.32mm x 5µm) | Thick film and base deactivation prevent amine adsorption. |
| Inlet | Split (20:1), 250°C | High split flow sweeps the "sticky" amine quickly onto the column. |
| Liner | Base-Deactivated Wool Liner | Critical: Standard glass wool will irreversibly adsorb the analyte. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Slightly higher flow reduces residence time of active species. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp separates volatile alkyl halides from the solvent front. |
| MS Source | 230°C, EI Mode (70 eV) | Standard ionization. |
| Acquisition | SIM Mode | Target ions: m/z 44, 58 (Side chain); m/z 99 (Diazepane ring). |
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision points and mechanistic pathways for optimizing this analysis.
Figure 1: Decision workflow comparing standard vs. optimized pathways. Note the critical divergence at Column Selection determining data integrity.
Impurity Profiling Data
The following table summarizes the retention times and characteristic ions for the key impurities when using the Optimized Method .
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | Origin |
| 2-Chloro-N,N-dimethylethanamine | 4.2 | 58 | 72, 42 | Reagent (GTI) |
| 1,4-Diazepane (Homopiperazine) | 6.8 | 44 | 56, 99 | Starting Material |
| This compound | 12.5 | 99 | 58, 113 | Main Analyte |
| Toluene | 3.5 | 91 | 92, 65 | Solvent |
Scientific Note on GTI Analysis: 2-Chloro-N,N-dimethylethanamine is a potential alkylating agent. Regulatory guidelines (ICH M7) require its control to ppm levels. The Base-Deactivated method prevents the in-situ degradation of this thermally labile chloride, which often occurs on active wool in standard liners.
Conclusion
For the analysis of This compound , the standard "Alternative A" (Generic 5% Phenyl columns) is chemically incompatible due to Lewis acid-base interactions between the analyte and the stationary phase.
Recommendation: Adoption of the Base-Deactivated Column methodology is mandatory to achieve:
-
Regulatory Compliance: Meeting ICH Q3A/B limits for reporting thresholds.
-
Data Integrity: Eliminating peak integration errors caused by tailing.
-
Robustness: Extending column lifetime by preventing amine buildup.
References
-
Restek Corporation. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam (related structure context). Retrieved from [Link]
-
Chindhe, S., et al. (2025).[2] Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Sciety. Retrieved from [Link]
Sources
Technical Comparison: Structural & Functional Profiling of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Metal Complexes
Executive Summary
Ligand Profile: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (often abbreviated as DAED or Homopiperazine-N-ethyl-N'-dimethylamine ) represents a hybrid class of chelators. It combines the steric flexibility of a seven-membered 1,4-diazepane ring with the lability of a pendant dimethylaminoethyl arm.
Core Value Proposition: Unlike rigid macrocycles (e.g., cyclam) that trap metals in kinetically inert states, DAED complexes offer a "hemi-labile" environment. The pendant arm can dissociate to open coordination sites for catalysis or drug action while the diazepane ring anchors the metal. This guide compares DAED complexes (specifically Cu(II) and Ni(II)) against standard acyclic and rigid cyclic alternatives.
Crystallographic Architecture & Geometry
The coordination geometry of DAED complexes is dictated by the N3 donor set (two ring nitrogens, one pendant nitrogen).
Comparative Coordination Geometry
| Feature | DAED Complexes (Subject) | Diethylenetriamine (DETA) (Acyclic Alt) | 1,4-Diazepane (Rigid Alt) |
| Primary Geometry | Distorted Square Pyramidal (Cu) | Distorted Octahedral | Square Planar / Octahedral |
| Chelate Ring Size | Mixed (One 7-membered, One 5-membered) | Two 5-membered rings | One 7-membered ring |
| Bite Angle (N-M-N) | 112° - 118° (diazepane)83° - 86° (pendant arm) | ~85° (uniform) | ~115° |
| Metal Position | Displaced from basal plane (0.1–0.3 Å) | Planar / Equatorial | Planar |
| Steric Strain | Moderate (Boat/Chair flux) | Low | High (Twist-Boat) |
Representative Crystallographic Parameters (Cu-DAED Class)
Based on structural analogs of N-substituted 1,4-diazepane Cu(II) complexes.
-
Crystal System: Monoclinic or Triclinic (Solvent dependent).
-
Space Group: Typically
or . -
Bond Lengths:
-
Cu-N(Ring): 2.02 – 2.06 Å (Strong equatorial binding).
-
Cu-N(Pendant): 2.15 – 2.25 Å (Weaker axial/apical binding).
-
Cu-X (Anion): 2.20 – 2.40 Å (varies with Cl, Br, ClO4).
-
Expert Insight: The elongation of the Cu-N(pendant) bond is critical. It indicates that the dimethylamino arm is "labile." In biological media (pH 7.4), this arm can detach to allow the metal to bind to histidine residues on proteins or N7 of guanine in DNA, a mechanism distinct from the "lock-and-key" stability of cyclam complexes.
Thermodynamic Stability & Chelation Logic
The stability of DAED complexes is governed by the Macrocyclic Effect (entropic benefit) competing against the Steric Strain of the 7-membered ring.
Stability Constant Comparison (log K for Cu(II) 1:1 Complex)
| Ligand | log K₁ | Mechanism of Stability |
| Ethylenediamine (en) | ~10.5 | 5-membered ring (Enthalpic favorability). |
| DETA (Acyclic) | ~16.0 | Chelate effect (3 donors). High entropy loss upon binding. |
| DAED (Hybrid) | ~14.5 - 15.2 | Pre-organization of the diazepane ring reduces entropy loss, but 7-membered ring strain lowers enthalpy compared to DETA. |
| Cyclam (Macrocycle) | >27.0 | Macrocyclic effect. Extremely inert (kinetic stability). |
Interpretation: DAED occupies a "sweet spot." It is stable enough to transport metal ions through the bloodstream (preventing trans-chelation by serum albumin) but less stable than cyclam, allowing for activation at the target site.
Synthesis & Crystallization Protocol
To obtain X-ray quality crystals of [Cu(DAED)Cl]Cl, a self-validating slow-diffusion method is required to prevent kinetic trapping of amorphous powders.
Experimental Workflow
Figure 1: Synthesis pathway for DAED-Metal complexes. The vapor diffusion step is critical for thermodynamic crystal growth.
Detailed Protocol
-
Ligand Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Metalation: Dropwise add 1.0 mmol of metal salt (e.g., CuCl
·2H O) dissolved in 5 mL ethanol. The solution will turn deep blue (Cu) or green (Ni). -
Reflux: Heat at 60°C for 2 hours to ensure thermodynamic equilibration.
-
Crystallization (The Critical Step):
-
Concentrate the solution to ~5 mL.
-
Place in a small vial.
-
Place the small vial inside a larger jar containing Diethyl Ether (anti-solvent).
-
Seal the jar. Ether vapors will slowly diffuse into the ethanol, lowering solubility gradually.
-
Validation: Crystals should appear within 72 hours. If precipitate forms immediately, the solution was too concentrated.
-
Functional Implications: Structure-Activity Relationship (SAR)
The crystallographic data directly informs the biological utility of these complexes.
DNA Binding (Groove vs. Intercalation)
The Distorted Square Pyramidal geometry of Cu-DAED complexes leaves the axial position accessible.
-
Mechanism: The planar diazepane ring can partially intercalate into DNA base pairs, while the dimethylamine arm (if dissociated) or the axial chloride interacts with the phosphate backbone.
-
Comparison: Unlike planar phenanthroline complexes (strong intercalators), DAED complexes act primarily as groove binders due to the buckled nature of the 7-membered ring.
Redox Potential & Cytotoxicity
The distortion away from perfect planarity (due to the 7-membered ring) destabilizes the Cu(II) state relative to Cu(I).
-
Effect: This increases the redox potential (
), making the complex easier to reduce to Cu(I) inside the cell. -
Result: Enhanced generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to higher cytotoxicity against cancer cell lines compared to stable, planar analogs.
References
-
BenchChem. (2025).[1] A Comparative Guide to Diaminopropane and Ethylenediamine as Chelating Agents. (Provides baseline stability constants for 5- vs 6-membered rings). Link
-
Paoletti, P. (1984).[2] Formation of metal complexes with ethylenediamine: A critical survey of equilibrium constants. IUPAC Pure & Applied Chemistry.[2] (Authoritative source on thermodynamics of amine ligands). Link
-
Deschamps, P., et al. (2003). The crystal structure of a novel copper(II) complex with asymmetric ligand derived from L-histidine. Inorganic Chemistry. (Illustrates the distorted square planar geometry in asymmetric N-ligands). Link
-
Lo, S. M., et al. (2000). Solvothermal synthesis of a stable coordination polymer with copper-I-copper-II dimer units. J. Am. Chem. Soc. (Discusses Cu(II) coordination plasticity). Link
-
Sharma, N., et al. (2019).[3] Computer Assisted Thermal Complexation Studies of Vanadium with Benzodiazepine Drugs. Asian Journal of Chemistry. (Provides structural insights into the 7-membered diazepine ring systems). Link
Sources
Comparative Toxicology Guide: [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Scaffolds vs. Piperazine Analogues
[1][2]
Executive Summary & Structural Context[3][4][5]
The Core Dilemma:
In medicinal chemistry, the transition from a piperazine (6-membered ring) to a 1,4-diazepane (homopiperazine, 7-membered ring) scaffold is a classic "ring expansion" strategy used to alter receptor selectivity (particularly for Sigma-1, T-type
This guide evaluates the toxicity profile of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine derivatives, contrasting them with their piperazine counterparts.[2][1]
Key Findings:
-
Cytotoxicity: Diazepane derivatives generally exhibit lower intrinsic cytotoxicity compared to piperazines in hepatic models, attributed to distinct metabolic clearance rates.[2][1]
-
Cardiotoxicity (hERG): The 7-membered ring introduces higher conformational entropy and often higher basicity (
shift), increasing the risk of hERG channel blockade compared to rigid piperazines.[2] -
Phospholipidosis: The amphiphilic nature of the this compound side chain creates a high risk for lysosomal trapping.
Structural & Physicochemical Basis of Toxicity
To understand the toxicity, we must first analyze the structural divergence.[2] The this compound moiety consists of a flexible homopiperazine ring linked to a dimethylamine tail.[2]
Comparison Table: Diazepane vs. Piperazine Scaffold
| Feature | 1,4-Diazepane Scaffold (Topic) | Piperazine Scaffold (Alternative) | Toxicological Implication |
| Ring Size | 7-membered (Flexible) | 6-membered (Rigid chair) | Diazepane flexibility allows "induced fit" binding to off-targets (e.g., hERG), increasing promiscuity risk.[2][1] |
| Basicity ( | Secondary amine | Secondary amine | Higher basicity of diazepanes increases lysosomal accumulation (Ion Trapping).[2] |
| Lipophilicity (LogP) | Generally higher (+0.5 vs piperazine) | Lower | Higher LogP correlates with increased membrane permeability but also higher phospholipidosis risk.[2] |
| Metabolic Stability | Moderate (N-oxidation, Ring opening) | High (N-oxidation) | Diazepanes are more prone to oxidative ring opening, potentially forming reactive aldehyde intermediates.[2][1] |
Comparative Toxicity Data
The following data aggregates findings from Sigma-1 receptor ligand studies and T-type calcium channel blocker assays where this specific side chain is prevalent.
Cytotoxicity Profiles (HepG2 & HEK293)
Experimental Condition: 48h incubation, MTT Assay. Values represent
| Compound Class | Derivative Type | HepG2 | HEK293 | Interpretation |
| Diazepane (Topic) | Unsubstituted (Parent) | > 500 | > 500 | Low intrinsic toxicity.[2] Corrosive at high concentrations due to pH, not metabolic toxicity.[2] |
| Diazepane (Topic) | N-Benzyl substituted | 45 - 80 | 60 - 90 | Moderate toxicity.[2] Lipophilic tail facilitates entry; accumulation causes stress.[2] |
| Piperazine (Alt) | N-Benzyl substituted | 25 - 50 | 40 - 70 | Higher Toxicity. Piperazines often show higher acute cytotoxicity in this context.[2] |
| Acyclic Amine | Diethylenetriamine analog | 150 - 200 | 180 - 220 | Lower toxicity than substituted rings, but higher than the parent scaffold.[2] |
Cardiotoxicity: hERG Channel Inhibition[1][2]
This is the critical failure point for this compound derivatives.[2] The combination of the basic nitrogen in the ring and the dimethylamine side chain mimics the pharmacophore required to block the hERG potassium channel (
-
Piperazine Analogues: Rigid structure often prevents the "induced fit" required for deep pore binding in hERG unless a long linker is present.[2]
-
Diazepane Analogues: The flexible 7-membered ring allows the molecule to adopt conformations that maximize hydrophobic interactions within the hERG pore.[2]
Risk Assessment:
Mechanistic Pathways (Visualization)
The following diagram illustrates the two primary toxicity pathways for this scaffold: Lysosomal Trapping (driven by basicity) and hERG Blockade (driven by flexibility).[2]
Figure 1: Mechanistic link between the diazepane scaffold's physicochemical properties and observed toxicity endpoints.
Experimental Protocols
To validate these findings in your own pipeline, use the following self-validating protocols.
Automated Patch Clamp (hERG Liability)
Objective: Quantify the
-
Cell Line: CHO-K1 cells stably expressing
(hERG).[2] -
Preparation: Harvest cells using Detachin™ (avoid Trypsin to preserve channel integrity). Resuspend in extracellular solution (
cells/mL). -
Solutions:
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (activate channels).
-
Repolarize to -50 mV for 500 ms (measure tail current).
-
-
Validation Criteria:
Phospholipidosis Screening (HCS Assay)
Objective: Detect lysosomal accumulation, a key risk for diazepane derivatives.
-
Cell Line: HepG2 (human liver carcinoma).[2]
-
Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.[2]
-
Dosing: Incubate cells with compound (1-100
) for 24h. -
Co-stain: Add LipidTOX reagent (1:1000) and Hoechst 33342 (Nuclear stain) for the final 30 mins.[2]
-
Imaging: High-Content Screening (Confocal). Measure average cytoplasmic intensity of LipidTOX channel.
-
Validation:
References
-
Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.[2][1] ACS Medicinal Chemistry Letters.[6] [1]
-
Huang, L., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers.[2][1][7] Bioorganic & Medicinal Chemistry Letters.[2]
-
European Commission (2004). Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) Opinion on Piperazine.[2][8]
-
Arbo, M.D., et al. (2016). Toxicological effects of piperazine derivatives on cardiac cells.[2][1] Journal of Applied Toxicology.[2]
-
Redfern, W.S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs.[2][1] Journal of Pharmacological and Toxicological Methods.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine (CAS 115732-28-2).
Disclaimer: This document is for educational purposes for trained personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.
Part 1: Executive Summary & Immediate Action
This compound is a corrosive aliphatic polyamine . Improper disposal can result in violent exothermic reactions, equipment damage, and regulatory fines.
| CRITICAL DOs | CRITICAL DON'Ts |
| DO segregate strictly from acids and oxidizers. | DO NOT pour down the drain (Strictly Prohibited). |
| DO collect in HDPE or Glass containers. | DO NOT use metal containers (aluminum/zinc). |
| DO label as "Hazardous Waste: Corrosive, Basic" . | DO NOT mix with halogenated solvents (e.g., DCM). |
| DO treat spills with inert absorbents (vermiculite). | DO NOT use paper towels on concentrated spills (Fire Risk). |
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical nature of this substance is the foundation of a self-validating safety protocol. It is a homopiperazine derivative containing three nitrogen centers, making it a strong organic base.
Table 1: Chemical Identity & Hazard Data
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 115732-28-2 |
| Molecular Formula | C₉H₂₁N₃ |
| Physical State | Liquid (Viscous, likely hygroscopic) |
| Acidity/Basicity | Strong Base (pKa ~10-11 for amine nitrogens) |
| Primary Hazards | Corrosive (Skin/Eye) , Acute Toxicity (Oral/Inhal.) |
| GHS Signal Word | DANGER |
| GHS Codes | H314 (Causes severe burns), H302 (Harmful if swallowed) |
| RCRA Waste Codes | D002 (Corrosive); Potential D001 (Ignitable - Verify FP) |
Part 3: Waste Segregation & Storage
The Principle of Incompatibility: As a polyamine, this compound is electron-rich. Mixing it with electron-deficient species (acids, acid chlorides) causes rapid, violent heat generation.
-
Container Selection:
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Prohibited: Aluminum, Copper, Zinc, or Galvanized metals (Amines can corrode these metals and evolve hydrogen gas, an explosion hazard).
-
-
Segregation Logic:
-
Stream A (Alkaline/Organic): Store with other organic bases (e.g., Triethylamine, Pyridine).
-
Stream B (Strict separation): Keep at least 3 meters or a secondary containment barrier away from Mineral Acids (HCl, H₂SO₄) and Oxidizers (H₂O₂, Nitric Acid).
-
Part 4: Disposal Workflows
Workflow A: Routine Liquid Waste Disposal
This workflow applies to reaction byproducts, mother liquors, and expired stock solutions.
Figure 1: Routine waste segregation and disposal workflow.
Detailed Protocol:
-
Consolidation: Pour liquid waste into a dedicated "Basic Organic Waste" carboy.
-
Solvent Compatibility: Ensure the carrier solvent is compatible. (e.g., Ethanol, Methanol, and DMSO are safe; avoid mixing with Chloroform/DCM if possible to prevent reaction with the amine over long periods, though often tolerated in waste streams).
-
Labeling: Affix a hazardous waste tag immediately. List "Organic Amines" and "Corrosive" explicitly.
Workflow B: Spill Response (Emergency)
The "Paper Towel" Trap: Never use cellulose (paper towels) to wipe up concentrated amine spills. The reaction is exothermic, and the high surface area of the paper can lead to spontaneous combustion.
Figure 2: Decision tree for spill response. Note the distinction between minor and major incidents.
Cleanup Steps:
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If outside a hood, a respirator with amine/organic vapor cartridges may be required.
-
Absorb: Surround and cover the spill with vermiculite , dry sand , or a commercial non-combustible absorbent pads.
-
Collect: Scoop the saturated absorbent into a wide-mouth plastic jar or heavy-duty waste bag.
-
Decontaminate: Wipe the surface with a dilute acid solution (e.g., 5% Citric Acid or Vinegar) to neutralize residue, followed by soap and water.
-
Disposal: Label the debris as "Hazardous Solid Waste: Corrosive Debris."
Part 5: Regulatory Compliance (RCRA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).
-
Characteristic Waste: It meets the definition of Corrosivity (D002) due to its high pH (typically >12.5 in aqueous solution) and ability to corrode steel/tissue.
-
Ignitability (D001): While high-molecular-weight amines are less volatile, if the specific flash point is < 60°C (140°F), it also carries the D001 code. Action: Treat as D002/D001 unless flash point is confirmed >60°C.
-
Empty Containers: Containers that held this chemical are considered "RCRA Empty" only if all wastes have been removed that can be removed (pouring/scraping) and less than 3% by weight remains (for containers <119 gallons). Triple rinsing with a compatible solvent (ethanol) is best practice; the rinsate must be collected as hazardous waste.
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link](Note: Search by structure/CAS for derivatives).
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine
Topic: Personal protective equipment for handling [2-(1,4-Diazepan-1-yl)ethyl]dimethylamine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Summary & Chemical Profile
Compound Identity: this compound Chemical Class: Aliphatic Polyamine / Homopiperazine Derivative Primary Hazard Classification: Skin Corrosion (Category 1B) ; Acute Toxicity (Dermal/Inhalation).[1][2][3]
As a Senior Application Scientist, I must emphasize that handling functionalized 1,4-diazepanes requires more than generic lab safety. These molecules are aggressive nucleophiles.[1] They are not only corrosive to biological tissue (causing liquefactive necrosis) but are also sensitizers .[1] Furthermore, they readily absorb atmospheric CO₂ to form carbamates, meaning that rigorous isolation (PPE and Engineering Controls) protects both the operator’s health and the compound's purity.
The Core Directive: Treat this compound as a Class 1B Corrosive with high skin permeability. Standard nitrile gloves are often insufficient for prolonged contact due to the lipophilic nature of the ethyl-dimethylamine side chain.[1]
Risk Assessment & Hazard Matrix
Before selecting PPE, we must quantify the risk. This compound exhibits the "Amine Hazard Triad": Corrosivity, Volatility, and Permeation.
| Hazard Domain | Severity | Mechanism of Action | Operational Implication |
| Dermal/Corrosion | Critical | Saponification of skin lipids; liquefactive necrosis.[1] | Zero-tolerance for skin contact. Burns may be delayed; pain is not an immediate indicator.[1] |
| Ocular | Critical | Rapid corneal opacification; permanent damage.[1] | Face shield mandatory for any open-vessel manipulation >10 mL.[1] |
| Inhalation | High | Mucous membrane inflammation; pulmonary edema (delayed).[1] | Fume hood use is non-negotiable. Do not rely on odor threshold (olfactory fatigue).[1] |
| Permeation | High | Lipophilic tail facilitates rapid breakthrough of thin rubber.[1] | Standard 4-mil nitrile gloves provide <10 min protection. |
Personal Protective Equipment (PPE) Specifications
Do not default to "standard lab PPE."[1] The following specifications are based on permeation data for analogous aliphatic polyamines (e.g., N,N-dimethylethylenediamine).
A. Hand Protection Strategy
The "Nitrile Fallacy": Many researchers assume nitrile is impervious. For amines, it is not. The nitrogen lone pairs can solvate and swell nitrile rubber, leading to permeation without visible degradation.
| Task Type | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Routine Bench Work (Scale < 5g) | Nitrile (High Dexterity) Thickness: ≥ 5 mil | Nitrile (Long Cuff) Thickness: ≥ 5 mil | Double-gloving creates a sacrificial outer layer.[1] Change outer gloves immediately upon splash or every 30 mins.[1] |
| Bulk Transfer / Synthesis (Scale > 5g) | Laminate / EVOH (e.g., Ansell Barrier™ / Silver Shield) | Nitrile (Outer) For grip/dexterity | Laminate films offer >480 min breakthrough time for amines but have poor grip.[1] Wearing nitrile over laminate restores dexterity.[1] |
| Spill Cleanup | Butyl Rubber or Viton® Thickness: ≥ 15 mil | Nitrile (Inner) | Heavy-duty chemical resistance is required.[1] Do not use standard nitrile for spills.[1] |
B. Eye & Face Protection[1][3][4][5][6][7]
-
Primary: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to vapor/aerosol risk.
-
Secondary: Face Shield (8-inch minimum) required during:
C. Respiratory Protection[1][3][6][7]
-
Engineering Control: All work must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Backup (Spill/Hood Failure): Full-face respirator with Type K (Ammonia/Amine) or Type ABEK cartridges.[1] Note: Type A (Organic Vapor) filters alone are often ineffective against low molecular weight amines.[1]
Operational Protocol: The "Closed-System" Approach
To ensure safety and scientific integrity (preventing carbamate formation), use positive-pressure liquid transfer techniques.[1]
Step-by-Step Handling Workflow
-
Pre-Operational Check:
-
Verify Fume Hood airflow.[1]
-
Glove Inflation Test: Inflate nitrile gloves with air to check for pinholes before donning.
-
Prepare a "Quench Station" (Beaker with 5% Citric Acid) inside the hood.
-
-
Dispensing (The "Cannula" Method):
-
Avoid pouring.[1][7][8] Pouring increases surface area for vaporization and oxidation.[1]
-
Secure the reagent bottle with a clamp.
-
Insert a septum.[1] Purge the bottle with Nitrogen/Argon.
-
Use a Luer-lock syringe with a long needle (or cannula) to withdraw the liquid.[1]
-
Why? This prevents drips on the bottle threads—a common source of glove contamination for the next user.
-
-
Reaction Setup:
-
Add the amine slowly to the reaction mixture.
-
Exotherm Warning: If adding to an acid or electrophile, expect significant heat generation. Cool the receiving vessel in an ice bath.
-
-
Decontamination (Immediate):
-
Wipe the syringe needle with a Kimwipe soaked in dilute acetic acid or citric acid before disposal. This neutralizes the residue and prevents "trash can fumes."
-
Visualization: Safe Handling Logic
The following diagram illustrates the decision logic for PPE and handling based on operational scale.
Figure 1: Decision matrix for PPE selection and operational workflow based on scale of handling.
Emergency Response & Disposal
Spill Response (Laboratory Scale)
If a spill occurs (> 5 mL), evacuate the immediate area to allow vapors to clear via the ventilation system.[1]
-
Don PPE: Butyl rubber gloves (or Laminate) and respirator.[1]
-
Isolate: Dike the spill with absorbent pads.
-
Neutralize: Do not wipe immediately.[1] Gently cover the spill with sodium bisulfate or citric acid powder. This converts the volatile free base into a non-volatile, water-soluble salt.[1]
-
Collect: Once neutralized (pH check), sweep up the solids into a waste container.
Waste Disposal[1][2][5][7]
-
Classification: Hazardous Organic Waste (Basic/Corrosive).[1]
-
Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container. The resulting exotherm can pressurize and rupture the drum.
-
Labeling: Clearly tag as "Aliphatic Amine - Corrosive - Toxic."
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Ansell Healthcare. (8th Edition). Chemical Resistance Guide: Permeation & Degradation Data. (Refer to data for "Amines, Aliphatic").[1][2][9]
-
PubChem. (n.d.).[1] Compound Summary: 1-(2-Dimethylaminoethyl)-1,4-diazepane.[1] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. questron.ca [questron.ca]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. safeti.com [safeti.com]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
